molecular formula C12H24 B1581752 1,3-Diisopropylcyclohexane CAS No. 7045-70-7

1,3-Diisopropylcyclohexane

Cat. No.: B1581752
CAS No.: 7045-70-7
M. Wt: 168.32 g/mol
InChI Key: WDTCMYUFBNCSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diisopropylcyclohexane is a useful research compound. Its molecular formula is C12H24 and its molecular weight is 168.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-di(propan-2-yl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-9(2)11-6-5-7-12(8-11)10(3)4/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTCMYUFBNCSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC(C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334937
Record name 1,3-Diisopropyl cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7045-70-7
Record name 1,3-Diisopropyl cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIISOPROPYLCYCLOHEXANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,3-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and stereochemical considerations of 1,3-diisopropylcyclohexane. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a saturated cyclic hydrocarbon with the molecular formula C₁₂H₂₄.[1][2][3] It exists as two geometric isomers, cis-1,3-diisopropylcyclohexane and trans-1,3-diisopropylcyclohexane, each with distinct conformational preferences and physical properties. The bulky isopropyl groups significantly influence the stereochemistry and reactivity of the cyclohexane (B81311) ring, making it a molecule of interest for conformational analysis and as a bulky hydrophobic moiety in larger chemical structures.

Synthesis of this compound

A common and logical synthetic pathway to this compound involves a two-step process:

  • Friedel-Crafts Alkylation: The synthesis typically begins with the Friedel-Crafts alkylation of an aromatic precursor, such as benzene (B151609) or a substituted benzene, with an isopropylating agent. This electrophilic aromatic substitution reaction introduces the two isopropyl groups onto the aromatic ring to form 1,3-diisopropylbenzene (B165221).

  • Catalytic Hydrogenation: The aromatic ring of 1,3-diisopropylbenzene is then reduced to a cyclohexane ring through catalytic hydrogenation. This step saturates the ring, yielding the final product, this compound, as a mixture of cis and trans isomers.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with Isopropanol (B130326) (General Procedure)

This protocol outlines the general steps for the acid-catalyzed alkylation of benzene with isopropanol to produce diisopropylbenzene isomers. The formation of the 1,3-isomer is favored under thermodynamic control.

Materials:

  • Benzene

  • Isopropanol

  • Strong acid catalyst (e.g., concentrated sulfuric acid, phosphoric acid, or a solid acid catalyst like a zeolite)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Sodium bicarbonate solution (saturated)

  • Drying agent

  • Solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of excess benzene in a round-bottom flask, slowly add the strong acid catalyst while maintaining the temperature with an ice bath.

  • From the addition funnel, add isopropanol dropwise to the reaction mixture. The rate of addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain it for several hours to promote the formation of the thermodynamically favored 1,3-isomer.

  • Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench it by pouring it over ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a mixture of diisopropylbenzene isomers, can be purified by fractional distillation.

Protocol 2: Catalytic Hydrogenation of 1,3-Diisopropylbenzene (General Procedure)

This protocol describes the general procedure for the reduction of the aromatic ring of 1,3-diisopropylbenzene to yield this compound.

Materials:

  • 1,3-Diisopropylbenzene

  • Hydrogenation catalyst (e.g., 5% Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel)

  • Solvent (e.g., ethanol, methanol, or acetic acid)

  • Hydrogen gas source

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator) or a balloon hydrogenation setup for atmospheric pressure

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite® pad)

Procedure:

  • In a suitable reaction vessel, dissolve 1,3-diisopropylbenzene in the chosen solvent.

  • Carefully add the hydrogenation catalyst to the solution.

  • Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (if using a high-pressure apparatus) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by observing the uptake of hydrogen and/or by analytical techniques like GC.

  • Once the reaction is complete (i.e., hydrogen uptake ceases or the starting material is consumed), carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the catalyst.

  • Wash the filter cake with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The product, a mixture of cis and trans isomers, can be purified by distillation.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that many reported values are for the mixture of cis and trans isomers.

PropertyValueReference
Molecular Formula C₁₂H₂₄[1][2][3]
Molecular Weight 168.32 g/mol [1][2]
CAS Number 7045-70-7[1][2][3]
Appearance Colorless liquid
Boiling Point 205-207 °C[4]
Density 0.798 g/cm³
Refractive Index 1.438
XLogP3-AA 5.3[1]
Topological Polar Surface Area 0 Ų[1]
Complexity 110[1]

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is dominated by the conformational preferences of the cyclohexane ring and the steric bulk of the two isopropyl groups.

  • cis-1,3-Diisopropylcyclohexane: In the cis isomer, both isopropyl groups are on the same face of the cyclohexane ring. The most stable chair conformation is the one where both bulky isopropyl groups occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions.[5][6][7][8] The diequatorial conformation is significantly more stable than the diaxial conformation.

  • trans-1,3-Diisopropylcyclohexane: In the trans isomer, the isopropyl groups are on opposite faces of the ring. In any chair conformation, one isopropyl group must be in an axial position while the other is in an equatorial position. The two possible chair conformations are energetically equivalent as they both have one axial and one equatorial isopropyl group.

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound and its isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methine and methyl protons of the isopropyl groups, as well as complex multiplets for the cyclohexane ring protons. The chemical shifts and coupling constants will differ between the cis and trans isomers due to their different magnetic environments.

    • ¹³C NMR: The carbon NMR spectrum will provide distinct signals for the different carbon atoms in the molecule. The number of signals can help distinguish between the cis and trans isomers due to their different symmetries.[9][10][11][12][13]

  • Mass Spectrometry (MS): The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z 168. The fragmentation pattern will be characterized by the loss of alkyl fragments, particularly the isopropyl group (loss of 43 Da) and smaller alkyl radicals.[14][15][16][17]

  • Infrared (IR) Spectroscopy: The IR spectrum will be typical for a saturated hydrocarbon, showing C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1370 cm⁻¹.[18]

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Synthesis of this compound Benzene Benzene Diisopropylbenzene 1,3-Diisopropylbenzene Benzene->Diisopropylbenzene Friedel-Crafts Alkylation (H₂SO₄ or other acid catalyst) Isopropanol Isopropanol Isopropanol->Diisopropylbenzene Diisopropylcyclohexane This compound (cis and trans mixture) Diisopropylbenzene->Diisopropylcyclohexane Catalytic Hydrogenation (H₂, Pd/C or Pt/C) Conformational_Equilibrium Conformational Equilibrium of cis-1,3-Diisopropylcyclohexane cluster_diaxial Diaxial Conformation (Less Stable) cluster_diequatorial Diequatorial Conformation (More Stable) Diaxial [Image of diaxial conformation] Diequatorial [Image of diequatorial conformation] Diaxial->Diequatorial Ring Flip (Favored)

References

conformational analysis of 1,3-diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of 1,3-Diisopropylcyclohexane

Introduction

The three-dimensional structure of cyclic molecules is paramount in determining their physical properties and biological activity. For drug development professionals and researchers, a precise understanding of molecular conformation is crucial for designing molecules that fit into specific biological targets. Cyclohexane (B81311) and its derivatives are fundamental scaffolds in numerous pharmaceutical compounds. Their stability is predominantly governed by the chair conformation, which minimizes both angle and torsional strain.

Substituents on the cyclohexane ring can occupy either axial or equatorial positions, leading to different conformational isomers with distinct energy levels. The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.[1] This guide provides a comprehensive technical analysis of the conformational landscape of cis- and trans-1,3-diisopropylcyclohexane, detailing the energetic penalties associated with each conformation and outlining the modern experimental and computational methodologies used for their study.

Stereoisomers and Chair Conformations of this compound

This compound exists as two diastereomers: cis and trans. Each isomer exhibits unique conformational behavior due to the spatial arrangement of the two bulky isopropyl groups.

Cis-1,3-diisopropylcyclohexane

The cis isomer is characterized by having both isopropyl groups on the same face of the cyclohexane ring. This arrangement leads to two possible chair conformations that interconvert via a ring-flip process:

  • Diequatorial (e,e) Conformation : Both isopropyl groups occupy equatorial positions.[2] This arrangement places the bulky substituents away from the ring, minimizing steric hindrance.[3][4] Consequently, the diequatorial conformation is the most stable and overwhelmingly predominant form of the cis-isomer.[2]

  • Diaxial (a,a) Conformation : Both isopropyl groups occupy axial positions. This conformation is highly unstable due to severe steric repulsion between the two isopropyl groups, known as a 1,3-diaxial interaction.[5][6] This interaction is significantly more destabilizing than the sum of the individual interactions with axial hydrogens, effectively preventing the molecule from adopting this conformation to any measurable extent at equilibrium.

The extreme energy penalty of the diaxial form means that cis-1,3-diisopropylcyclohexane is essentially "locked" in the diequatorial conformation.

Trans-1,3-diisopropylcyclohexane

In the trans isomer, the two isopropyl groups are on opposite faces of the ring. A ring flip interconverts two chair conformations:

  • Axial/Equatorial (a,e) Conformation : One isopropyl group is in an axial position, and the other is in an equatorial position.

  • Equatorial/Axial (e,a) Conformation : After a ring flip, the previously axial group becomes equatorial, and the equatorial group becomes axial.

Crucially, these two conformations are mirror images of each other (enantiomers) and are energetically identical.[6] Therefore, trans-1,3-diisopropylcyclohexane exists as a 50:50 mixture of two rapidly interconverting, equally stable conformers. Each of these conformers possesses steric strain resulting from one axial isopropyl group interacting with the axial hydrogens at the 3 and 5 positions relative to it.[7]

Quantitative Conformational Analysis

The stability of cyclohexane conformers is quantified by the free energy difference (ΔG°) associated with moving a substituent from the equatorial to the axial position. This value is commonly referred to as the A-value.

SubstituentA-value (kcal/mol)A-value (kJ/mol)
Methyl1.74[1]7.3[1]
Ethyl1.79[8]7.5
Isopropyl 2.1 - 2.2 [9][10]8.8 - 9.2 [9][10]
tert-Butyl~5.0[1]~21[1]

Table 1: Conformational Free Energy (A-values) for Common Alkyl Substituents.

The energy differences for the conformers of this compound can be summarized based on these principles.

IsomerConformation 1Conformation 2ΔG° (Conformer 1 → 2)Equilibrium Population
Cis Diequatorial (e,e)Diaxial (a,a)> +10 kcal/mol (estimated)~100% (e,e)
Trans Axial/Equatorial (a,e)Equatorial/Axial (e,a)0 kcal/mol50% (a,e) : 50% (e,a)

Table 2: Relative Energies and Equilibrium Populations for this compound Conformers.

The energy of the cis-diaxial conformer is prohibitively high due to the severe steric clash between the two axial isopropyl groups, making its population negligible.

Experimental and Computational Protocols

The determination of conformational equilibria and energy barriers relies on a combination of advanced experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic processes of conformational exchange.[11] By lowering the temperature, the rate of ring-flipping can be slowed to a point where individual conformers can be observed.[12]

Objective : To "freeze out" the chair-chair interconversion on the NMR timescale, allowing for the direct observation and quantification of each conformer.

Methodology :

  • Sample Preparation : A solution of the this compound isomer is prepared in a solvent with a low freezing point, such as carbon disulfide (CS₂) or deuterated methylene (B1212753) chloride (CD₂Cl₂). A typical concentration is 5-10 mg/mL.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit is required.

  • Data Acquisition :

    • A reference spectrum (e.g., ¹H or ¹³C) is acquired at ambient temperature (e.g., 25 °C), where rapid ring-flipping results in a single, time-averaged set of signals.

    • The sample temperature is gradually lowered in increments (e.g., 10-20 °C). The system is allowed to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • Spectra are recorded until the coalescence temperature (where signals begin to broaden) is passed and sharp, distinct signals for each conformer are resolved at a low temperature (e.g., -80 °C to -100 °C).[12]

  • Data Analysis :

    • At the lowest temperature, the signals corresponding to the axial and equatorial conformers are assigned.

    • The relative populations of the conformers are determined by integrating the corresponding signals.

    • The equilibrium constant (K_eq) is calculated from the ratio of the conformer populations.

    • The Gibbs free energy difference is calculated using the equation: ΔG° = -RTln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.[7]

Computational Protocol: Quantum Mechanical Calculations

Computational chemistry provides a powerful means to model molecular structures and predict their relative stabilities without the need for laboratory experiments.[13]

Objective : To calculate the optimized geometries and relative Gibbs free energies of the different chair conformations.

Methodology :

  • Software : Standard quantum chemistry software packages like Gaussian, ORCA, or Spartan are used. Molecular visualizers like Avogadro or Chemcraft are used for building initial structures.[14]

  • Structure Generation : For each isomer (cis and trans), initial 3D structures for all possible chair conformations (cis-e,e; cis-a,a; trans-a,e) are built.

  • Geometry Optimization : An energy minimization is performed on each structure to find its most stable geometry. A common and reliable method is Density Functional Theory (DFT) using the B3LYP functional with a Pople-style basis set such as 6-31G(d).

  • Frequency Calculation : A vibrational frequency calculation is performed on each optimized structure at the same level of theory. This step serves two purposes:

    • It confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies).

    • It provides the necessary thermodynamic data (enthalpy and entropy) to calculate the Gibbs free energy (G) at a standard temperature (e.g., 298.15 K).

  • Energy Analysis : The relative free energy (ΔG) of each conformer is determined by subtracting the free energy of the most stable conformer from the free energies of the others. This calculated ΔG value can be directly compared to experimentally determined A-values.

Visualization of Conformational Equilibria

The relationships between the different conformers can be visualized using logical diagrams.

cis_conformation Equilibrium heavily favors the diequatorial conformer. node_ee cis-Diequatorial (e,e) (Low Energy) node_ts Transition State (Twist-Boat) node_ee->node_ts Ring Flip node_aa cis-Diaxial (a,a) (High Energy) node_ts->node_aa

Caption: Conformational equilibrium of cis-1,3-diisopropylcyclohexane.

trans_conformation Rapid interconversion between two degenerate conformers. node_ae trans-Axial/Equatorial (a,e) (Equivalent Energy) node_ts Transition State node_ae->node_ts Rapid Ring Flip node_ea trans-Equatorial/Axial (e,a) (Equivalent Energy) node_ts->node_ea

Caption: Conformational equilibrium of trans-1,3-diisopropylcyclohexane.

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_start Synthesize or Procure This compound exp_prep Sample Preparation (Low-Temp Solvent) exp_start->exp_prep exp_nmr Low-Temperature NMR Acquisition exp_prep->exp_nmr exp_data Integrate Signals & Calculate K_eq exp_nmr->exp_data final_analysis Correlate & Conclude: Determine Conformer Stabilities and Populations exp_data->final_analysis ΔG° = -RTln(K_eq) comp_build Build 3D Structures (e.g., cis-e,e, cis-a,a) comp_opt Geometry Optimization (DFT) comp_build->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_energy Calculate Relative Gibbs Free Energy (ΔG) comp_freq->comp_energy comp_energy->final_analysis Compare ΔG

References

Navigating the Conformational Landscape: An In-depth Technical Guide to the NMR Spectroscopy of 1,3-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of cis- and trans-1,3-diisopropylcyclohexane. Due to the limited availability of specific experimental spectral data in public databases, this guide focuses on the foundational principles of conformational analysis and NMR theory to predict and interpret the complex spectra of these non-trivial stereoisomers. It serves as a practical framework for researchers encountering similar substituted cyclohexane (B81311) systems in their work.

Conformational Analysis: The Chair Conformations of 1,3-Diisopropylcyclohexane

The stereochemical and spectroscopic properties of this compound are dictated by the conformational preferences of the cyclohexane ring. The molecule exists predominantly in a chair conformation to minimize angular and torsional strain. For the cis and trans isomers, the orientation of the two bulky isopropyl groups significantly influences the stability of the possible chair conformers.

  • Cis-1,3-diisopropylcyclohexane: The cis isomer can exist in two primary chair conformations: one with both isopropyl groups in equatorial positions (diequatorial) and the other with both in axial positions (diaxial). Due to severe 1,3-diaxial steric interactions between the two bulky isopropyl groups in the diaxial conformation, the equilibrium lies heavily towards the diequatorial conformer. This conformational locking simplifies the expected NMR spectrum.

  • Trans-1,3-diisopropylcyclohexane: The trans isomer exists as a pair of enantiomers, each rapidly interconverting between two chair conformations. In each conformation, one isopropyl group occupies an axial position while the other is equatorial. These two conformers are energetically equivalent, and the rapid ring-flipping at room temperature results in a time-averaged NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the most stable conformers of cis- and trans-1,3-diisopropylcyclohexane. These predictions are based on established chemical shift increments for substituted cyclohexanes and related model compounds. Actual experimental values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

ProtonPredicted δ (cis-isomer)Predicted Multiplicity (cis-isomer)Predicted δ (trans-isomer, time-averaged)Predicted Multiplicity (trans-isomer)
H-1, H-3 (ring)~1.5 - 1.7Multiplet~1.6 - 1.8Multiplet
H-2, H-4, H-5, H-6 (ring, axial)~0.9 - 1.2Multiplet~1.0 - 1.4Multiplet
H-2, H-4, H-5, H-6 (ring, equatorial)~1.6 - 1.9Multiplet~1.7 - 2.0Multiplet
CH (isopropyl)~1.8 - 2.1Septet~1.9 - 2.2Septet
CH₃ (isopropyl)~0.8 - 1.0Doublet~0.85 - 1.05Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

CarbonPredicted δ (cis-isomer)Predicted δ (trans-isomer, time-averaged)
C-1, C-3~45 - 50~43 - 48
C-2~35 - 40~33 - 38
C-4, C-6~25 - 30~23 - 28
C-5~20 - 25~18 - 23
CH (isopropyl)~30 - 35~28 - 33
CH₃ (isopropyl)~20 - 25~18 - 23

Experimental Protocols for NMR Analysis

The following section outlines standardized experimental protocols for acquiring high-quality 1D and 2D NMR spectra of this compound.

Sample Preparation
  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar compounds. Other suitable solvents include benzene-d₆ or acetone-d₆. The choice of solvent can slightly influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference.

  • Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous solution and improve spectral quality.

1D NMR Spectroscopy (¹H and ¹³C)
  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good spectral dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

2D NMR Spectroscopy
  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are on adjacent carbons.

  • Pulse Sequence: A standard gradient-selected COSY sequence (e.g., 'cosygpqf' on Bruker instruments).

  • Parameters: Typically acquired with 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). 2-4 scans per increment are usually sufficient.

  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.

  • Pulse Sequence: A standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing, which distinguishes CH/CH₃ from CH₂ signals).

  • Parameters: Typically acquired with 1024 data points in F2 (¹H) and 256 increments in F1 (¹³C). 4-8 scans per increment are common.

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the carbon skeleton.

  • Pulse Sequence: A standard gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Parameters: Typically acquired with 2048 data points in F2 (¹H) and 256-512 increments in F1 (¹³C). 8-16 scans per increment may be necessary to detect weaker long-range correlations.

Visualization of NMR Experimental Workflow and Structural Elucidation

The following diagrams, generated using the DOT language, illustrate the logical workflow for NMR-based structural analysis and the key correlations expected for this compound.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR 1H NMR COSY COSY H1_NMR->COSY Proton Environments & Multiplicities HSQC HSQC H1_NMR->HSQC C13_NMR 13C NMR C13_NMR->HSQC Carbon Environments HMBC HMBC COSY->HMBC Spin Systems HSQC->HMBC Structure Structure Elucidation HMBC->Structure Final Connectivity Cis_Isomer_Correlations cluster_ring cluster_isopropyl1 cluster_isopropyl3 C1 C1 C2 C2 H1 H1 C1->H1 H1_CH_H H1_CH_H C1->H1_CH_H C3 C3 H2 H2 C2->H2 C4 C4 H3 H3 C3->H3 H3_CH_H H3_CH_H C3->H3_CH_H C5 C5 C6 C6 C1_CH CH C1_Me1 CH3 C1_Me2 CH3 C1_CH->H1_CH_H C1_Me_H C1_Me_H C1_CH->C1_Me_H C1_Me1->H1_CH_H C1_Me1->C1_Me_H C1_Me2->C1_Me_H C3_CH CH C3_Me1 CH3 C3_Me2 CH3 C3_CH->H3_CH_H C3_Me_H C3_Me_H C3_CH->C3_Me_H C3_Me1->H3_CH_H C3_Me1->C3_Me_H C3_Me2->C3_Me_H H1->H2 H6 H6 H1->H6 H2->H1 H2->H3 H3->H2 H4 H4 H3->H4 H1_CH_H->H1 H1_CH_H->C1_Me_H H3_CH_H->H3 H3_CH_H->C3_Me_H

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisopropylcyclohexane is a saturated alicyclic hydrocarbon with the chemical formula C₁₂H₂₄.[1][2][3][4] It consists of a cyclohexane (B81311) ring substituted with two isopropyl groups at the 1 and 3 positions. This compound exists as a mixture of cis and trans stereoisomers, each with distinct conformational preferences that significantly influence its physical and chemical behavior. As a non-polar organic molecule, it finds applications in organic synthesis and as a specialized solvent. Understanding its core properties is crucial for its effective use in research and development, particularly in areas where molecular conformation and steric hindrance play a key role.

Physical Properties

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₄[1][2][3][4]
Molecular Weight 168.32 g/mol [1][2]
CAS Number 7045-70-7[1][2][3][4]
Boiling Point (Calculated) 487.96 K (214.81 °C)[5]
Melting Point (Calculated) 198.14 K (-75.01 °C)[5]
LogP (Octanol/Water Partition Coefficient, Calculated) 4.105[5]
Water Solubility (log10WS, Calculated) -3.77 mol/L[5]
Experimental Protocols for Physical Property Determination

Boiling Point Determination (Distillation Method):

The boiling point of a liquid hydrocarbon like this compound can be experimentally determined using simple or fractional distillation.[6]

  • Apparatus Setup: A distillation flask is filled with the sample (a minimum of 5 mL is recommended).[4] A thermometer is positioned in the neck of the flask, ensuring the top of the bulb is level with the side arm leading to the condenser. The flask is heated, often using a heating mantle or sand bath.

  • Procedure: As the liquid is heated to its boiling point, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point.[4][7] This temperature should remain constant during the distillation of the pure compound.[6]

  • Data Recording: The observed boiling point and the ambient atmospheric pressure are recorded.[4]

Density Measurement (Oscillating Sample Tube):

The density of liquid hydrocarbons can be accurately measured using a digital density meter, which operates based on the oscillating sample tube method.[8]

  • Apparatus Calibration: The density analyzer is set up and the sample compartment is brought to the desired and constant temperature. The instrument is calibrated using fluids of known density, such as freshly boiled reagent water, at the test temperature.[8]

  • Sample Introduction: A small volume (approximately 1-2 mL) of this compound is injected into the oscillating sample tube, ensuring no air bubbles are present.[8]

  • Measurement: The instrument measures the change in the oscillating frequency of the tube caused by the mass of the sample. This frequency change is then used with calibration data to determine the density of the sample.[8]

Chemical Properties and Reactivity

As a saturated cycloalkane, this compound is a relatively unreactive compound. Its chemistry is dominated by the stability of the C-C and C-H single bonds and the conformational arrangement of the isopropyl substituents.

Conformational Analysis:

The stereochemistry of this compound is a critical aspect of its chemical nature. It exists as cis and trans diastereomers. The cyclohexane ring adopts a chair conformation to minimize steric and torsional strain.

  • cis-1,3-Diisopropylcyclohexane: In the cis isomer, both isopropyl groups are on the same face of the ring. This can result in two chair conformations: one with both isopropyl groups in equatorial positions (diequatorial) and the other with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of severe 1,3-diaxial interactions between the bulky isopropyl groups.[9][10]

  • trans-1,3-Diisopropylcyclohexane: For the trans isomer, the isopropyl groups are on opposite faces of the ring. In the chair conformation, this leads to one isopropyl group being in an axial position and the other in an equatorial position. A ring flip results in an energetically equivalent conformation.

The equilibrium between these conformers is a key determinant of the molecule's reactivity, as substituents in axial positions are generally more sterically hindered and can influence the accessibility of adjacent reaction sites.

G cluster_diaxial cis-1,3-Diisopropylcyclohexane (Diaxial) cluster_diequatorial cis-1,3-Diisopropylcyclohexane (Diequatorial) a1 C a2 C a1->a2 a_iso1_C C(CH₃)₂H a1->a_iso1_C a3 C a2->a3 a4 C a3->a4 a_iso2_C C(CH₃)₂H a3->a_iso2_C a5 C a4->a5 a6 C a5->a6 a6->a1 e1 C e2 C e1->e2 e_iso1_C C(CH₃)₂H e1->e_iso1_C e3 C e2->e3 e4 C e3->e4 e_iso2_C C(CH₃)₂H e3->e_iso2_C e5 C e4->e5 e6 C e5->e6 e6->e1 cis-1,3-Diisopropylcyclohexane (Diaxial) cis-1,3-Diisopropylcyclohexane (Diaxial) cis-1,3-Diisopropylcyclohexane (Diequatorial) cis-1,3-Diisopropylcyclohexane (Diequatorial) cis-1,3-Diisopropylcyclohexane (Diaxial)->cis-1,3-Diisopropylcyclohexane (Diequatorial) Ring Flip (Diequatorial is more stable)

Caption: Chair conformations of cis-1,3-diisopropylcyclohexane.

Reactivity:

  • General Inertness: Like other saturated hydrocarbons, this compound is generally unreactive towards many common reagents such as acids, bases, and oxidizing agents under normal conditions.[8]

  • Free Radical Halogenation: In the presence of UV light or high temperatures, cycloalkanes can undergo free radical substitution reactions. For instance, reaction with halogens (e.g., Cl₂, Br₂) would lead to the substitution of hydrogen atoms with halogen atoms, resulting in a mixture of halogenated diisopropylcyclohexane isomers.[11]

  • Combustion: As a hydrocarbon, this compound is flammable and will undergo combustion in the presence of oxygen to produce carbon dioxide and water.

Synthesis:

A common method for the synthesis of substituted cyclohexanes involves the hydrogenation of the corresponding aromatic compound. For this compound, this would involve the catalytic hydrogenation of 1,3-diisopropylbenzene (B165221).

Experimental Protocol for Synthesis (General):

  • Reaction Setup: 1,3-diisopropylbenzene is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetic acid) in a high-pressure reactor. A hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or rhodium-on-carbon, is added to the mixture.

  • Hydrogenation: The reactor is sealed, flushed with hydrogen gas, and then pressurized with hydrogen to a specified pressure. The reaction mixture is stirred vigorously at a controlled temperature until the theoretical amount of hydrogen has been consumed, indicating the complete saturation of the aromatic ring.

  • Workup: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure (e.g., using a rotary evaporator).

  • Purification: The resulting crude this compound can be purified by distillation to obtain the final product.

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

¹H and ¹³C NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum of this compound would be complex due to the various non-equivalent protons on the cyclohexane ring and the isopropyl groups. The signals for the methine protons of the isopropyl groups would appear as septets, while the methyl protons would be doublets. The protons on the cyclohexane ring would show complex multiplets.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. Due to the symmetry of the molecule, the number of signals will depend on the specific isomer (cis or trans) and its conformational dynamics.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characteristic of a saturated hydrocarbon. Key absorption bands would include:

  • C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, corresponding to the C-H bonds of the cyclohexane ring and isopropyl groups.

  • C-H bending: Absorptions in the 1365-1465 cm⁻¹ region, corresponding to the bending vibrations of the CH₂, and CH₃ groups.

The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[1][3]

Conclusion

This compound is a saturated alicyclic hydrocarbon with physical and chemical properties that are largely governed by its non-polar nature and the conformational behavior of its stereoisomers. Its relative inertness makes it a suitable non-polar solvent in certain applications, while its specific stereochemistry can be exploited in organic synthesis. A thorough understanding of its properties, particularly its conformational analysis and spectroscopic signatures, is essential for its application in research and development within the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 1,3-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,3-diisopropylcyclohexane, including its chemical identifiers, physicochemical properties, and stereoisomeric forms. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Descriptors

This compound is a saturated cyclic hydrocarbon. The following table summarizes its key identifiers.

IdentifierValue
CAS Number 7045-70-7[1]
PubChem CID 522382[2]
IUPAC Name 1,3-di(propan-2-yl)cyclohexane[2]
Molecular Formula C12H24[1][2]
Molecular Weight 168.32 g/mol [1]
InChI InChI=1S/C12H24/c1-9(2)11-6-5-7-12(8-11)10(3)4/h9-12H,5-8H2,1-4H3[2]
InChIKey WDTCMYUFBNCSKK-UHFFFAOYSA-N[2]
Canonical SMILES CC(C)C1CCCC(C1)C(C)C[2]
Synonyms 1,3-Diisopropyl cyclohexane (B81311), cis,trans-1,3-Diisopropylcyclohexane, 1,3-bis(1-methylethyl)-cyclohexane[2]

Physicochemical Properties

The known physicochemical properties of this compound are compiled in the table below. The commercially available product is often a mixture of cis and trans isomers.

PropertyValue
Boiling Point 205-207 °C[3]
Density 0.798 g/cm³[3]
Refractive Index 1.438[3]
XLogP3 5.3[2]

Stereoisomerism and Conformational Analysis

This compound exists as two geometric isomers: cis-1,3-diisopropylcyclohexane and trans-1,3-diisopropylcyclohexane. Due to the cyclohexane ring's chair conformation, these isomers have distinct spatial arrangements and stabilities.

The relationship between the planar, chair, and stereoisomeric forms can be visualized as follows:

G cluster_planar Planar Representation cluster_isomers Stereoisomers cluster_conformers Chair Conformations planar This compound cis cis-Isomer planar->cis cis trans trans-Isomer planar->trans trans cis_ee cis (e,e) More Stable cis->cis_ee Conformational Equilibrium cis_aa cis (a,a) Less Stable cis->cis_aa Conformational Equilibrium trans_ae trans (a,e) trans->trans_ae

Stereoisomers and conformations of this compound.

In the cis isomer, both isopropyl groups are on the same side of the ring. It can exist in two chair conformations: one with both groups in equatorial positions (diequatorial, e,e) and one with both in axial positions (diaxial, a,a). The diequatorial conformation is significantly more stable due to reduced steric hindrance.

In the trans isomer, the isopropyl groups are on opposite sides of the ring. This isomer exists in a conformation where one group is axial and the other is equatorial (a,e).

Experimental Protocols

Synthesis

A common method for the synthesis of this compound is the catalytic hydrogenation of 1,3-diisopropylbenzene (B165221).

Reaction:

C₆H₄(CH(CH₃)₂)₂ + 3 H₂ → C₆H₁₀(CH(CH₃)₂)₂

General Procedure:

  • Catalyst Preparation: A supported noble metal catalyst, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃), is typically used. The catalyst is activated prior to use.

  • Reaction Setup: The 1,3-diisopropylbenzene is dissolved in a suitable solvent (e.g., ethanol, hexane) and placed in a high-pressure reactor with the catalyst.

  • Hydrogenation: The reactor is purged with an inert gas and then pressurized with hydrogen gas. The reaction mixture is heated and stirred vigorously to ensure efficient mixing and mass transfer. The progress of the reaction is monitored by measuring hydrogen uptake.

  • Workup: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The resulting this compound, which will be a mixture of cis and trans isomers, can be purified by fractional distillation.

Isomer Analysis

The separation and quantification of the cis and trans isomers of this compound are typically performed using capillary gas chromatography (GC).

General GC Method:

  • Column: A high-resolution capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane) is suitable for separating the isomers.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Injector: A split/splitless injector is used to introduce a small volume of the sample.

  • Oven Program: A temperature program is employed, starting at a lower temperature and ramping up to a higher temperature to ensure good separation of the isomers.

  • Detector: A flame ionization detector (FID) is commonly used for the detection of hydrocarbons.

  • Identification: The isomers can be identified based on their retention times, which are typically different for the cis and trans forms. Mass spectrometry (GC-MS) can be coupled to the GC system for definitive identification based on the fragmentation patterns of the isomers.

Spectroscopic Data

Spectroscopic data for this compound is available in public databases such as the NIST WebBook and PubChem.[2] This data is essential for the structural confirmation of the compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methine and methyl protons of the isopropyl groups and the protons on the cyclohexane ring. The chemical shifts and coupling patterns can help in distinguishing between the cis and trans isomers.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, providing further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for the saturated hydrocarbon structure.[4]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a fragmentation pattern characteristic of the loss of alkyl groups.[2]

References

An In-depth Technical Guide to the Molecular Structure of 1,3-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 1,3-diisopropylcyclohexane, a disubstituted cycloalkane with significant stereochemical and conformational complexity. This document delves into the stereoisomerism, conformational analysis, and spectroscopic properties of its cis and trans isomers. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the structural nuances of substituted cyclohexanes, which are common motifs in pharmacologically active molecules.

Introduction

This compound (C12H24) is an aliphatic cyclic hydrocarbon featuring a cyclohexane (B81311) ring substituted with two isopropyl groups at the 1 and 3 positions.[1][2][3] Its molecular weight is 168.32 g/mol .[2][3] The presence of two stereocenters gives rise to cis and trans diastereomers, each with a unique three-dimensional arrangement and conformational preference that dictates its physical and chemical properties. A thorough understanding of the stereochemistry and conformational dynamics of such molecules is paramount in fields like medicinal chemistry, where molecular shape and substituent orientation are critical for biological activity.

Stereoisomerism

This compound exists as two diastereomers: cis-1,3-diisopropylcyclohexane and trans-1,3-diisopropylcyclohexane.

  • cis-1,3-Diisopropylcyclohexane: In the cis isomer, both isopropyl groups are on the same side of the cyclohexane ring plane. This isomer is a meso compound as it possesses a plane of symmetry.

  • trans-1,3-Diisopropylcyclohexane: In the trans isomer, the isopropyl groups are on opposite sides of the ring plane. This isomer is chiral and exists as a pair of enantiomers.

The relationship between the stereoisomers is depicted in the logical diagram below.

stereoisomers This compound This compound cis-1,3-Diisopropylcyclohexane cis-1,3-Diisopropylcyclohexane This compound->cis-1,3-Diisopropylcyclohexane Diastereomer trans-1,3-Diisopropylcyclohexane trans-1,3-Diisopropylcyclohexane This compound->trans-1,3-Diisopropylcyclohexane Diastereomer Enantiomers Enantiomers trans-1,3-Diisopropylcyclohexane->Enantiomers

Figure 1: Stereochemical relationship of this compound isomers.

Conformational Analysis

The cyclohexane ring in this compound adopts a chair conformation to minimize angle and torsional strain. The stability of the various conformers is primarily influenced by steric interactions involving the bulky isopropyl groups.

cis-1,3-Diisopropylcyclohexane

The cis isomer can exist in two interconverting chair conformations: one with both isopropyl groups in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).

The diequatorial conformation is significantly more stable than the diaxial conformation.[4][5] In the diaxial conformer, the two axial isopropyl groups experience severe 1,3-diaxial steric strain with each other and with the axial hydrogens on the same face of the ring. The diequatorial conformer avoids these unfavorable interactions, making it the predominant conformation at equilibrium.[6][7]

cis_conformation cluster_cis cis-1,3-Diisopropylcyclohexane Chair Flip Diaxial Diaxial (Less Stable) Diequatorial Diequatorial (More Stable) Diaxial->Diequatorial Ring Flip

Figure 2: Conformational equilibrium of cis-1,3-diisopropylcyclohexane.

trans-1,3-Diisopropylcyclohexane

For the trans isomer, both chair conformations have one isopropyl group in an axial position and the other in an equatorial position. A ring flip interconverts these two conformations, but since they are mirror images of each other (for the racemic mixture) and energetically identical, they exist in equal abundance.[6] Each conformer experiences some steric strain due to the single axial isopropyl group.

trans_conformation cluster_trans trans-1,3-Diisopropylcyclohexane Chair Flip Axial_Equatorial Axial-Equatorial Equatorial_Axial Equatorial-Axial Axial_Equatorial->Equatorial_Axial Ring Flip (Energetically Equivalent)

Figure 3: Conformational equilibrium of trans-1,3-diisopropylcyclohexane.

Quantitative Conformational Energy

Table 1: Estimated Conformational Energy Data

IsomerConformationAxial SubstituentsEstimated Strain Energy (kcal/mol)Relative Stability
cisDiequatorial0~0Most Stable
cisDiaxial2> 4.4 (plus additional diaxial interaction)Least Stable
transAxial-Equatorial1~2.2Moderately Stable
transEquatorial-Axial1~2.2Moderately Stable

Note: The strain energy for the cis-diaxial conformer is significantly higher than twice the A-value due to the severe steric repulsion between the two axial isopropyl groups.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, a plausible synthetic route and standard characterization methods are outlined below.

Hypothetical Synthesis: Friedel-Crafts Alkylation of Cyclohexene (B86901)

A potential method for the synthesis of this compound involves the Friedel-Crafts alkylation of cyclohexene with propene or an isopropyl halide in the presence of a Lewis acid catalyst, followed by hydrogenation. This approach would likely yield a mixture of isomers requiring separation.

Workflow for Hypothetical Synthesis

synthesis_workflow Start Start Alkylation Friedel-Crafts Alkylation (Cyclohexene + Propene/Isopropyl Halide) Start->Alkylation Hydrogenation Catalytic Hydrogenation Alkylation->Hydrogenation Separation Isomer Separation (e.g., Fractional Distillation, Chromatography) Hydrogenation->Separation Characterization Spectroscopic Analysis (NMR, GC-MS) Separation->Characterization End End Characterization->End

Figure 4: A plausible workflow for the synthesis and characterization.

Methodology:

  • Alkylation: To a cooled solution of a Lewis acid catalyst (e.g., AlCl3) in an inert solvent (e.g., dichloromethane), add cyclohexene. Bubble propene gas through the solution or add isopropyl chloride dropwise at a controlled temperature.

  • Workup: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrogenation: Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a hydrogenation catalyst (e.g., Pd/C). Subject the mixture to a hydrogen atmosphere in a Parr shaker until the reaction is complete.

  • Purification and Separation: Filter the catalyst and remove the solvent. The resulting mixture of cis- and trans-1,3-diisopropylcyclohexane can be separated by fractional distillation or preparative gas chromatography.

Spectroscopic Characterization

The isomers of this compound can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of the methine protons of the isopropyl groups and the cyclohexane ring protons will differ between the isomers and their conformers. In the stable diequatorial cis isomer, the methine protons would likely appear as distinct multiplets. The trans isomer would show a more complex spectrum due to the presence of both axial and equatorial isopropyl groups.

  • ¹³C NMR Spectroscopy: The number of unique carbon signals will reflect the symmetry of the dominant conformer. The diequatorial cis isomer, with its plane of symmetry, will show fewer signals than the chiral trans isomer.

  • GC-MS: Gas chromatography can be used to separate the cis and trans isomers, and mass spectrometry will confirm the molecular weight (m/z = 168) and provide fragmentation patterns useful for structural confirmation.

Conclusion

The molecular structure of this compound is a classic example of the interplay between stereoisomerism and conformational preferences in substituted cyclohexanes. The bulky isopropyl groups dictate the stability of the various conformers, with the cis isomer strongly favoring a diequatorial arrangement and the trans isomer existing as an equilibrium of two energetically equivalent axial-equatorial conformers. While specific experimental data for this molecule is sparse, a comprehensive understanding of its structure can be achieved through the application of fundamental principles of stereochemistry and conformational analysis. This knowledge is crucial for scientists in drug discovery and development, where the precise three-dimensional structure of molecules is a key determinant of their biological function.

References

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 1,3-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 1,3-diisopropylcyclohexane. This document outlines the core principles of these techniques, presents expected data, and provides standardized experimental protocols.

Introduction to this compound

This compound is a saturated cyclic hydrocarbon with the chemical formula C₁₂H₂₄ and a molecular weight of 168.32 g/mol .[1][2] It exists as a mixture of cis and trans stereoisomers, which can influence its physical and chemical properties. The conformational analysis of these isomers is crucial for understanding their behavior in various applications. In its most stable chair conformation, the bulky isopropyl groups will preferentially occupy equatorial positions to minimize steric hindrance.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique for identifying functional groups in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds.

The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-C bond vibrations. As an alkane, it lacks functional groups that give rise to highly characteristic peaks, but the "fingerprint" region is unique to the molecule.[4]

Wavenumber (cm⁻¹)Vibration TypeIntensity
2850 - 2960C-H stretch (sp³ C-H)Strong
1440 - 1480C-H bend (CH₂ scissoring)Medium
1365 - 1385C-H bend (CH₃ umbrella)Medium
Fingerprint Region (< 1500)Complex C-C and C-H vibrationsUnique Pattern

Data is based on typical values for alkyl-substituted cyclohexanes.[4][5]

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that allows for the direct analysis of liquid and solid samples with minimal preparation.[6][7][8][9]

Materials:

  • Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[6][7]

  • This compound sample.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or acetone).

  • Lint-free wipes.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Cleaning:

    • Remove the sample from the ATR crystal using a lint-free wipe.

    • Clean the crystal thoroughly with a solvent-moistened wipe and allow it to dry completely.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.[10]

For alkanes like this compound, electron ionization (EI) is a common method. The molecular ion peak ([M]⁺) may be observed, but significant fragmentation is expected.

m/zProposed FragmentRelative Intensity
168[C₁₂H₂₄]⁺ (Molecular Ion)Low
125[M - C₃H₇]⁺High
83[C₆H₁₁]⁺High
69[C₅H₉]⁺High
57[C₄H₉]⁺High
43[C₃H₇]⁺Base Peak
41[C₃H₅]⁺High

Data is based on typical fragmentation patterns of alkyl-substituted cyclohexanes and data available in spectral databases.[11][12][13] The fragmentation of cyclic alkanes often involves the loss of alkyl side chains and ring cleavage.[11][14] The most stable carbocations will result in the most abundant peaks.

GC-MS is a powerful combination where a gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for analysis.[10][15][16] This is particularly useful for analyzing the cis and trans isomers of this compound.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS system).

  • Helium (or other suitable carrier gas).

  • A suitable capillary column (e.g., a non-polar column like DB-5ms).

  • This compound sample, diluted in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Microsyringe for sample injection.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

  • GC-MS System Setup:

    • Injector: Set to a temperature of 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 200°C) at a rate of 10°C/minute.

    • Carrier Gas Flow: Set to a constant flow rate (e.g., 1 mL/min).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 200.

      • Ion Source Temperature: Set to 230°C.

      • Quadrupole Temperature: Set to 150°C.

  • Injection:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

  • Data Acquisition and Analysis:

    • The GC will separate the cis and trans isomers based on their boiling points and interactions with the column's stationary phase.

    • The mass spectrometer will acquire mass spectra for each eluting peak.

    • The resulting chromatogram will show peaks corresponding to the different isomers, and the mass spectrum of each peak can be used for identification by comparing it to spectral libraries (like NIST) and analyzing the fragmentation patterns.[15]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflows for IR and MS analysis.

IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing p1 Clean ATR Crystal p2 Acquire Background Spectrum p1->p2 p3 Apply Liquid Sample p2->p3 a1 Acquire Sample Spectrum p3->a1 d1 Background Subtraction a1->d1 d2 Identify Characteristic Peaks d1->d2 d3 Compare to Reference Spectra d2->d3

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis p1 Dilute Sample in Volatile Solvent gc1 Inject Sample p1->gc1 gc2 Separation of Isomers in GC Column gc1->gc2 ms1 Electron Ionization (70 eV) gc2->ms1 ms2 Mass Analysis (m/z) ms1->ms2 d1 Generate Chromatogram ms2->d1 d2 Analyze Mass Spectra of Eluted Peaks d1->d2 d3 Identify Fragments and Molecular Ion d2->d3

Caption: Workflow for the analysis of this compound by GC-MS.

References

An In-depth Technical Guide on the Thermodynamic Data for 1,3-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for 1,3-diisopropylcyclohexane. Due to the scarcity of extensive experimental research on this specific molecule, this document synthesizes predicted data from established chemical databases, insights from conformational analysis of substituted cyclohexanes, and general experimental methodologies relevant to the determination of thermodynamic properties.

Introduction to this compound

This compound is an alkyl-substituted cyclohexane (B81311) with the chemical formula C₁₂H₂₄. It exists as two geometric isomers: cis-1,3-diisopropylcyclohexane and trans-1,3-diisopropylcyclohexane. The spatial arrangement of the two bulky isopropyl groups on the cyclohexane ring significantly influences the molecule's stability and, consequently, its thermodynamic properties. Understanding these properties is crucial for applications in areas such as fuel development, materials science, and as a reference compound in organic chemistry.

Available Thermodynamic Data

Quantitative experimental thermodynamic data for this compound is not extensively reported in publicly accessible literature. The following table summarizes a collection of predicted or calculated values from reputable chemical databases. It is important to note that these values are generally for the mixture of isomers and may not have been determined through direct experimental measurement.

Table 1: Summary of Predicted Thermodynamic Properties for this compound

Thermodynamic PropertySymbolValueUnitsSource
Standard Enthalpy of Formation (Gas) ΔfH°(gas)-337.3 ± 7.2kJ/molCheméo[1]
Standard Gibbs Free Energy of Formation (Gas) ΔfG°(gas)39.3 ± 8.1kJ/molCheméo[1]
Ideal Gas Heat Capacity (298.15 K) Cp,gas305.15J/mol·KCheméo[1]
Enthalpy of Vaporization ΔvapH°48.9kJ/molCheméo[1]
Normal Boiling Point Tboil479.1KCheméo[1]
Molecular Weight MW168.32 g/mol PubChem[2]

Note: These values should be used with the understanding that they are likely the result of computational models and may not reflect the specific properties of the individual cis or trans isomers.

Conformational Analysis and its Thermodynamic Implications

The thermodynamic stability of this compound isomers is primarily dictated by the principles of conformational analysis, specifically the minimization of steric strain. The cyclohexane ring adopts a chair conformation to minimize angle and torsional strain. In substituted cyclohexanes, substituents can occupy either axial or equatorial positions.

Chair Conformations and Stability

For cis-1,3-diisopropylcyclohexane, the two isopropyl groups are on the same side of the ring. This allows for a chair conformation where both bulky isopropyl groups can occupy equatorial positions, which is the most stable arrangement as it minimizes steric hindrance.[3][4] The alternative ring-flipped conformation would force both isopropyl groups into axial positions, leading to significant 1,3-diaxial interactions and high steric strain, making this conformation highly unfavorable.[4]

For trans-1,3-diisopropylcyclohexane, the two isopropyl groups are on opposite sides of the ring. In any chair conformation, one isopropyl group must be in an axial position while the other is in an equatorial position. Ring flipping interconverts these two equivalent conformations.

The following diagram illustrates the logical relationship between the isomers and their most stable conformations.

G Conformational Stability of this compound Isomers cluster_cis cis-1,3-Diisopropylcyclohexane cluster_trans trans-1,3-Diisopropylcyclohexane cis_ee Diequatorial (e,e) (More Stable) cis_aa Diaxial (a,a) (Less Stable) cis_ee->cis_aa Ring Flip (High Energy Barrier) trans_ae Axial-Equatorial (a,e) (Equivalent Energy) trans_ea Equatorial-Axial (e,a) (Equivalent Energy) trans_ae->trans_ea Ring Flip Overall Overall Stability Overall->cis_ee Most Stable Isomer Overall->trans_ae

Caption: Relative stability of cis and trans isomers of this compound.

Based on minimizing steric strain, the cis isomer, which can adopt a diequatorial conformation, is significantly more stable than the trans isomer, which is locked in an axial-equatorial conformation.[5][6]

Experimental Protocols for Thermodynamic Data Determination

Calorimetry for Enthalpy and Heat Capacity Measurements

Calorimetry is the primary experimental technique for measuring heat changes in chemical and physical processes.

  • Sample Preparation: A precisely weighed sample of the pure compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Oxygen Pressurization: The bomb is filled with high-pressure pure oxygen.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is accurately measured.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water is carefully monitored until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law.

  • Sample Loading: A known mass of the substance is placed in a sample cell within the calorimeter.

  • Heating: A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.

  • Temperature Measurement: The temperature change of the sample is accurately measured.

  • Calculation: The heat capacity is calculated from the energy input and the resulting temperature change. This process is repeated over a range of temperatures.

The following diagram illustrates a generalized workflow for calorimetric measurements.

G Generalized Calorimetry Workflow start Start prep Sample Preparation (Weighing, Purity Check) start->prep calorimeter Calorimeter Setup (Bomb or Adiabatic Cell) prep->calorimeter measurement Energy Input & Temperature Measurement calorimeter->measurement data_analysis Data Analysis (Calculation of ΔH or Cp) measurement->data_analysis end End data_analysis->end

Caption: A simplified workflow for calorimetric experiments.

Vapor Pressure Measurement for Enthalpy of Vaporization (ΔvapH°)

The Clausius-Clapeyron equation relates vapor pressure, temperature, and the enthalpy of vaporization. By measuring the vapor pressure of a substance at different temperatures, ΔvapH° can be determined. Common methods include:

  • Static Method: The sample is placed in a container, and the pressure of the vapor in equilibrium with the liquid is measured at various temperatures.

  • Boiling Point Method: The temperature at which the substance boils is measured at different externally applied pressures.

Conclusion

While a comprehensive set of experimentally determined thermodynamic data for this compound is not currently available in the public domain, this guide provides the most accessible predicted data and a thorough discussion of the underlying principles of its conformational thermodynamics. The provided general experimental protocols serve as a reference for the methodologies that would be employed to obtain such data. For researchers and professionals in drug development, the conformational analysis is particularly valuable for understanding the steric and energetic properties of this and similar molecular structures. Further experimental investigation is warranted to provide more precise thermodynamic values for the pure cis and trans isomers of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3-Diisopropylcyclohexane from m-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,3-diisopropylcyclohexane via the catalytic hydrogenation of m-diisopropylbenzene. The primary method described is a high-pressure hydrogenation utilizing a ruthenium-on-carbon (Ru/C) catalyst, a robust and efficient method for the saturation of aromatic rings. This protocol is intended for use by qualified researchers and scientists in a laboratory setting. All safety precautions for high-pressure reactions and handling of flammable materials must be strictly followed.

Introduction

This compound is a saturated cyclic hydrocarbon with applications in various fields, including as a specialty solvent, a component in functional fluids, and a building block in organic synthesis. The synthesis from m-diisopropylbenzene involves the complete reduction of the aromatic ring, a transformation typically achieved through catalytic hydrogenation. This process requires a suitable catalyst and specific reaction conditions to ensure high yield and purity of the desired product. This application note details a reliable protocol for this synthesis, including reaction setup, execution, product isolation, and purification.

Chemical Reaction Pathway

The synthesis of this compound from m-diisopropylbenzene is a hydrogenation reaction where the aromatic ring of the starting material is fully saturated with hydrogen in the presence of a catalyst.

reaction_pathway m_diisopropylbenzene m-Diisopropylbenzene product This compound m_diisopropylbenzene->product Hydrogenation h2 + 3H₂ catalyst Catalyst (e.g., 5% Ru/C) High Pressure, Heat

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the hydrogenation of aromatic compounds, particularly cumene, a close structural analog of m-diisopropylbenzene.

Materials and Equipment

Reagents:

  • m-Diisopropylbenzene (≥98% purity)

  • 5% Ruthenium on activated carbon (5% Ru/C)

  • Ethanol (B145695) (anhydrous)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or another suitable filter aid

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller

  • Glass liner for the autoclave

  • Schlenk flask and line for inert gas handling

  • Cannula for solvent transfer

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation)

  • Standard laboratory glassware

Safety Precautions
  • High-Pressure Operations: All high-pressure hydrogenation reactions must be conducted in a certified and properly functioning autoclave behind a blast shield in a well-ventilated fume hood. The operator must be thoroughly trained in high-pressure equipment procedures.

  • Flammable Materials: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Ensure the system is leak-tight and properly purged with an inert gas before introducing hydrogen. The catalyst (Ru/C) can be pyrophoric, especially after the reaction. Do not allow the used catalyst to dry in the air.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves must be worn at all times.

Reaction Setup and Procedure
  • Catalyst Handling (Inert Atmosphere):

    • In a fume hood, place the desired amount of 5% Ru/C catalyst into a clean, dry glass liner for the autoclave. For a typical reaction, a catalyst loading of 1-5 mol% relative to the substrate is used.

    • If the catalyst is dry, it should be handled under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent ignition. If the catalyst is supplied as a water-wet paste, it is less pyrophoric but should still be handled with care.

  • Charging the Reactor:

    • Place the glass liner containing the catalyst into the autoclave.

    • Add the m-diisopropylbenzene to the liner.

    • Add anhydrous ethanol as the solvent. The solvent volume should be sufficient to ensure good stirring of the catalyst and substrate.

  • Assembling and Purging the Reactor:

    • Seal the autoclave according to the manufacturer's instructions.

    • Connect the reactor to a vacuum/inert gas manifold.

    • Purge the reactor by evacuating it and backfilling with nitrogen gas. Repeat this cycle at least three times to remove all oxygen.

  • Hydrogenation Reaction:

    • After purging with nitrogen, purge the reactor with hydrogen gas at low pressure. Repeat this cycle three times.

    • Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 500-1000 psig).

    • Begin stirring and heat the reactor to the target temperature (e.g., 100-140 °C).

    • Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is complete when hydrogen uptake ceases. The reaction time can vary from a few hours to overnight depending on the scale, catalyst activity, and reaction conditions.

Work-up and Purification
  • Cooling and Depressurization:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen pressure in a safe and controlled manner in the fume hood.

    • Purge the reactor with nitrogen gas three times before opening.

  • Catalyst Filtration:

    • Open the autoclave and remove the reaction mixture.

    • Caution: The used catalyst is highly pyrophoric. Quench the catalyst by adding it to a flask with a small amount of water before filtration, or filter it under a stream of nitrogen.

    • Dilute the reaction mixture with ethanol and filter it through a pad of Celite® to remove the ruthenium catalyst. Wash the Celite® pad with additional ethanol to recover all the product.

  • Solvent Removal:

    • Combine the filtrate and washings and remove the ethanol using a rotary evaporator.

  • Purification by Distillation:

    • The crude this compound can be purified by vacuum distillation to remove any high-boiling impurities or unreacted starting material.

Experimental Workflow Diagram

experimental_workflow start Start charge_reactor Charge Autoclave: - m-Diisopropylbenzene - 5% Ru/C Catalyst - Ethanol start->charge_reactor seal_purge Seal Reactor and Purge (3x N₂ cycle, 3x H₂ cycle) charge_reactor->seal_purge hydrogenation Pressurize with H₂ and Heat (e.g., 800 psig, 120°C) Monitor H₂ uptake seal_purge->hydrogenation cool_depressurize Cool to Room Temperature and Vent H₂ hydrogenation->cool_depressurize purge_open Purge with N₂ and Open Reactor cool_depressurize->purge_open filter_catalyst Filter Reaction Mixture (through Celite®) purge_open->filter_catalyst remove_solvent Remove Solvent (Rotary Evaporation) filter_catalyst->remove_solvent distillation Purify by Vacuum Distillation remove_solvent->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis of this compound.

Data Presentation

Table 1: Physical and Chemical Properties
Propertym-Diisopropylbenzene (Starting Material)This compound (Product)
Molecular Formula C₁₂H₁₈C₁₂H₂₄
Molar Mass ( g/mol ) 162.27168.32
Appearance Colorless liquidColorless liquid
Boiling Point (°C) 203~205-207
Density (g/cm³) ~0.856~0.798
Table 2: Representative Reaction Parameters and Expected Results
ParameterValue
Substrate m-Diisopropylbenzene
Catalyst 5% Ruthenium on Carbon (Ru/C)
Catalyst Loading 2 mol%
Solvent Anhydrous Ethanol
Hydrogen Pressure 800 psig (approx. 55 bar)
Reaction Temperature 120 °C
Reaction Time 6-12 hours (until H₂ uptake ceases)
Expected Yield >95%
Expected Purity >98% (after distillation)

Note: These are typical parameters. Optimization may be required based on the specific equipment and purity of reagents.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the structure by observing the disappearance of aromatic signals and the appearance of aliphatic signals.

  • Infrared (IR) Spectroscopy: To confirm the absence of aromatic C-H and C=C stretching vibrations present in the starting material.

This detailed protocol provides a solid foundation for the successful synthesis of this compound from m-diisopropylbenzene. Researchers should adapt and optimize the procedure as needed for their specific laboratory conditions and scale of operation, always prioritizing safety.

Application Notes and Protocols for the Catalytic Hydrogenation of m-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of m-diisopropylbenzene is a significant chemical transformation that yields 1,3-diisopropylcyclohexane. This reaction is of interest to researchers in organic synthesis and drug development for the creation of saturated carbocyclic structures from readily available aromatic precursors. The resulting di-substituted cyclohexane (B81311) can exist as cis and trans stereoisomers, and controlling the stereoselectivity of this reaction is a key challenge. These cyclohexane derivatives can serve as important building blocks in the synthesis of complex molecules and active pharmaceutical ingredients. This document provides a detailed overview of the catalysts, reaction conditions, and experimental protocols for the catalytic hydrogenation of m-diisopropylbenzene, based on established principles of aromatic ring hydrogenation.

Reaction Principle and Stereochemistry

The catalytic hydrogenation of m-diisopropylbenzene involves the addition of three moles of hydrogen (H₂) across the aromatic ring in the presence of a heterogeneous catalyst. This process converts the planar aromatic ring into a saturated cyclohexane ring. The product, this compound, can exist as two geometric isomers: cis-1,3-diisopropylcyclohexane and trans-1,3-diisopropylcyclohexane.

The stereochemical outcome of the reaction is influenced by the mechanism of hydrogenation on the catalyst surface. According to the Horiuti-Polanyi mechanism, the aromatic ring adsorbs onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. This generally leads to a syn-addition of hydrogen, favoring the formation of the cis isomer where both isopropyl groups are on the same face of the cyclohexane ring. However, the reaction conditions, catalyst type, and potential for isomerization on the catalyst surface can influence the final cis/trans ratio. The thermodynamically more stable trans isomer, with one isopropyl group in an equatorial position and the other also able to adopt an equatorial position in a chair flip, may be favored under certain conditions.

Catalysts and Reaction Conditions

Several heterogeneous catalysts are effective for the hydrogenation of aromatic rings. The choice of catalyst and reaction conditions significantly impacts the reaction rate, yield, and selectivity. Common catalysts include platinum group metals supported on carbon or other inert materials.

Key Catalysts:

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenations.

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂, Adams' catalyst): Highly active catalysts, often requiring milder conditions than nickel.

  • Rhodium on Carbon (Rh/C) or Alumina (Rh/Al₂O₃): Known for high activity in aromatic ring hydrogenation.

  • Ruthenium on Carbon (Ru/C) or Alumina (Ru/Al₂O₃): Also highly effective and can sometimes offer different selectivity.

  • Raney Nickel (Raney Ni): A cost-effective catalyst, but often requires higher temperatures and pressures.

General Reaction Conditions: The hydrogenation of the stable aromatic ring of m-diisopropylbenzene typically requires more forcing conditions than the hydrogenation of alkenes.

  • Hydrogen Pressure: High pressures of hydrogen gas (typically 500-2000 psi or higher) are generally required to achieve a reasonable reaction rate.

  • Temperature: Elevated temperatures, often in the range of 100-250 °C, are necessary to overcome the activation energy for aromatic ring reduction.

  • Solvents: Inert solvents that can withstand the reaction conditions are used. Common choices include ethanol (B145695), methanol, ethyl acetate, and hydrocarbons like hexane (B92381) or cyclohexane.

Experimental Protocols

While specific literature on the detailed catalytic hydrogenation of m-diisopropylbenzene is not abundant, the following protocols are based on general procedures for the hydrogenation of substituted aromatic compounds.

Protocol 1: High-Pressure Batch Hydrogenation using Palladium on Carbon

This protocol describes a standard procedure for the complete hydrogenation of m-diisopropylbenzene in a high-pressure autoclave.

Materials:

  • m-Diisopropylbenzene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Handling: In a fume hood, carefully weigh the 10% Pd/C catalyst. The catalyst is typically used in a loading of 1-5 mol% relative to the substrate.

  • Reactor Setup: Add the m-diisopropylbenzene and ethanol to the autoclave vessel. A typical concentration would be a 0.5-1.0 M solution of the substrate.

  • Inerting the System: Seal the autoclave and purge the system several times with an inert gas, such as nitrogen or argon, to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the pre-weighed Pd/C catalyst to the reaction mixture.

  • Hydrogenation:

    • Seal the reactor again and purge with hydrogen gas several times.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000 psi).

    • Begin stirring and heat the reactor to the target temperature (e.g., 150 °C).

    • Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Carefully open the reactor in a fume hood. The Pd/C catalyst is pyrophoric and should be handled with care.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.

    • The filtrate contains the product, this compound. The solvent can be removed by rotary evaporation.

  • Analysis: The product can be analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the yield and the cis/trans isomer ratio.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)

This protocol utilizes the highly active Adams' catalyst, which may allow for milder reaction conditions.

Materials:

  • m-Diisopropylbenzene

  • Platinum(IV) oxide (PtO₂)

  • Acetic acid (or ethanol)

  • High-pressure hydrogenation apparatus

Procedure:

  • Catalyst Activation: Add the PtO₂ catalyst to the reaction vessel containing the solvent (acetic acid or ethanol).

  • Substrate Addition: Add the m-diisopropylbenzene to the reaction mixture.

  • Hydrogenation:

    • Place the reaction vessel in the hydrogenation apparatus.

    • Evacuate the system and backfill with hydrogen gas. Repeat this process several times.

    • Pressurize the system with hydrogen (e.g., 50-100 psi). The black platinum metal will form in situ.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).

    • Monitor the reaction by hydrogen uptake.

  • Work-up and Analysis: Follow the same work-up and analysis procedures as described in Protocol 1. The acidic solvent should be neutralized and removed during the work-up process if necessary.

Data Presentation

The quantitative data from hydrogenation experiments should be summarized for clear comparison.

CatalystSubstrate Concentration (M)SolventTemperature (°C)Pressure (psi)Reaction Time (h)Conversion (%)Yield of this compound (%)cis:trans Ratio
10% Pd/C0.5Ethanol150100012>99~95(Not specified)
5% Ru/C0.5Methanol120150010>99~96(Not specified)
PtO₂0.5Acetic Acid8010024>99~94(Not specified)
Raney Ni1.0Ethanol180200018>99~90(Not specified)
Note: The data in this table are representative values based on the hydrogenation of similar substituted benzenes and serve as a starting point for optimization. Actual results may vary.

Visualizations

Reaction Pathway

Reaction_Pathway Catalytic Hydrogenation of m-Diisopropylbenzene mDIPB m-Diisopropylbenzene H2_Catalyst + 3 H₂ Catalyst (Pd/C, PtO₂, etc.) mDIPB->H2_Catalyst Products This compound (cis and trans isomers) H2_Catalyst->Products

Caption: Reaction scheme for the hydrogenation of m-diisopropylbenzene.

Experimental Workflow

Experimental_Workflow General Workflow for High-Pressure Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Charge Reactor with m-Diisopropylbenzene and Solvent C Inert Gas Purge A->C B Weigh Catalyst D Add Catalyst B->D C->D E Hydrogen Purge D->E F Pressurize with H₂ E->F G Heat and Stir F->G H Monitor H₂ Uptake G->H I Cool and Vent H->I J Inert Gas Purge I->J K Filter to Remove Catalyst J->K L Solvent Removal K->L M Analyze Product (GC, NMR) L->M

Caption: A typical experimental workflow for the catalytic hydrogenation process.

Catalyst Selection Logic

Catalyst_Selection Logic for Catalyst Selection Start Desired Outcome High_Activity High Reactivity Needed? Start->High_Activity Cost Cost a Major Factor? Start->Cost Mild_Conditions Milder Conditions Preferred? Start->Mild_Conditions Selectivity Specific Stereoselectivity Required? Start->Selectivity Catalyst_Choice_Pt_Rh Use Pt or Rh based catalysts High_Activity->Catalyst_Choice_Pt_Rh Yes Catalyst_Choice_Pd Start with Pd/C High_Activity->Catalyst_Choice_Pd No Catalyst_Choice_Ni Consider Raney Ni Cost->Catalyst_Choice_Ni Yes Cost->Catalyst_Choice_Pd No Mild_Conditions->Catalyst_Choice_Pt_Rh Yes Screening Screen multiple catalysts Selectivity->Screening Yes

Application Notes and Protocols for 1,3-Diisopropylcyclohexane as a High-Density Fuel Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of 1,3-diisopropylcyclohexane as a potential high-density fuel component. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for structurally related cycloalkanes to provide context and a basis for estimation.

Introduction

High-density fuels are critical for volume-limited applications, such as in aviation and missile technology, where increased energy content per unit volume can significantly enhance range and payload capacity. Cycloalkanes, particularly multi-substituted derivatives, are a promising class of compounds for this purpose due to their high densities and favorable combustion properties. This compound, a saturated hydrocarbon, is a candidate for investigation as a high-density fuel component. Its properties are compared with conventional jet fuel and other high-density fuels like JP-10.

Quantitative Data

Table 1: Physical and Thermochemical Properties of Selected Cycloalkanes and Jet Fuel

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL at 20°C)Net Heat of Combustion (MJ/kg)Boiling Point (°C)
CyclohexaneC₆H₁₂84.160.779~43.880.7
MethylcyclohexaneC₇H₁₄98.190.770~43.6101
This compound (Estimated)C₁₂H₂₄168.32~0.82 - 0.85~43.0 - 43.5~210 - 220
JP-10 (exo-tetrahydrodicyclopentadiene)C₁₀H₁₆136.230.94042.1193
Jet A-1 (Typical)Varies~160-1800.775 - 0.840~42.8150 - 300

Table 2: Combustion Properties of Selected Cycloalkanes and Diesel Fuel

CompoundCetane Number
Cyclohexane~15-20
Methylcyclohexane20
This compound (Estimated)~25 - 35
n-Heptane (Reference)56
Toluene (Aromatic)-5

Note: The values for this compound are estimations based on trends observed in related cycloalkanes and the general impact of alkyl substitution on fuel properties.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the catalytic hydrogenation of 1,3-diisopropylbenzene (B165221). The following is a representative protocol based on general procedures for aromatic hydrogenation.

Materials:

  • 1,3-diisopropylbenzene

  • Palladium on carbon (5% Pd/C) catalyst

  • Ethanol (B145695) (or other suitable solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Preparation: Ensure the autoclave reactor is clean and dry.

  • Charging the Reactor: In a typical experiment, charge the reactor with 1,3-diisopropylbenzene (e.g., 50 g), ethanol (e.g., 200 mL) as a solvent, and 5% Pd/C catalyst (e.g., 1-2% by weight of the aromatic substrate).

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heating and Reaction: Heat the reactor to the desired temperature (e.g., 100-150 °C) while stirring the mixture vigorously to ensure good contact between the reactants and the catalyst.

  • Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Product Isolation and Purification:

    • Open the reactor and filter the reaction mixture to remove the catalyst.

    • Remove the solvent from the filtrate by rotary evaporation.

    • The resulting crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Fuel Properties

The following protocols are based on standard ASTM test methods for the determination of key fuel properties.

Apparatus:

  • Digital density meter with a resolution of at least 0.0001 g/cm³.

  • Thermostatically controlled bath to maintain the sample at the desired temperature (e.g., 20°C).

  • Syringes for sample injection.

Procedure:

  • Calibration: Calibrate the density meter according to the manufacturer's instructions using certified reference standards (e.g., dry air and distilled water).

  • Sample Preparation: Ensure the this compound sample is free of air bubbles and at a known, stable temperature.

  • Measurement: Inject the sample into the density meter's measuring cell.

  • Reading: Once the reading stabilizes, record the density value.

  • Cleaning: Clean the measuring cell thoroughly with appropriate solvents between measurements.

Apparatus:

  • Oxygen bomb calorimeter.

  • Benzoic acid (for calibration).

  • Oxygen cylinder with a pressure regulator.

  • Crucible.

  • Fuse wire.

  • Balance with a precision of 0.1 mg.

Procedure:

  • Calibration: Determine the energy equivalent of the calorimeter by combusting a known mass of benzoic acid.

  • Sample Preparation: Accurately weigh a sample of this compound (typically 0.8-1.2 g) into the crucible.

  • Bomb Assembly: Place the crucible in the bomb, attach the fuse wire, and add a small amount of distilled water to the bomb.

  • Pressurization: Seal the bomb and charge it with oxygen to a pressure of approximately 30 atm.

  • Combustion: Place the bomb in the calorimeter bucket containing a known mass of water. Ignite the sample and record the temperature rise of the water.

  • Calculation: Calculate the gross heat of combustion from the temperature rise and the energy equivalent of the calorimeter. The net heat of combustion is then calculated by making corrections for the formation of nitric and sulfuric acids and the latent heat of vaporization of water.

The determination of the cetane number requires a specialized cooperative fuel research (CFR) engine.

Apparatus:

  • CFR engine designed for cetane number testing.

  • Reference fuels with known cetane numbers (n-cetane and heptamethylnonane).

Procedure:

  • Engine Warm-up: Warm up the CFR engine to the specified operating conditions.

  • Bracketing: Run the engine on the this compound sample and on various blends of the reference fuels.

  • Ignition Delay Measurement: For each fuel, adjust the compression ratio to produce a standard ignition delay.

  • Cetane Number Determination: The cetane number of the sample is determined by interpolating between the compression ratios of the two reference fuel blends that bracket the sample.

Visualizations

Synthesis_Pathway DIPB 1,3-Diisopropylbenzene Reactor High-Pressure Reactor DIPB->Reactor H2 H₂ H2->Reactor Catalyst Pd/C Catalyst Catalyst->Reactor Solvent Ethanol (Solvent) Solvent->Reactor DIPC This compound Reactor->DIPC Hydrogenation Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Fuel Property Analysis Synthesis Synthesis of 1,3-DIPC Purification Purification (Distillation) Synthesis->Purification Characterization Characterization (GC-MS, NMR) Purification->Characterization Density Density (ASTM D4052) Characterization->Density HeatOfCombustion Heat of Combustion (ASTM D4809) Characterization->HeatOfCombustion CetaneNumber Cetane Number (ASTM D613) Characterization->CetaneNumber Property_Comparison cluster_density Density cluster_NHOC Net Heat of Combustion (Volumetric) cluster_Cetane Cetane Number DIPC This compound DIPC_Density Higher DIPC->DIPC_Density DIPC_NHOC Higher DIPC->DIPC_NHOC DIPC_Cetane Potentially Higher DIPC->DIPC_Cetane JetA1 Conventional Jet Fuel (Jet A-1) JetA1_Density Lower JetA1->JetA1_Density JetA1_NHOC Lower JetA1->JetA1_NHOC JetA1_Cetane Lower (Aromatics) JetA1->JetA1_Cetane

Application Notes and Protocols for Conformational Studies of 1,3-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisopropylcyclohexane is a valuable model compound for conformational analysis due to the steric bulk of the isopropyl groups, which leads to distinct and measurable energy differences between its various chair conformations. Understanding the conformational preferences of substituted cyclohexanes is fundamental in medicinal chemistry and drug development, as the three-dimensional shape of a molecule is intrinsically linked to its biological activity. These application notes provide a detailed overview of the conformational analysis of this compound, including experimental and computational protocols to determine the relative stabilities of its conformers.

Conformational Analysis of this compound

The conformational analysis of this compound primarily focuses on the chair conformations of its cis and trans isomers. The relative stability of these conformers is dictated by the steric strain arising from interactions between the isopropyl groups and the cyclohexane (B81311) ring, particularly the unfavorable 1,3-diaxial interactions.

cis-1,3-Diisopropylcyclohexane

For cis-1,3-diisopropylcyclohexane, two primary chair conformations are possible: one where both isopropyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). The diequatorial conformer is significantly more stable as it avoids the severe steric hindrance that occurs in the diaxial conformation.[1][2] In the diaxial conformer, the two bulky isopropyl groups are in close proximity to each other and to the axial hydrogens on the same side of the ring, leading to substantial 1,3-diaxial strain.

trans-1,3-Diisopropylcyclohexane

In the case of trans-1,3-diisopropylcyclohexane, both chair conformations have one isopropyl group in an axial position and the other in an equatorial position. These two conformers are energetically equivalent, as the steric environment for each isopropyl group is identical upon ring-flipping.

Quantitative Conformational Data

The energetic preference of a substituent for the equatorial position over the axial position is quantified by its A-value, which represents the change in Gibbs free energy (ΔG°) for the axial to equatorial equilibrium.

SubstituentA-value (kcal/mol)Reference
Isopropyl2.1 - 2.2[3]

The significant positive A-value for the isopropyl group underscores its strong preference for the equatorial position to minimize steric strain.

Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to study the conformational equilibria of substituted cyclohexanes. By cooling the sample, the rate of chair-flipping can be slowed down sufficiently to observe distinct signals for the axial and equatorial conformers.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 20-50 mg of high-purity cis-1,3-diisopropylcyclohexane.

  • Solvent Selection: Choose a deuterated solvent with a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or a mixture of deuterated chloroform and other low-freezing solvents.

  • Dissolving the Sample: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

II. NMR Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

  • Tuning and Locking: Tune the ¹³C probe and lock onto the deuterium (B1214612) signal of the solvent.

  • Temperature Control: Cool the sample to a temperature where the chair interconversion is slow on the NMR timescale. A starting temperature of -60 °C is recommended, with further cooling as necessary to resolve the signals of the individual conformers.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A standard single-pulse ¹³C experiment with proton decoupling.

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of the carbon nuclei for accurate integration.

    • Number of Scans (ns): Sufficient scans to obtain a good signal-to-noise ratio, typically ranging from 128 to 1024 scans or more, depending on the sample concentration.

III. Data Processing and Analysis
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio and perform a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Signal Integration: Integrate the signals corresponding to the diequatorial and diaxial conformers. For cis-1,3-diisopropylcyclohexane, the signals for the diequatorial conformer will be significantly more intense.

  • Equilibrium Constant (K_eq) Calculation: The equilibrium constant is the ratio of the integrals of the diequatorial conformer to the diaxial conformer.

  • Gibbs Free Energy (ΔG°) Calculation: Calculate the Gibbs free energy difference using the following equation:

    ΔG° = -RT ln(K_eq)

    where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

Computational Protocol: DFT Calculations with Gaussian

Computational chemistry provides a powerful tool to complement experimental data and to predict the relative energies of different conformers. Density Functional Theory (DFT) calculations are widely used for this purpose.

I. Building the Molecular Structures
  • Software: Use a molecular modeling program such as GaussView.

  • Building the Ring: Construct a cyclohexane ring in the chair conformation.

  • Adding Substituents: For cis-1,3-diisopropylcyclohexane, add isopropyl groups to carbons 1 and 3 in both the diequatorial and diaxial arrangements. For trans-1,3-diisopropylcyclohexane, add one isopropyl group in an axial position and the other in an equatorial position.

  • Initial Optimization: Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

II. Geometry Optimization and Energy Calculation
  • Software: Use the Gaussian quantum chemistry software package.

  • Input File Setup:

    • Job Type: Opt (Geometry Optimization) followed by Freq (Frequency calculation) to confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • Method: B3LYP is a commonly used and reliable DFT functional.

    • Basis Set: 6-31G(d) is a suitable basis set for this type of molecule.

    • Solvation Model: To simulate the solvent environment, use the Polarizable Continuum Model (PCM) with the appropriate solvent (e.g., chloroform).

  • Running the Calculation: Submit the input files for both the diequatorial and diaxial conformers of cis-1,3-diisopropylcyclohexane.

  • Analyzing the Output:

    • Confirmation of Minima: Check the output files to ensure that the frequency calculations yielded no imaginary frequencies.

    • Extracting Energies: Extract the final electronic energies (including zero-point vibrational energy corrections) for both conformers.

    • Calculating Relative Energy: The difference in the energies of the two conformers will give the predicted energy difference between them.

Visualizations

conformational_equilibrium cluster_cis cis-1,3-Diisopropylcyclohexane Diaxial Diaxial Diequatorial Diequatorial Diaxial->Diequatorial Ring Flip (Favored) Diequatorial->Diaxial Ring Flip (Disfavored)

Caption: Conformational equilibrium of cis-1,3-diisopropylcyclohexane.

experimental_workflow cluster_workflow Low-Temperature NMR Workflow A Sample Preparation B NMR Data Acquisition (Low Temperature) A->B C Data Processing B->C D Integration of Signals C->D E Calculate K_eq D->E F Calculate ΔG° E->F

Caption: Workflow for experimental determination of conformational energy.

computational_workflow cluster_comp_flow Computational Chemistry Workflow G Build Conformers (Diequatorial & Diaxial) H Geometry Optimization (DFT/B3LYP) G->H I Frequency Calculation H->I J Extract Energies I->J K Calculate Relative Energy J->K

Caption: Workflow for computational conformational analysis.

References

Application Note: Low-Temperature NMR Analysis of 1,3-Diisopropylcyclohexane for Conformational Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted cyclohexanes are fundamental structural motifs in a vast array of organic molecules, including many pharmaceuticals. The conformational preferences of these rings can significantly influence molecular shape, receptor binding, and ultimately, biological activity. 1,3-Diisopropylcyclohexane serves as an excellent model system for understanding the conformational dynamics of 1,3-disubstituted cyclohexanes, where steric interactions play a crucial role in determining the energetically favored conformer.

At room temperature, the chair-chair interconversion of the cyclohexane (B81311) ring is rapid on the NMR timescale, resulting in averaged signals that do not provide information about individual conformers. By lowering the temperature, this ring flip can be slowed down, allowing for the direct observation and characterization of the distinct axial and equatorial conformers by NMR spectroscopy. This application note provides a detailed protocol for the low-temperature NMR analysis of this compound to resolve and quantify its conformational isomers.

Conformational Equilibrium of this compound

The primary equilibrium of interest for cis-1,3-diisopropylcyclohexane is the chair-chair interconversion between the diaxial and diequatorial conformers. For the trans isomer, the equilibrium is between two equivalent chair conformers, each with one axial and one equatorial isopropyl group. Due to severe 1,3-diaxial steric strain, the diequatorial conformer of the cis isomer is expected to be significantly more stable and thus the major species observed at low temperatures.[1][2]

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for the Diequatorial Conformer of cis-1,3-Diisopropylcyclohexane at Low Temperature.

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)
H-1, H-3 (methine)~1.5 - 1.7m-
H-2, H-4, H-6 (ring)~1.0 - 1.4m-
H-5 (ring)~0.8 - 1.0m-
CH(iPr)~1.8 - 2.0septet~7.0
CH₃(iPr)~0.8 - 0.9d~7.0

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for the Diequatorial Conformer of cis-1,3-Diisopropylcyclohexane at Low Temperature.

CarbonPredicted δ (ppm)
C-1, C-3~40 - 45
C-2~30 - 35
C-4, C-6~25 - 30
C-5~20 - 25
CH(iPr)~30 - 35
CH₃(iPr)~18 - 22

Table 3: Expected Conformer Population Ratios for cis-1,3-Diisopropylcyclohexane at -80 °C.

ConformerPopulation (%)
Diequatorial> 99
Diaxial< 1

Experimental Protocols

The following is a detailed protocol for performing a low-temperature NMR analysis of this compound.

Sample Preparation
  • Compound: Use a high-purity sample of this compound (as a mixture of cis and trans isomers, or the isolated cis isomer if available).

  • Solvent Selection: Choose a deuterated solvent with a low freezing point, such as deuterated chloroform (B151607) (CDCl₃, FP: -63.5 °C), deuterated methylene (B1212753) chloride (CD₂Cl₂, FP: -96.7 °C), or deuterated toluene (B28343) (toluene-d₈, FP: -95 °C). The choice of solvent can influence chemical shifts.[3]

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of the chosen deuterated solvent.

  • NMR Tube: Use a high-quality, medium to heavy-walled NMR tube (e.g., Wilmad 528-PP or equivalent) to withstand the temperature changes.

NMR Spectrometer Setup
  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature (VT) unit is required.

  • Probe Tuning: Tune and match the NMR probe to the desired nucleus (¹H or ¹³C) at room temperature before cooling.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field for optimal homogeneity at room temperature.

Low-Temperature NMR Experiment
  • Initial Spectrum: Acquire a standard ¹H and/or ¹³C NMR spectrum at room temperature (e.g., 25 °C).

  • Cooling Procedure:

    • Set the target temperature to the desired low value (e.g., -80 °C).

    • Cool the sample in a stepwise manner, decreasing the temperature in increments of 10-20 °C.

    • Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum. This is crucial to ensure temperature stability and to avoid thermal shock to the probe.

    • The gas flow for the VT unit should be adjusted according to the manufacturer's recommendations for the target temperature.

  • Data Acquisition at Low Temperature:

    • At each temperature step, re-shim the magnetic field to optimize resolution.

    • Acquire ¹H and/or ¹³C NMR spectra. For quantitative measurements of conformer populations, ensure a sufficient relaxation delay between scans (at least 5 times the longest T₁ relaxation time).

    • Monitor the spectra for peak broadening, coalescence, and the emergence of new signals corresponding to the individual conformers.

  • Returning to Room Temperature:

    • After the final low-temperature spectrum is acquired, slowly and stepwise increase the temperature back to room temperature to prevent damage to the NMR tube and probe.

Data Processing and Analysis
  • Phasing and Baseline Correction: Carefully phase and baseline correct all spectra.

  • Integration: For spectra where both conformers are observed, integrate the signals corresponding to each conformer to determine their relative populations.

  • Chemical Shift and Coupling Constant Measurement: Determine the precise chemical shifts and coupling constants for each resolved conformer at the lowest temperature.

Mandatory Visualizations

conformational_equilibrium cluster_cis cis-1,3-Diisopropylcyclohexane cluster_trans trans-1,3-Diisopropylcyclohexane Diequatorial Diequatorial Diaxial Diaxial Diequatorial->Diaxial Ring Flip Axial-Equatorial_1 Axial-Equatorial_1 Axial-Equatorial_2 Axial-Equatorial_2 Axial-Equatorial_1->Axial-Equatorial_2 Ring Flip

Caption: Conformational equilibrium of cis- and trans-1,3-diisopropylcyclohexane.

experimental_workflow Sample_Preparation Sample Preparation (this compound in low-temp solvent) Room_Temp_NMR Acquire Room Temperature NMR Spectrum Sample_Preparation->Room_Temp_NMR Stepwise_Cooling Stepwise Cooling (e.g., in 20°C increments) Room_Temp_NMR->Stepwise_Cooling Temp_Equilibration Temperature Equilibration (5-10 min) Stepwise_Cooling->Temp_Equilibration Low_Temp_NMR Acquire Low Temperature NMR Spectrum Temp_Equilibration->Low_Temp_NMR Low_Temp_NMR->Stepwise_Cooling Repeat at lower temp Data_Analysis Data Analysis (Chemical Shifts, Coupling Constants, Population Ratios) Low_Temp_NMR->Data_Analysis

References

Application Notes: 1,3-Diisopropylcyclohexane as a Probe for Steric Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-diisopropylcyclohexane as a molecular probe to investigate and quantify steric effects in chemical reactions and molecular interactions. The bulky isopropyl groups in a 1,3-cis relationship on a cyclohexane (B81311) ring create a well-defined steric environment, making it an excellent model system for studying the influence of steric hindrance on reaction rates, equilibria, and product selectivity.

Introduction to Steric Effects and this compound

Steric effects are non-bonding interactions that influence the shape and reactivity of molecules. In drug development and organic synthesis, understanding and controlling these effects are crucial for designing molecules with desired properties. This compound, particularly the cis-isomer, serves as a valuable tool for this purpose. Due to the strong preference of the two bulky isopropyl groups to occupy equatorial positions in the chair conformation, cis-1,3-diisopropylcyclohexane is conformationally locked. This rigid structure presents a distinct steric profile that can be used to probe the spatial requirements of transition states and binding pockets.

The key principle lies in the significant energy difference between the diaxial and diequatorial conformations of cis-1,3-diisopropylcyclohexane. The diaxial conformation is highly disfavored due to severe 1,3-diaxial steric interactions between the two isopropyl groups. As a result, the molecule exists almost exclusively in the diequatorial conformation, providing a predictable steric environment.

Key Applications
  • Quantifying Steric Hindrance in Reaction Mechanisms: By incorporating the 1,3-diisopropylcyclohexyl moiety into a reacting molecule, one can assess the impact of its steric bulk on the reaction rate and outcome. Comparing the reactivity of a substrate containing this group to a less sterically hindered analog (e.g., a methyl or unsubstituted cyclohexyl group) allows for the quantification of the steric effect.

  • Probing Enzyme Active Sites: In medicinal chemistry, derivatives of this compound can be used as part of a ligand to map the steric tolerance of an enzyme's active site or a receptor's binding pocket. The rigid and bulky nature of the diisopropylcyclohexyl group can help define the spatial limits of the binding site.

  • Validation of Computational Models: Experimental data obtained using this compound as a steric probe can be used to validate and refine computational models that predict steric effects in molecular mechanics and quantum chemical calculations.

Data Presentation: Conformational Analysis of Substituted Cyclohexanes

The stability of a substituted cyclohexane is quantified by its A-value, which is the change in Gibbs free energy (ΔG°) for the equilibrium between the axial and equatorial conformers. A higher A-value indicates a greater preference for the equatorial position due to increased steric strain in the axial position.

SubstituentA-value (kcal/mol)Steric Bulk
-H0Very Low
-CH₃1.74Low
-CH₂CH₃1.75Low-Medium
-CH(CH₃)₂ (Isopropyl) 2.15 Medium-High
-C(CH₃)₃ (tert-Butyl)~5.0Very High
-C₆H₅ (Phenyl)3.0High
-Cl0.53Low
-OH0.94 (in aprotic solvent)Low

Note: A-values can vary slightly depending on the solvent and temperature.

For cis-1,3-diisopropylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer. The energetic penalty for having two isopropyl groups in axial positions is substantial due to the severe 1,3-diaxial interaction.

Experimental Protocols

Protocol 1: Synthesis of cis-1,3-Diisopropylcyclohexane via Catalytic Hydrogenation

This protocol describes a general method for the synthesis of cis-1,3-diisopropylcyclohexane from 1,3-diisopropylbenzene (B165221). Catalytic hydrogenation of the aromatic precursor typically yields the cis-isomer as the major product due to the syn-addition of hydrogen from the catalyst surface.

Materials:

  • 1,3-Diisopropylbenzene

  • Rhodium on alumina (B75360) (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂) catalyst

  • Ethanol (B145695) or acetic acid (solvent)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Standard glassware for filtration and distillation

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure reaction vessel, dissolve 1,3-diisopropylbenzene (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Carefully add the hydrogenation catalyst (typically 1-5 mol% of Rh/Al₂O₃ or PtO₂). The catalyst should be handled in an inert atmosphere if pyrophoric.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the solvent used for the reaction.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product, which will be a mixture of cis- and trans-isomers, can be purified by fractional distillation to isolate the desired cis-1,3-diisopropylcyclohexane. The cis-isomer generally has a lower boiling point than the trans-isomer.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS. The stereochemistry can be confirmed by analyzing the coupling constants in the ¹H NMR spectrum.

Protocol 2: Conformational Analysis by Low-Temperature NMR Spectroscopy

This protocol outlines the procedure for determining the conformational equilibrium of cis-1,3-diisopropylcyclohexane using variable temperature (VT) NMR spectroscopy. By cooling the sample, the rate of chair-chair interconversion can be slowed down on the NMR timescale, allowing for the observation of individual conformers.

Materials:

  • Synthesized and purified cis-1,3-diisopropylcyclohexane

  • Deuterated solvent suitable for low-temperature work (e.g., deuterated toluene, d₈-toluene, or deuterated dichloromethane, CD₂Cl₂)

  • NMR spectrometer equipped with a variable temperature unit

  • NMR tubes suitable for low-temperature experiments

Procedure:

  • Sample Preparation: Prepare a solution of cis-1,3-diisopropylcyclohexane in the chosen deuterated solvent in an NMR tube. The concentration should be optimized for the spectrometer (typically 5-10 mg in 0.5-0.7 mL of solvent).

  • Room Temperature Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K). At this temperature, rapid chair-chair interconversion will lead to time-averaged signals.

  • Low-Temperature Spectra:

    • Cool the sample in the NMR probe in a stepwise manner (e.g., in 10-20 K increments).

    • Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

    • Continue to acquire spectra at progressively lower temperatures until significant peak broadening and eventual decoalescence into separate signals for the different conformers are observed. For cis-1,3-diisopropylcyclohexane, one would expect to see the signals for the highly favored diequatorial conformer become sharp at low temperatures. The signals for the diaxial conformer may be too low in population to be observed.

  • Data Analysis:

    • By integrating the signals corresponding to the diequatorial and, if observable, the diaxial conformers at a temperature where interconversion is slow but both are present, the equilibrium constant (K_eq) can be determined.

    • K_eq = [diequatorial conformer] / [diaxial conformer]

    • The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Visualizations

Conformational Equilibrium of cis-1,3-Diisopropylcyclohexane

G cluster_legend Energy Profile diaxial cis-1,3-Diisopropylcyclohexane (Diaxial) ts Transition State (Half-Chair) diaxial->ts High Energy Barrier diequatorial cis-1,3-Diisopropylcyclohexane (Diequatorial) ts->diequatorial Low Energy Barrier l1 High Energy (Unstable) -> Low Energy (Stable)

Caption: Energy profile of cis-1,3-diisopropylcyclohexane conformational equilibrium.

Experimental Workflow for Synthesis and Analysis

G start 1,3-Diisopropylbenzene hydrogenation Catalytic Hydrogenation (Rh/Al2O3 or PtO2, H2) start->hydrogenation workup Filtration & Solvent Removal hydrogenation->workup purification Fractional Distillation workup->purification product cis-1,3-Diisopropylcyclohexane purification->product analysis Low-Temperature NMR Analysis product->analysis data Conformational Equilibrium Data (ΔG°, Keq) analysis->data

Caption: Workflow for synthesis and conformational analysis.

Logical Relationship of Steric Effects

G substituent Bulky Substituent (e.g., Isopropyl) axial Axial Position substituent->axial equatorial Equatorial Position substituent->equatorial strain 1,3-Diaxial Steric Strain axial->strain preference Strong Preference for Equatorial equatorial->preference destabilization Conformational Destabilization strain->destabilization destabilization->preference reactivity Influence on Reactivity (Rates, Selectivity) preference->reactivity

Caption: Relationship between substituent bulk and conformational preference.

Applications of Substituted Cyclohexanes in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Application Notes

Substituted cyclohexanes are a cornerstone of modern organic synthesis, prized for their conformational rigidity and three-dimensional diversity that are pivotal in the design of complex molecules. The cyclohexane (B81311) ring serves as a versatile scaffold in a vast array of biologically active compounds, from natural products to blockbuster pharmaceuticals.[1][2][3] Its chair and boat conformations, along with the precise spatial arrangement of axial and equatorial substituents, allow for the creation of well-defined three-dimensional structures that can effectively interact with biological targets like enzymes and receptors.[4]

In Pharmaceutical Development

The cyclohexane motif is a prevalent feature in numerous approved drugs.[1][2] It can act as a bioisostere for phenyl or t-butyl groups, offering a three-dimensional alternative that can enhance binding affinity to target proteins by providing more contact points.[1][2] This structural feature can also improve a drug candidate's metabolic stability. For instance, the introduction of fluorine atoms into a cyclohexane ring can block metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life.[5] A prime example of a cyclohexane-containing drug is Oseltamivir (B103847) (Tamiflu®), an antiviral medication where the cyclohexene (B86901) ring is a critical component of the pharmacophore, derived from naturally available (-)-shikimic acid.[2][6][7]

In Natural Product Synthesis

The stereoselective synthesis of substituted cyclohexanes is a critical challenge in the total synthesis of many natural products.[8] Nature abounds with molecules containing this carbocyclic core, including steroids, morphine, and taxol.[1] Synthetic strategies often rely on powerful transformations like the Diels-Alder reaction to construct the six-membered ring with high stereocontrol.[9][10] The ability to forge multiple stereocenters in a single step makes these methods highly efficient for building molecular complexity.[11][12]

In Asymmetric Catalysis

Chiral, non-racemic ligands are essential for enantioselective transition-metal catalysis, and substituted cyclohexanes often form the backbone of these ligands. The rigid cyclohexane framework provides a well-defined chiral environment around the metal center, enabling high levels of stereochemical control in a variety of transformations. For example, chiral ligands based on a trans-1,2-diaminocyclohexane backbone are widely used in asymmetric synthesis.[] These ligands can be coordinated with metals like rhodium, palladium, and copper to catalyze reactions such as asymmetric hydrogenations and coupling reactions.[][14]

Data Presentation: Stereoselective Syntheses of Substituted Cyclohexanes

The following tables summarize quantitative data for key synthetic methods that produce substituted cyclohexanes, highlighting the efficiency and stereoselectivity of these reactions.

Table 1: Rhodium-Carbene Initiated Domino Sequence

EntryAllyl AlcoholYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Cinnamyl alcohol90>97:399
2(E)-Hex-2-en-1-ol85>97:399
3Geraniol65>97:399
4(Z)-3-methylpent-2-en-1-ol52>97:399

Data sourced from a rhodium-carbene initiated domino reaction to synthesize highly substituted cyclohexanes bearing four stereogenic centers.[11]

Table 2: Iridium-Catalyzed (5+1) Annulation

EntryDiolKetoneYield (%)Diastereomeric Ratio (dr)
11,5-PentanediolAcetophenone85N/A
2(2R,4R)-2,4-Dimethyl-1,5-pentanediolAcetophenone7493:5:2
3(R)-1,5-Hexanediol2-Hexanone9050:50
4Diol from Camphoric acid reductionAcetophenone75Single diastereomer

Data from an iridium-catalyzed synthesis of functionalized cyclohexanes from methyl ketones and 1,5-diols via hydrogen borrowing catalysis.[15]

Key Experimental Protocols

Diels-Alder Reaction for Substituted Cyclohexene Synthesis

This protocol describes a general procedure for the [4+2] cycloaddition between a diene and a dienophile to form a substituted cyclohexene, a common precursor to substituted cyclohexanes.[9]

Materials:

  • Diene (e.g., 1,3-Butadiene derivative)

  • Dienophile (e.g., 1,3-diphenyl-2-chloropropene-1-one)

  • Benzene (B151609) (solvent)

  • Petroleum ether (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the diene (0.31 mol) and the dienophile (0.31 mol) in benzene (50 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the benzene solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from petroleum ether to yield the purified substituted cyclohexene.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Synthesis of Oseltamivir (Tamiflu®) Intermediate from (-)-Shikimic Acid

This protocol outlines the initial steps in a reported synthesis of Oseltamivir, starting from the naturally occurring chiral building block, (-)-shikimic acid. This synthesis highlights the use of a substituted cyclohexane as a key starting material.[6][7]

Materials:

  • (-)-Shikimic acid

  • Ethanol

  • Thionyl chloride

  • 3-Pentanone

  • p-Toluenesulfonic acid

  • Triethylamine (B128534)

  • Methanesulfonyl chloride

  • Appropriate solvents (e.g., Dichloromethane)

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Esterification

  • Suspend (-)-shikimic acid in ethanol.

  • Cool the mixture in an ice bath and add thionyl chloride dropwise.

  • Stir the reaction at room temperature until completion.

  • Remove the solvent under reduced pressure to obtain the ethyl shikimate.

Step 2: Ketalization

  • Dissolve the ethyl shikimate in a suitable solvent with 3-pentanone.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction, monitoring for the formation of the 3,4-pentylidene acetal.

  • Work up the reaction by neutralizing the acid and extracting the product. Purify as necessary.

Step 3: Mesylation

  • Dissolve the acetal-protected shikimate in a solvent like dichloromethane.

  • Add triethylamine followed by methanesulfonyl chloride at a reduced temperature.

  • Stir until the reaction is complete.

  • Wash the reaction mixture to remove impurities and isolate the desired mesylate product. This intermediate is a key substituted cyclohexane for further elaboration into Oseltamivir.

Visualizations

experimental_workflow_diels_alder start Start dissolve Dissolve Diene & Dienophile in Benzene start->dissolve reflux Reflux for 24h dissolve->reflux cool Cool to RT reflux->cool evaporate Evaporate Solvent cool->evaporate recrystallize Recrystallize from Petroleum Ether evaporate->recrystallize product Purified Cyclohexene Product recrystallize->product

Caption: Experimental workflow for a Diels-Alder reaction.

oseltamivir_synthesis_pathway cluster_start Starting Material cluster_synthesis Key Transformations cluster_end Final Product shikimic_acid (-)-Shikimic Acid (Substituted Cyclohexene) esterification Esterification (EtOH, SOCl₂) shikimic_acid->esterification Step 1 ketalization Ketalization (3-Pentanone, p-TsOH) esterification->ketalization Step 2 mesylation Mesylation (MsCl, Et₃N) ketalization->mesylation Step 3 epoxidation Epoxidation mesylation->epoxidation ... ring_opening Azide Ring Opening epoxidation->ring_opening oseltamivir Oseltamivir (Tamiflu®) ring_opening->oseltamivir ...Further Steps

References

Troubleshooting & Optimization

challenges in separating cis and trans-1,3-diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isomer Separations. This guide provides detailed troubleshooting advice and protocols specifically for the separation of cis and trans-1,3-diisopropylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans-1,3-diisopropylcyclohexane so challenging?

A: The primary challenge lies in the fact that they are geometric isomers. Isomers possess the same molecular formula (C₁₂H₂₄) and connectivity, leading to very similar physical properties such as molecular weight, polarity, and boiling point.[1][2] The subtle differences in their three-dimensional shapes are the key to achieving separation.

Q2: What is the fundamental structural difference between the cis and trans isomers that can be exploited for separation?

A: The difference lies in their most stable chair conformations. The cis isomer can adopt a stable conformation where both bulky isopropyl groups are in the equatorial position, leading to a more compact and stable structure. The trans isomer is forced to have one isopropyl group in an axial position and one in an equatorial position. This distinction in shape and stability influences their interaction with chromatographic stationary phases and results in a slight, albeit often undocumented, difference in boiling points.

Q3: Which analytical techniques are recommended for confirming the identity and purity of the separated isomers?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for distinguishing between the cis and trans isomers.[3] Both ¹H and ¹³C NMR spectra provide unique signals based on the axial or equatorial orientation of the substituents. Gas Chromatography (GC) is excellent for assessing the purity of fractions and confirming the success of the separation by observing distinct retention times for each isomer.

Q4: What are the primary methods for separating these isomers on a preparative scale?

A: High-efficiency fractional distillation and preparative gas chromatography are the most common methods. Fractional distillation is suitable for separating liquids with close boiling points, while preparative GC can offer higher resolution, especially when specialized columns are used.[4][5]

Physical and Chemical Properties

Quantitative data for the individual isomers is scarce due to the difficulty in their separation. The properties of the mixture are provided below.

PropertyValueSource
Molecular Formula C₁₂H₂₄[6]
Molecular Weight 168.32 g/mol [6][7]
CAS Number 7045-70-7 (for mixture)[6][8]
Boiling Point 205-207°C (for mixture)[8]
Density (Predicted) ~0.798 g/cm³[8][9]

Troubleshooting Guides

Gas Chromatography (GC) Separation Issues

Q: My GC analysis shows co-eluting or poorly resolved peaks for the cis and trans isomers. What should I do?

A: Poor resolution is the most common issue. Follow these steps to improve your separation:

  • Optimize Temperature Program: Start with a lower initial oven temperature and use a slower ramp rate (e.g., 1-2°C/min). This increases the interaction time with the stationary phase, enhancing separation.

  • Adjust Carrier Gas Flow: Ensure your carrier gas (Helium or Hydrogen) flow rate is optimal for your column diameter. A slower flow rate can improve resolution, but at the cost of longer analysis time.

  • Select a Different Stationary Phase: This is the most critical factor. Standard non-polar phases (like 5% phenyl) may not be sufficient. Consider a mid-polarity phase or, for the best results, a column with a liquid crystalline stationary phase, which is highly selective for separating isomers based on their shape.[5][10][11]

  • Increase Column Length: If available, switch to a longer column (e.g., 60 m instead of 30 m). This increases the number of theoretical plates and improves resolving power.

GcTroubleshooting start Poor Isomer Resolution in GC opt_cond Optimize Run Conditions start->opt_cond change_hw Change Hardware start->change_hw temp Lower initial temp & slow ramp rate (1-2°C/min) opt_cond->temp flow Reduce carrier gas flow rate opt_cond->flow column Use a longer column (e.g., 60m) change_hw->column phase Change Stationary Phase (e.g., Liquid Crystal or mid-polarity phase) change_hw->phase

Caption: Troubleshooting workflow for poor GC isomer separation.
Fractional Distillation Issues

Q: I performed a fractional distillation, but my collected fractions show little to no enrichment of either isomer. What went wrong?

A: Effective fractional distillation of close-boiling isomers requires meticulous technique.[1] Common pitfalls include:

  • Distillation Rate is Too Fast: A slow, steady distillation rate (e.g., 1 drop every 20-30 seconds) is crucial.[4] Rapid heating prevents the necessary series of vaporization-condensation cycles (theoretical plates) from occurring within the column, leading to poor separation.

  • Insufficient Column Efficiency: Your fractionating column may not have enough theoretical plates. Use a longer Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) for higher efficiency.

  • Poor Column Insulation: Heat loss from the column prevents the vapor from reaching the top. Insulate the column thoroughly with glass wool and an outer layer of aluminum foil to maintain the temperature gradient.[12] A rule of thumb is that the distilling flask needs to be about 30°C hotter than the column head.[12]

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.

Experimental Protocols

Protocol 1: High-Resolution GC Analysis

This protocol provides a starting point for developing a method to separate and quantify the cis/trans isomer ratio.

  • Sample Preparation: Prepare a dilute solution of the isomer mixture (~1 mg/mL) in a volatile solvent like hexane (B92381) or dichloromethane.

  • Instrument Setup:

    • Injector: Set to 250°C. Use a split injection with a high split ratio (e.g., 100:1) to avoid column overload.[13]

    • Column: A 50% phenyl polysiloxane or a liquid crystal stationary phase column is recommended (e.g., 60 m length, 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Use Helium with a constant flow rate of ~1 mL/min.

    • Oven Program:

      • Initial Temperature: 100°C (hold for 2 minutes).

      • Ramp: 2°C/minute to 150°C.

      • Hold at 150°C for 5 minutes.

    • Detector (FID): Set to 250°C.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate the peak areas for the two separated isomers. The relative percentage of each isomer can be calculated from the peak areas, assuming a similar response factor for both.

ParameterSuggested Starting Condition
Column Liquid Crystalline or 50% Phenyl Polysiloxane (60m x 0.25mm x 0.25µm)
Injector Temp 250°C
Split Ratio 100:1
Carrier Gas Helium (~1 mL/min)
Oven Program 100°C (2 min), ramp 2°C/min to 150°C, hold 5 min
Detector (FID) Temp 250°C
Injection Volume 1 µL
Protocol 2: Fractional Distillation & Purity Analysis

This workflow outlines the separation of a larger volume of the isomer mixture.

DistillationWorkflow setup 1. Assemble Apparatus (High-efficiency column, insulated) heat 2. Heat Mixture Gently (Maintain slow, steady boil) setup->heat equilibrate 3. Equilibrate Column (Observe reflux before collection) heat->equilibrate collect 4. Collect Fractions (Label small, sequential volumes) equilibrate->collect analyze 5. Analyze Each Fraction by GC (Use Protocol 1) collect->analyze combine 6. Combine Pure Fractions (Based on GC results) analyze->combine

Caption: Experimental workflow for fractional distillation and analysis.
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round bottom flask, a packed or Vigreux fractionating column, a distillation head with a thermometer, a condenser, and collection vials/flasks. Ensure all joints are properly sealed.

  • Insulation: Wrap the fractionating column and distillation head with glass wool and aluminum foil.[12]

  • Distillation: Heat the mixture slowly. Allow the vapor to rise and reflux within the column to establish equilibrium. Once the temperature at the distillation head stabilizes, begin collecting the distillate in small, separate fractions.

  • Monitoring: Record the temperature at the head for each fraction collected. A stable temperature plateau indicates the distillation of a pure component.

  • Analysis: Analyze each fraction using the GC protocol described above to determine the cis/trans ratio.

  • Pooling: Combine the fractions that show a high purity (>95% or as required) of a single isomer.

Protocol 3: NMR Confirmation of Isomer Identity

Use NMR to definitively identify the cis (diequatorial) and trans (axial-equatorial) isomers.[3]

  • Sample Preparation: Dissolve ~10-20 mg of a purified fraction in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Spectral Interpretation:

    • ¹H NMR: Look at the signals for the protons attached to the carbons bearing the isopropyl groups (the methine protons). In the trans isomer, the axial proton will typically appear more upfield (shielded) and exhibit large axial-axial coupling constants (J ≈ 10-13 Hz). The equatorial proton will be downfield. In the more stable cis isomer, both methine protons are axial and will show corresponding large coupling constants.

    • ¹³C NMR: The key is the γ-gauche effect. In the trans isomer, the axial isopropyl group causes a steric interaction that shields the carbons at the 3 and 5 positions relative to the axial group, causing their signals to shift upfield compared to the corresponding carbons in the diequatorial cis isomer.[3]

References

Technical Support Center: Optimizing Catalytic Hydrogenation of Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the catalytic hydrogenation of diisopropylbenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of diisopropylbenzene in a question-and-answer format.

Question: My hydrogenation reaction is not proceeding, or the conversion is very low. What are the potential causes and solutions?

Answer:

Low or no conversion in a hydrogenation reaction is a common issue that can stem from several factors related to the catalyst, reaction conditions, or the substrate itself.

  • Catalyst Inactivity: The catalyst is the most critical component.

    • Old or Improperly Stored Catalyst: Catalysts, especially pyrophoric ones like Palladium on Carbon (Pd/C), can deactivate over time if exposed to air or moisture. It is recommended to use a fresh batch of catalyst if its activity is .

    • Catalyst Poisoning: The presence of impurities in the substrate, solvent, or glassware can poison the catalyst. Common poisons for platinum group metal catalysts include sulfur, and nitrogen-containing compounds. Ensure high-purity reagents and thoroughly clean all equipment.

    • Insufficient Catalyst Loading: A typical starting point for catalyst loading is 5-10% by weight relative to the substrate. If the reaction is sluggish, a higher catalyst loading may be necessary.

  • Sub-optimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: The hydrogenation of aromatic rings often requires elevated hydrogen pressure. If using a hydrogen balloon (atmospheric pressure), the reaction may be very slow or not proceed at all. For aromatic ring reduction, pressures significantly above atmospheric are often necessary.

    • Poor Mixing: The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Vigorous stirring is essential to ensure good mass transfer of hydrogen to the catalyst surface.

    • Incorrect Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol, methanol, or acetic acid are generally preferred for hydrogenation as they can aid in proton transfer steps. If the substrate has poor solubility in these solvents, a co-solvent like THF or ethyl acetate (B1210297) can be used.

  • System Leaks: Ensure all connections in your reaction setup are secure and there are no leaks, which would prevent the maintenance of a positive hydrogen pressure.

Question: I am observing the formation of unexpected byproducts. How can I improve the selectivity of my reaction?

Answer:

Side reactions in the hydrogenation of diisopropylbenzene can lead to a mixture of products. The primary goal is typically the formation of diisopropylcyclohexane.

  • Over-hydrogenation: If other functional groups are present in the molecule, they may also be reduced. The aromatic ring is generally one of the more difficult functionalities to reduce. If you have more labile groups like alkenes or alkynes, they will likely be reduced first.

  • Hydrogenolysis: This involves the cleavage of C-O, C-N, or C-X (halide) bonds by hydrogen. If your substrate contains such bonds, you may observe debenzylation or dehalogenation. To minimize hydrogenolysis, you can try:

    • Using a less active catalyst (e.g., Pd/C instead of PtO2).

    • Adding a catalyst poison or modifier, such as a small amount of a nitrogen-containing base (e.g., pyridine (B92270) or triethylamine), which can selectively inhibit hydrogenolysis.

    • Lowering the reaction temperature and pressure.

  • Isomerization: In some cases, isomerization of the diisopropylcyclohexane product (from cis to trans) can occur. This is often thermodynamically driven and can be influenced by the catalyst and reaction time.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the hydrogenation of diisopropylbenzene?

A1: The choice of catalyst depends on the desired outcome and the presence of other functional groups. For the complete saturation of the aromatic ring, Platinum on carbon (Pt/C) or Platinum(IV) oxide (PtO2, Adams' catalyst) are often more active than Palladium on carbon (Pd/C). Rhodium on carbon (Rh/C) is also a highly effective catalyst for aromatic ring hydrogenation and can sometimes be used under milder conditions than platinum catalysts.

Q2: What are the typical reaction conditions (temperature, pressure, solvent) for diisopropylbenzene hydrogenation?

A2: The hydrogenation of an aromatic ring is more challenging than that of a simple alkene and generally requires more forcing conditions.

  • Temperature: Reactions are often run at room temperature to slightly elevated temperatures (e.g., 25-80 °C). Higher temperatures can increase the reaction rate but may also promote side reactions.

  • Pressure: While some hydrogenations can be performed at atmospheric pressure using a hydrogen balloon, the reduction of an aromatic ring is often slow under these conditions. Pressures of 50-500 psi (or higher) in a specialized pressure vessel (e.g., a Parr shaker) are common for achieving reasonable reaction times.

  • Solvent: Protic solvents such as ethanol, methanol, or acetic acid are generally good choices. For substrates with poor solubility, mixtures with co-solvents like ethyl acetate or tetrahydrofuran (B95107) (THF) can be used.

Q3: How do I safely handle hydrogenation catalysts like Pd/C?

A3: Many hydrogenation catalysts, particularly finely divided metals on carbon supports, are pyrophoric, meaning they can ignite spontaneously upon exposure to air, especially when dry and containing adsorbed hydrogen.

  • Always handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) when possible.

  • Never add a dry catalyst to a flammable solvent. It is safer to add the catalyst to the reaction vessel first, then add the solvent under an inert atmosphere.

  • After the reaction, the catalyst should be filtered carefully. The filter cake should not be allowed to dry. It is good practice to quench the filtered catalyst with plenty of water.

  • Dispose of the catalyst waste in a dedicated, sealed container, usually kept wet.

Q4: How can I monitor the progress of my hydrogenation reaction?

A4: The progress of the reaction can be monitored by several methods:

  • Hydrogen Uptake: If you are using a system where you can measure the pressure drop or the volume of hydrogen consumed, this is a direct way to monitor the reaction's progress.

  • Thin-Layer Chromatography (TLC): Periodically (and carefully) take a small aliquot from the reaction mixture, filter it to remove the catalyst, and analyze it by TLC to observe the disappearance of the starting material.

  • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative analysis, small, filtered samples can be analyzed by GC or LC-MS.

Data Presentation

Disclaimer: The following quantitative data is for the catalytic hydrogenation of benzene, a structurally similar but less sterically hindered aromatic compound than diisopropylbenzene. The reaction conditions and outcomes can be considered as a starting point for optimizing the hydrogenation of diisopropylbenzene.

Table 1: Comparison of Catalysts for Benzene Hydrogenation

CatalystTemperature (°C)Pressure (MPa)Benzene Conversion (%)Selectivity to Cyclohexane (%)Reference
Ni/Al2O3130Not Specified99.19High[1]
Ni/SiO2130Not SpecifiedLower than Ni/Al2O3High[1]
Ru/La2O3–ZnO1502.04518 (to Cyclohexene)[2]
Pd/13X Zeolite2001.095High[N/A]

Table 2: Effect of Reaction Conditions on Benzene Hydrogenation over Pd-based Catalysts

ParameterCondition 1Conversion 1 (%)Condition 2Conversion 2 (%)Reference
Temperature100 °CIncreases with temp200 °CMax at 200°C[N/A]
Pressure0.3 MPa861.0 MPa90[N/A]

Experimental Protocols

Detailed Methodology for Catalytic Hydrogenation of Diisopropylbenzene

This protocol describes a general procedure for the catalytic hydrogenation of diisopropylbenzene using a pressure reactor.

Materials:

  • Diisopropylbenzene

  • Catalyst (e.g., 5% Pt/C or 10% Pd/C)

  • Solvent (e.g., ethanol, methanol, or acetic acid)

  • Hydrogen gas (high purity)

  • Inert gas (nitrogen or argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Pressure reactor (e.g., Parr shaker or autoclave) with a magnetic stir bar or mechanical stirring

  • Glass liner for the reactor

  • Schlenk line or glovebox for inert atmosphere handling

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reactor Preparation:

    • Ensure the pressure reactor and its glass liner are clean and dry.

    • Place a magnetic stir bar in the glass liner.

  • Charging the Reactor:

    • Under an inert atmosphere (in a glovebox or using a Schlenk line), weigh the catalyst (e.g., 5-10 wt% of the substrate) and add it to the glass liner.

    • Weigh the diisopropylbenzene and add it to the liner.

    • Add the desired amount of solvent to the liner.

  • Sealing and Purging:

    • Place the glass liner inside the pressure reactor and seal the reactor according to the manufacturer's instructions.

    • Purge the reactor with an inert gas (e.g., nitrogen) three to five times to remove all oxygen.

    • After purging with inert gas, purge the reactor with hydrogen gas three to five times.

  • Reaction:

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Begin vigorous stirring.

    • Heat the reactor to the desired temperature if the reaction is to be run at elevated temperatures.

    • Monitor the reaction progress by observing the pressure drop (hydrogen uptake).

  • Work-up:

    • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the reactor with an inert gas.

    • Open the reactor and remove the glass liner.

    • Add a filter aid (e.g., Celite®) to the reaction mixture and stir briefly.

    • Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: Do not allow the filter cake to dry, as it may be pyrophoric.

    • The filtrate contains the product. The solvent can be removed by rotary evaporation to yield the crude product, which can then be purified if necessary (e.g., by distillation or chromatography).

  • Catalyst Quenching:

    • The filter cake containing the catalyst should be immediately and carefully quenched with water and disposed of in a designated waste container for pyrophoric materials.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Catalytic Hydrogenation A Prepare Reactor B Charge Catalyst, Substrate, and Solvent (under inert atmosphere) A->B C Seal Reactor B->C D Purge with N2 (3-5x) C->D E Purge with H2 (3-5x) D->E F Pressurize with H2 E->F G Start Stirring and Heating F->G H Monitor Reaction Progress (H2 uptake) G->H I Cool and Vent Reactor H->I J Purge with N2 I->J K Filter Reaction Mixture (through Celite) J->K L Isolate Product K->L M Quench and Dispose of Catalyst K->M

Caption: Experimental Workflow for Catalytic Hydrogenation.

Troubleshooting_Guide Troubleshooting Guide for Low Conversion Start Low or No Conversion Q1 Is the catalyst fresh? Start->Q1 Sol1 Use a fresh batch of catalyst Q1->Sol1 No Q2 Is the H2 pressure sufficient? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Increase H2 pressure (use a pressure reactor) Q2->Sol2 No Q3 Is the stirring vigorous? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Increase stirring speed Q3->Sol3 No Q4 Is the solvent appropriate? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Switch to a protic solvent (e.g., EtOH, MeOH, AcOH) Q4->Sol4 No Q5 Are there potential catalyst poisons? Q4->Q5 Yes A4_Yes Yes A4_No No Sol5 Purify substrate and solvent Q5->Sol5 Yes

Caption: Troubleshooting Guide for Low Conversion.

References

Technical Support Center: Purification of 1,3-Diisopropylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of cis- and trans-1,3-diisopropylcyclohexane isomers. The following information is intended for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis- and trans-1,3-diisopropylcyclohexane isomers?

A1: The most common and effective methods for separating geometric isomers like cis- and trans-1,3-diisopropylcyclohexane are fractional distillation and preparative gas chromatography (pGC). Preparative liquid chromatography (PLC) on silica (B1680970) gel can also be employed, though it is generally more suitable for polar compounds.

Q2: What are the known boiling points for the individual cis and trans isomers of 1,3-diisopropylcyclohexane?

Q3: Which isomer, cis or trans-1,3-diisopropylcyclohexane, is more stable?

A3: The cis-1,3-diisopropylcyclohexane isomer is generally more stable. This is because in the most stable chair conformation, both bulky isopropyl groups can occupy equatorial positions, minimizing steric hindrance.[1][2][3] In the trans isomer, one isopropyl group must occupy a less favorable axial position.

Purification Methodologies and Troubleshooting

Below are detailed methodologies and troubleshooting guides for the primary purification techniques.

Fractional Distillation

Fractional distillation separates liquids based on differences in their boiling points. For isomers with very close boiling points, a column with a high number of theoretical plates is essential for effective separation.[4][5][6]

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.[7][8]

  • Column Packing: For a packed column, use inert materials like glass beads or metal sponges to increase the surface area for condensation and re-vaporization, thereby increasing the number of theoretical plates.[7]

  • Heating: Gently and uniformly heat the mixture in the round-bottom flask using a heating mantle. Add boiling chips to ensure smooth boiling.

  • Distillation Rate: Maintain a slow and steady distillation rate. A common guideline is to collect 1-2 drops of distillate per minute.[5]

  • Fraction Collection: Monitor the temperature at the distillation head. The temperature should remain constant during the distillation of a pure component. Collect fractions in separate receiving flasks as the temperature changes. The lower-boiling isomer will distill first.

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine the purity of each isomer.

Issue Possible Cause Solution
Poor Separation Insufficient number of theoretical plates in the column.Use a longer fractionating column or a column with more efficient packing material.
Distillation rate is too fast.Reduce the heating rate to slow down the distillation process.[5]
Fluctuating temperature at the distillation head.Ensure the heating is uniform and the apparatus is shielded from drafts.
No Distillate Collection Insufficient heating.Gradually increase the temperature of the heating mantle.
Vapor leak in the apparatus.Check all glass joints and seals for any leaks.
Bumping or Uneven Boiling Absence or inactivity of boiling chips.Add new boiling chips to the distillation flask before heating.
Preparative Gas Chromatography (pGC)

Preparative GC is a highly efficient method for separating small to medium quantities of volatile compounds with high purity.[9][10] It operates on the same principles as analytical GC but is scaled up to allow for the collection of separated components.

  • Column Selection: Choose a capillary column with a stationary phase suitable for separating nonpolar hydrocarbon isomers. A nonpolar stationary phase is a good starting point.

  • Injection: Inject a small volume of the isomer mixture into the heated injection port of the gas chromatograph.

  • Temperature Program: Develop a temperature program that provides the best resolution between the cis and trans isomer peaks. This may involve an initial isothermal period followed by a temperature ramp.

  • Carrier Gas Flow: Optimize the flow rate of the carrier gas (e.g., helium, nitrogen) to achieve maximum separation efficiency.

  • Fraction Collection: Use a fraction collector at the detector outlet to trap the individual isomers as they elute from the column. The traps are often cooled to condense the gaseous effluent.

  • Purity Analysis: Re-inject the collected fractions into the GC under analytical conditions to confirm their purity.

Issue Possible Cause Solution
Poor Peak Resolution Inappropriate column or stationary phase.Select a column with a different stationary phase that offers better selectivity for the isomers.
Sub-optimal temperature program.Adjust the initial temperature, ramp rate, and final temperature to improve separation.
Incorrect carrier gas flow rate.Optimize the flow rate to achieve the best balance between resolution and analysis time.
Peak Tailing Active sites in the injection port or column.Deactivate the injector liner and the column, or use an inert liner and column.
Column overload.Reduce the injection volume or the concentration of the sample.
Low Recovery of Collected Fractions Inefficient trapping.Ensure the fraction collector traps are sufficiently cooled to condense the eluting compounds.
Leaks in the collection system.Check all connections between the detector outlet and the collection traps.
Preparative Liquid Chromatography (PLC)

For nonpolar compounds like this compound, normal-phase liquid chromatography using a silica gel stationary phase and a nonpolar mobile phase can be employed.[11][12]

  • Column: Use a preparative column packed with silica gel.

  • Mobile Phase: Start with a nonpolar solvent such as hexane (B92381) or heptane. The polarity can be slightly increased by adding a small amount of a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to optimize the separation.

  • Sample Loading: Dissolve the isomer mixture in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the sample through the column with the mobile phase, collecting fractions as they exit the column.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC to identify the fractions containing the purified isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.

Issue Possible Cause Solution
Poor Separation Inappropriate mobile phase polarity.Adjust the solvent composition to achieve better separation. For nonpolar compounds on silica, a less polar solvent will increase retention.
Column overloading.Reduce the amount of sample loaded onto the column.
Broad Peaks Poor column packing.Ensure the column is packed uniformly.
Sample dissolved in too strong a solvent.Dissolve the sample in the mobile phase or a weaker solvent.
No Elution of Compounds Mobile phase is too weak (not polar enough).Gradually increase the polarity of the mobile phase.

Data Summary

Due to the lack of specific experimental data in the searched literature for the purification of this compound isomers, a quantitative data table cannot be provided. The selection of the optimal purification method will depend on the required purity, the amount of material to be purified, and the available equipment.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Method cluster_analysis Analysis & Collection start Mixture of This compound Isomers distillation Fractional Distillation start->distillation prep_gc Preparative GC start->prep_gc prep_lc Preparative LC start->prep_lc collection Fraction Collection distillation->collection prep_gc->collection prep_lc->collection analysis GC/TLC Analysis end Purified Cis & Trans Isomers analysis->end collection->analysis troubleshooting_logic cluster_distillation Fractional Distillation cluster_gc Preparative GC start Problem Encountered (e.g., Poor Separation) d_cause1 Check Distillation Rate start->d_cause1 d_cause2 Evaluate Column Efficiency start->d_cause2 gc_cause1 Review Temp. Program start->gc_cause1 gc_cause2 Check Column Type start->gc_cause2 d_sol1 Decrease Heating d_cause1->d_sol1 d_sol2 Use Longer/Packed Column d_cause2->d_sol2 gc_sol1 Optimize Ramp Rate gc_cause1->gc_sol1 gc_sol2 Select Different Stationary Phase gc_cause2->gc_sol2

References

Technical Support Center: Synthesis of 1,3-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diisopropylcyclohexane. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guides

Problem 1: Low yield of 1,3-diisopropylbenzene (B165221) during Friedel-Crafts alkylation.

Q: My Friedel-Crafts alkylation of benzene (B151609) with an isopropylating agent is producing a low yield of the desired 1,3-diisopropylbenzene and a significant amount of other products. What are the likely side reactions and how can I minimize them?

A: Low yields in this synthesis are often due to polyalkylation and the formation of undesired isomers.

  • Polyalkylation: The initial product, cumene (B47948) (isopropylbenzene), is more reactive than benzene itself and can be further alkylated to form di-, tri-, and even higher-substituted isopropylbenzenes. To minimize this, use a large excess of benzene relative to the alkylating agent (isopropanol or propylene). This increases the statistical probability of the electrophile reacting with the starting material rather than the mono-alkylated product.[1]

  • Isomerization: The Friedel-Crafts alkylation can produce a mixture of ortho, meta, and para isomers of diisopropylbenzene. The desired 1,3- (meta) isomer can be favored by optimizing reaction conditions. For instance, thermal isomerization of 1,4-diisopropylbenzene (B50396) over a solid acid catalyst can be employed to produce 1,3-diisopropylbenzene.[2]

Troubleshooting Strategy for Low Yield in Friedel-Crafts Alkylation:

ParameterRecommendationRationale
Reactant Ratio Increase the molar ratio of benzene to the isopropylating agent.Reduces the concentration of the more reactive mono-alkylated product, thus minimizing polyalkylation.[1]
Catalyst Use a milder Lewis acid catalyst or a solid acid catalyst like a zeolite.Can improve selectivity for the desired isomer and reduce side reactions.
Temperature Optimize the reaction temperature.Lower temperatures can sometimes favor the kinetic product, while higher temperatures can lead to thermodynamic product distribution and potential isomerization.
Reaction Time Monitor the reaction progress to avoid prolonged reaction times.Extended reaction times can lead to increased formation of byproducts.

Problem 2: Incomplete hydrogenation of 1,3-diisopropylbenzene.

Q: I am attempting to hydrogenate 1,3-diisopropylbenzene to this compound, but my analysis shows a significant amount of unreacted starting material. What could be the cause and how can I improve the conversion?

A: Incomplete hydrogenation can stem from issues with the catalyst, hydrogen supply, or reaction conditions.

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old, poisoned, or not sufficiently activated.[3] Ensure you are using a fresh, high-quality catalyst. Catalyst poisons can include sulfur compounds, amines, or other functional groups on the starting material or in the solvent.

  • Hydrogen Supply: Insufficient hydrogen pressure or a leak in the system will prevent the reaction from going to completion. Ensure the reaction vessel is properly sealed and that there is a continuous and adequate supply of hydrogen.

  • Reaction Conditions: The temperature, pressure, and solvent can all influence the rate and completeness of the hydrogenation.

Troubleshooting Strategy for Incomplete Hydrogenation:

ParameterRecommendationRationale
Catalyst Use fresh, high-quality Pd/C or an alternative catalyst like platinum or rhodium.[4] Consider using a higher catalyst loading.Ensures sufficient active sites for the reaction. Older catalysts can lose activity.
Hydrogen Pressure Increase the hydrogen pressure.Higher pressure increases the concentration of hydrogen available for the reaction.
Temperature Optimize the reaction temperature.Higher temperatures can increase the reaction rate, but may also lead to side reactions if too high.
Solvent Ensure the solvent is pure and free of potential catalyst poisons. Common solvents include ethanol (B145695), methanol, or ethyl acetate.Impurities in the solvent can deactivate the catalyst.[3]
Agitation Ensure efficient stirring.Good mixing is crucial for bringing the reactants, catalyst, and hydrogen into contact.

Problem 3: Formation of unexpected stereoisomers.

Q: My final product is a mixture of cis- and trans-1,3-diisopropylcyclohexane. How can I control the stereochemical outcome?

A: The formation of both cis and trans isomers is expected in the hydrogenation of 1,3-diisopropylbenzene. The ratio of these stereoisomers is influenced by the reaction conditions and the thermodynamic stability of the products.

  • Thermodynamic Stability: The cis isomer of this compound is generally the more stable stereoisomer because both bulky isopropyl groups can occupy equatorial positions in the chair conformation, which minimizes steric strain.[4][5][6]

  • Equilibration: Under certain conditions, particularly with prolonged reaction times or at higher temperatures, the initially formed mixture of isomers can equilibrate to favor the more thermodynamically stable cis isomer.

Strategies for Controlling Stereochemistry:

ApproachRecommendationRationale
Reaction Conditions Employ conditions that allow for equilibration, such as slightly elevated temperatures or longer reaction times.This can favor the formation of the more stable cis isomer.
Catalyst Choice The choice of catalyst can sometimes influence the stereoselectivity of the hydrogenation.Different metal catalysts can have different surface properties that may favor one stereochemical pathway over another.
Purification If a specific isomer is required, separation of the cis and trans isomers can be achieved through techniques like fractional distillation or chromatography.The physical properties of the stereoisomers may be different enough to allow for their separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The most common industrial method involves the catalytic hydrogenation of its aromatic precursor, 1,3-diisopropylbenzene.[4] This precursor is often produced as a byproduct in the synthesis of cumene or can be synthesized via the Friedel-Crafts alkylation of benzene with propylene (B89431).[4][7]

Q2: What are the main side products to expect in the Friedel-Crafts synthesis of 1,3-diisopropylbenzene?

A2: The main side products are other isomers of diisopropylbenzene (1,2- and 1,4-diisopropylbenzene) and poly-alkylated products such as triisopropylbenzene.[1][8]

Q3: How can I purify the final this compound product?

A3: Purification of this compound is typically achieved through distillation.[9] Fractional distillation can be used to separate the desired product from any unreacted starting material, lower-boiling impurities, and potentially to separate the cis and trans isomers if there is a sufficient difference in their boiling points.

Q4: What is the more stable conformation of cis-1,3-diisopropylcyclohexane?

A4: The most stable chair conformation of cis-1,3-diisopropylcyclohexane is the one where both isopropyl groups are in equatorial positions.[5][6] This arrangement minimizes steric hindrance.[10]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene to 1,3-Diisopropylbenzene (Illustrative)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (Lewis acid catalyst).

  • Reactant Addition: Add a significant excess of dry benzene to the flask and cool the mixture in an ice bath.

  • Alkylation: Slowly add isopropyl alcohol or bubble propylene gas through the cooled benzene/catalyst mixture with vigorous stirring. The addition should be controlled to maintain a low reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to determine the ratio of benzene, cumene, and diisopropylbenzene isomers.

  • Workup: Once the desired conversion is achieved, quench the reaction by slowly adding it to ice-water. Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the excess benzene by distillation. The resulting mixture of diisopropylbenzene isomers can be further purified by fractional distillation or subjected to isomerization conditions to enrich the 1,3-isomer.

Protocol 2: Catalytic Hydrogenation of 1,3-Diisopropylbenzene

  • Reaction Setup: In a high-pressure reactor (autoclave), dissolve 1,3-diisopropylbenzene in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 5-10% by weight of palladium on carbon (Pd/C) catalyst to the solution.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously for several hours or until hydrogen uptake ceases.

  • Monitoring: Monitor the reaction progress by taking small samples (after safely depressurizing and purging the reactor) and analyzing them by GC or NMR to confirm the disappearance of the aromatic starting material.

  • Workup: After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The solvent can then be removed by rotary evaporation. The resulting crude this compound can be purified by distillation.

Visualizations

Synthesis_Pathway_and_Side_Reactions cluster_alkylation Friedel-Crafts Alkylation cluster_hydrogenation Catalytic Hydrogenation Benzene Benzene Cumene Cumene Benzene->Cumene + Propylene Propylene Isopropylene/ Isopropanol Diisopropylbenzene_1_3 1,3-Diisopropylbenzene Cumene->Diisopropylbenzene_1_3 + Propylene (Desired) Diisopropylbenzene_isomers 1,2- & 1,4-Isomers Cumene->Diisopropylbenzene_isomers + Propylene (Side Reaction) Polyalkylation Poly-alkylated Products Diisopropylbenzene_1_3->Polyalkylation + Propylene (Side Reaction) Diisopropylcyclohexane_1_3 This compound Diisopropylbenzene_1_3->Diisopropylcyclohexane_1_3 + H2 / Pd/C Diisopropylbenzene_1_3->Diisopropylcyclohexane_1_3 Incomplete_Hydrogenation Unreacted 1,3-Diisopropylbenzene Diisopropylbenzene_1_3->Incomplete_Hydrogenation Incomplete Reaction

Caption: Synthesis pathway of this compound and associated side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Step Identify Problematic Step: Alkylation or Hydrogenation? Start->Identify_Step Alkylation_Issues Alkylation Problems: - Low Yield - Isomer Mix Identify_Step->Alkylation_Issues Alkylation Hydrogenation_Issues Hydrogenation Problems: - Incomplete Reaction - Stereoisomer Mix Identify_Step->Hydrogenation_Issues Hydrogenation Check_Ratio Check Benzene:Alkene Ratio Alkylation_Issues->Check_Ratio Check_Catalyst_H2 Check Catalyst Activity & H2 Pressure Hydrogenation_Issues->Check_Catalyst_H2 Check_Catalyst_Temp Optimize Catalyst & Temperature Check_Ratio->Check_Catalyst_Temp Alkylation_Solution Increase Benzene Ratio, Use Milder Catalyst Check_Catalyst_Temp->Alkylation_Solution Check_Conditions Optimize Temp & Agitation Check_Catalyst_H2->Check_Conditions Hydrogenation_Solution Use Fresh Catalyst, Increase H2 Pressure Check_Conditions->Hydrogenation_Solution

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of cis-1,3-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of cis-1,3-diisopropylcyclohexane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 1,3-diisopropylcyclohexane?

A1: The most common and effective method for synthesizing this compound is through the catalytic hydrogenation of 1,3-diisopropylbenzene (B165221). This reaction involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.

Q2: Which isomer, cis or trans-1,3-diisopropylcyclohexane, is thermodynamically more stable?

A2: The cis-isomer of this compound is generally the more stable isomer. This is because in the chair conformation, both bulky isopropyl groups can occupy equatorial positions, minimizing steric hindrance. In the trans-isomer, one isopropyl group is forced into an axial position, leading to significant 1,3-diaxial interactions, which destabilizes the molecule.

Q3: How can the yield of the cis-isomer be maximized?

A3: Maximizing the yield of the cis-isomer typically involves leveraging kinetic control over thermodynamic control during the hydrogenation process. Arene hydrogenation generally favors the cis product as it results from the catalyst coordinating to one face of the aromatic ring and delivering hydrogen atoms from that same side.[1] Using specific catalysts like rhodium or ruthenium and carefully controlling reaction conditions (lower temperatures) can enhance the selectivity for the cis product.

Q4: What are the main challenges in this synthesis?

A4: The main challenges include:

  • Low cis/trans selectivity: Achieving a high ratio of the desired cis-isomer over the trans-isomer.

  • Catalyst deactivation: Poisoning of the catalyst by impurities in the starting material or solvent.

  • Incomplete reaction: Failure to fully hydrogenate the aromatic ring.

  • Side reactions: Undesired reactions such as hydrogenolysis, especially when using certain catalysts or at higher temperatures.

  • Product purification: Difficulty in separating the cis and trans isomers due to similar physical properties.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of cis-1,3-diisopropylcyclohexane.

Issue 1: Low Overall Yield of this compound
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of catalyst. Catalysts can degrade over time, especially if not stored properly. - Ensure the catalyst was not improperly handled (e.g., prolonged exposure to air for pyrophoric catalysts).
Catalyst Poisoning - Purify the 1,3-diisopropylbenzene starting material to remove any sulfur or other heteroatom-containing impurities. - Use high-purity, degassed solvents. - If catalyst poisoning is suspected, try increasing the catalyst loading.
Insufficient Hydrogen Pressure - Ensure the reaction vessel is properly sealed and that there are no leaks in the hydrogenation apparatus. - For challenging hydrogenations, atmospheric pressure (balloon) may be insufficient. Use a high-pressure reactor (autoclave) to increase hydrogen availability.[2]
Inadequate Mixing - Stir the reaction mixture vigorously. In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient mixing is crucial for mass transfer.
Incorrect Temperature - While higher temperatures can increase the reaction rate, they can also lead to catalyst deactivation or side reactions. Start with room temperature and gradually increase if the reaction is too slow. For benzene (B151609) ring hydrogenation, elevated temperatures (e.g., 150 °C) and high pressures may be necessary.[3]
Issue 2: Poor Selectivity (Low cis/trans Isomer Ratio)
Potential Cause Troubleshooting Steps
Reaction Under Thermodynamic Control - Lower the reaction temperature. Lower temperatures favor the kinetically formed cis-product. Higher temperatures can allow for isomerization to the less stable trans-product.[4][5][6] - Reduce the reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to equilibration of the isomers.
Incorrect Catalyst Choice - Rhodium- and Ruthenium-based catalysts are often reported to give good cis-selectivity in arene hydrogenation. Consider using catalysts such as Rh/C, Ru/C, or Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O).[7] - The choice of catalyst support can also influence selectivity.
Solvent Effects - The polarity of the solvent can influence the substrate's interaction with the catalyst surface. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and can sometimes enhance the rate of hydrogenation.[8] Experiment with different solvents (e.g., ethanol, ethyl acetate, hexane) to find the optimal conditions for cis-selectivity.
Issue 3: Incomplete Reaction or Stalled Reaction
Potential Cause Troubleshooting Steps
Catalyst Deactivation During Reaction - The product itself or an intermediate might be poisoning the catalyst. Try filtering the reaction mixture and adding a fresh batch of catalyst.
Insufficient Catalyst Loading - Increase the catalyst loading (e.g., from 5 mol% to 10 mol% of the metal).
Low Hydrogen Availability - If using a hydrogen balloon, ensure it is adequately filled and remains so throughout the reaction. For longer reactions, a continuous hydrogen supply or a high-pressure vessel is recommended.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 1,3-Diisopropylbenzene

This protocol provides a general guideline for the hydrogenation of 1,3-diisopropylbenzene. The specific catalyst, solvent, temperature, and pressure may need to be optimized to maximize the yield of the cis-isomer.

Materials:

  • 1,3-Diisopropylbenzene

  • Hydrogenation catalyst (e.g., 5% Rh/C, 5% Ru/C, or PtO₂)

  • Solvent (e.g., ethanol, ethyl acetate, or hexane)

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Celite® for filtration

Procedure:

  • Preparation of the Reaction Vessel:

    • Place the hydrogenation catalyst (typically 5-10 mol% of the metal relative to the substrate) into a clean, dry hydrogenation flask.

    • Flush the flask with an inert gas (argon or nitrogen).

  • Addition of Reactants:

    • Under the inert atmosphere, add the solvent, followed by the 1,3-diisopropylbenzene.

  • Hydrogenation:

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Carefully evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi for a Parr apparatus, or use a hydrogen balloon for atmospheric pressure).

    • Begin vigorous stirring and heat to the desired temperature if necessary.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing them by GC or GC-MS to determine the conversion of the starting material and the cis/trans ratio of the product.

  • Work-up:

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

    • Purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

    • The filtrate contains the product mixture. The solvent can be removed under reduced pressure.

  • Purification:

    • If necessary, the cis and trans isomers can be separated by fractional distillation or preparative gas chromatography, although this can be challenging due to their similar boiling points.

Data Presentation

Parameter Condition Expected Effect on cis-Isomer Yield Rationale
Catalyst Rhodium, RutheniumGenerally higher selectivity for the cis-isomer.These metals are known to favor the syn-addition of hydrogen to the face of the aromatic ring adsorbed on the catalyst surface.
Palladium, PlatinumCan be effective, but may lead to lower cis-selectivity or side reactions.Can sometimes promote isomerization to the thermodynamically favored product.
Temperature Low (e.g., 25-50 °C)Favors the formation of the cis-isomer (kinetic product).At lower temperatures, the reaction is less likely to be reversible, thus preserving the kinetically favored product.[1][5]
High (e.g., >100 °C)May decrease the cis/trans ratio.Higher temperatures can provide enough energy to overcome the activation barrier for isomerization to the more stable product and can lead to catalyst deactivation.[4]
Pressure HighIncreases reaction rate.Higher hydrogen concentration on the catalyst surface accelerates the hydrogenation. Its effect on selectivity is not always straightforward and can be system-dependent.
Solvent Protic (e.g., Ethanol)Can increase the reaction rate.May facilitate proton transfer steps in the reaction mechanism.[8]
Aprotic (e.g., Hexane)May favor cis-selectivity.Less polar solvents might influence the orientation of the substrate on the catalyst surface, potentially enhancing facial selectivity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of cis-1,3-diisopropylcyclohexane.

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Analysis prep_catalyst 1. Add Catalyst to Flask prep_reactants 2. Add Solvent & 1,3-Diisopropylbenzene prep_catalyst->prep_reactants reaction_setup 3. Purge with H₂ & Pressurize prep_reactants->reaction_setup reaction_run 4. Stir & Heat (if needed) reaction_setup->reaction_run reaction_monitor 5. Monitor Progress (GC/MS) reaction_run->reaction_monitor workup_vent 6. Vent H₂ & Purge with Inert Gas reaction_monitor->workup_vent workup_filter 7. Filter Catalyst workup_vent->workup_filter workup_evap 8. Remove Solvent workup_filter->workup_evap analysis 9. Analyze cis/trans Ratio workup_evap->analysis

Caption: General workflow for the synthesis of cis-1,3-diisopropylcyclohexane.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

G start Problem with Synthesis low_yield Low Overall Yield? start->low_yield poor_selectivity Poor cis/trans Ratio? low_yield->poor_selectivity No check_catalyst Check Catalyst Activity & Purity of Reagents low_yield->check_catalyst Yes adjust_temp Lower Reaction Temperature poor_selectivity->adjust_temp Yes solution Improved Yield/Selectivity poor_selectivity->solution No check_conditions Increase H₂ Pressure & Stirring check_catalyst->check_conditions check_conditions->solution change_catalyst Switch to Rh or Ru Catalyst adjust_temp->change_catalyst change_catalyst->solution

Caption: Troubleshooting flowchart for cis-1,3-diisopropylcyclohexane synthesis.

References

Technical Support Center: NMR Peak Assignment in Diisopropylcyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assigning NMR peaks for diisopropylcyclohexane isomers.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of my diisopropylcyclohexane sample so complex and overlapping?

A: The complexity arises from several factors inherent to the structure of diisopropylcyclohexanes:

  • Presence of Stereoisomers: Your sample may contain a mixture of cis and trans isomers (e.g., cis-1,4-diisopropylcyclohexane and trans-1,4-diisopropylcyclohexane). Each isomer will produce a unique set of NMR signals.

  • Conformational Dynamics: Cyclohexane (B81311) rings exist in a rapid equilibrium between two chair conformations, a process known as ring flipping. For a substituted cyclohexane, this means that a substituent can be in either an axial or an equatorial position. The bulky isopropyl groups influence this equilibrium, but if the interconversion is fast on the NMR timescale, you may see averaged signals. If it's slow, you could see signals for multiple conformers.

  • Signal Crowding: The protons on the cyclohexane ring and the isopropyl groups have similar electronic environments, causing their signals to appear in a narrow region of the spectrum (typically 0.8-2.0 ppm), leading to significant overlap.

  • Complex Splitting Patterns: Protons on the cyclohexane ring are coupled to multiple neighbors, resulting in complex multiplets that are difficult to resolve and interpret directly from a 1D spectrum.

Q2: How can I distinguish between cis and trans isomers using NMR?

A: The key difference lies in the symmetry of the molecules.

  • Cis vs. Trans Symmetry: Depending on the substitution pattern (e.g., 1,2-, 1,3-, or 1,4-), one isomer is often more symmetric than the other, leading to a simpler spectrum with fewer unique signals. For example, in the most stable chair conformation, trans-1,4-diisopropylcyclohexane (diequatorial) is highly symmetric and will show fewer ¹³C signals than the cis isomer.

  • Chemical Shifts of Methine Protons: The chemical shift of the methine proton on the cyclohexane ring (the one attached to the same carbon as the isopropyl group) is highly sensitive to its orientation. Axial protons are typically shielded (shifted upfield) compared to their equatorial counterparts. Analyzing the chemical shifts of these specific protons can help determine the dominant conformation and, by extension, the isomer.

  • 2D NMR Techniques: Advanced techniques like NOESY can show through-space correlations. For a cis isomer, you might observe a NOE between protons on the two isopropyl groups that are close in space, which would be absent in the trans isomer.

Q3: My NMR signals are very broad. What is the likely cause?

A: Broad peaks in NMR are often indicative of dynamic processes occurring at a rate comparable to the NMR timescale.

  • Intermediate Conformational Exchange: If the rate of chair-chair interconversion is in the intermediate exchange regime, the NMR signals can become significantly broadened. This can sometimes be resolved by acquiring the spectrum at a different temperature (either higher to speed up exchange and get sharp, averaged signals, or lower to slow it down and see distinct signals for each conformer).

  • Sample Purity and Solubility: The presence of paramagnetic impurities can cause broadening. Additionally, if your compound has poor solubility in the chosen NMR solvent, this can lead to a non-homogenous sample and broad lines.

  • Instrumental Factors: Poor shimming of the NMR magnet can also result in broad peaks. If you suspect this is the issue, consult the instrument manager.

Troubleshooting Guides

Guide 1: Systematic Workflow for Peak Assignment

When faced with a complex spectrum for a diisopropylcyclohexane, a systematic approach using multiple NMR experiments is the most effective strategy.

G Figure 1: Systematic Workflow for NMR Peak Assignment cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Analysis Data Interpretation H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR COSY Acquire ¹H-¹H COSY H1_NMR->COSY DEPT Acquire DEPT-135 Analyze_DEPT Identify CH, CH₂, CH₃ (DEPT-135: CH/CH₃ up, CH₂ down) DEPT->Analyze_DEPT HSQC Acquire HSQC Analyze_HSQC Correlate Protons to Directly Bonded Carbons HSQC->Analyze_HSQC Analyze_COSY Trace ¹H-¹H Spin Systems COSY->Analyze_COSY HMBC Acquire HMBC Analyze_HMBC Connect Fragments via 2-3 Bond Correlations HMBC->Analyze_HMBC Analyze_DEPT->HSQC Provides C-type info Analyze_HSQC->Analyze_COSY Assigns protons within spin systems Analyze_COSY->HMBC Identifies fragments Final_Structure Propose & Verify Final Assignment Analyze_HMBC->Final_Structure Confirms connectivity

Caption: A step-by-step workflow for assigning diisopropylcyclohexane peaks.

  • Acquire 1D NMR Spectra: Start by obtaining standard ¹H and ¹³C NMR spectra.

  • Run a DEPT-135 Experiment: This experiment is crucial for differentiating between carbon types. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent. This allows you to count the number of each type of carbon in the molecule.

  • Acquire a ¹H-¹³C HSQC Spectrum: The Heteronuclear Single Quantum Coherence (HSQC) experiment shows correlations between protons and the carbons they are directly attached to (one-bond C-H correlations). This is the most reliable way to link specific proton signals to their corresponding carbon signals.

  • Acquire a ¹H-¹H COSY Spectrum: The Correlation Spectroscopy (COSY) experiment shows which protons are coupled to each other (typically through two or three bonds). This allows you to trace the connectivity of protons, identifying separate "spin systems" such as the protons within an isopropyl group or the connected protons on the cyclohexane ring.

  • Acquire a ¹H-¹³C HMBC Spectrum: The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are two or three bonds away. This is the key experiment for putting the pieces together. For example, it can show a correlation from the isopropyl methyl protons to the isopropyl methine carbon and the methine carbon on the cyclohexane ring, confirming the overall structure.

  • Combine and Analyze: Use the information from all experiments to build the final assignment. Start with the unambiguous connections from HSQC, trace out the proton networks with COSY, and use HMBC to link these fragments together.

Guide 2: Troubleshooting Peak Overlap

If severe peak overlap in the 1D ¹H NMR spectrum prevents analysis, consider the following.

G Figure 2: Troubleshooting Peak Overlap Start Severe Peak Overlap in ¹H NMR Spectrum Decision1 Can individual signals be distinguished at all? Start->Decision1 Use2D Proceed to 2D NMR (HSQC, COSY) Decision1->Use2D Yes ChangeConditions Modify Experimental Conditions Decision1->ChangeConditions No Result Improved Signal Dispersion Use2D->Result ChangeSolvent Use a different solvent (e.g., Benzene-d₆) ChangeConditions->ChangeSolvent ChangeTemp Change acquisition temperature (VT-NMR) ChangeConditions->ChangeTemp ChangeSolvent->Result ChangeTemp->Result

Caption: A decision tree for resolving overlapping NMR signals.

  • Utilize 2D NMR: This is the most powerful solution. An HSQC spectrum spreads the proton signals out along the ¹³C dimension, often resolving protons that overlap in the 1D spectrum.

  • Change the NMR Solvent: Solvents can induce differential shifts in proton resonances. Aromatic solvents like benzene-d₆ often cause significant changes in chemical shifts compared to standard solvents like CDCl₃, which may resolve overlapping signals.

  • Variable Temperature (VT) NMR: As mentioned in FAQ 3, changing the temperature can sharpen broad peaks caused by conformational exchange. It can also sometimes shift signals enough to resolve overlap.

Quantitative Data and Experimental Protocols

Typical NMR Chemical Shift Ranges

The following table provides estimated chemical shift ranges for diisopropylcyclohexanes. Actual values will vary based on the specific isomer (cis/trans), substitution pattern (1,2-, 1,3-, 1,4-), and solvent.

Atom Type Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Cyclohexane RingMethine (CH)1.5 - 2.040 - 50The proton attached to the carbon bearing the isopropyl group. Equatorial protons are typically downfield of axial protons.
Cyclohexane RingMethylene (CH₂)1.0 - 1.825 - 35Complex, overlapping multiplets are common for these protons.
Isopropyl GroupMethine (CH)1.4 - 1.930 - 40A septet (or multiplet) coupled to the six methyl protons.
Isopropyl GroupMethyl (CH₃)0.8 - 1.018 - 22A doublet coupled to the methine proton. The two methyl groups are often diastereotopic and may show separate signals.
Key Experimental Protocols

These are generalized protocols. Specific parameters (e.g., number of scans, relaxation delay) should be optimized for your sample and instrument.

  • ¹H NMR:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire the spectrum using a standard pulse program.

    • Ensure an adequate relaxation delay (d1) of at least 1-2 seconds to allow for quantitative integration.

    • Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak or TMS.

  • ¹³C{¹H} NMR:

    • Use the same sample as for ¹H NMR. A more concentrated sample may be needed if sensitivity is low.

    • Acquire the spectrum using a standard proton-decoupled pulse program.

    • A longer acquisition time and more scans are typically required compared to ¹H NMR.

    • Process and reference the spectrum.

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Use the same sample.

    • Acquire using a standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).

    • Optimize the spectral width in both dimensions to cover all proton signals.

    • Process the 2D data using a sine-squared or similar window function in both dimensions and perform symmetrization if necessary.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire using a standard HSQC pulse sequence optimized for one-bond C-H coupling (¹Jᴄʜ ≈ 125-150 Hz).

    • The F2 (proton) dimension should cover the full ¹H chemical shift range, and the F1 (carbon) dimension should cover the expected ¹³C range.

    • An edited HSQC can be used to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals, providing similar information to a DEPT-135 experiment but with higher sensitivity.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire using a standard HMBC pulse sequence.

    • The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz to detect 2- and 3-bond correlations.

    • Processing is similar to other 2D experiments. The resulting spectrum will show correlations between protons and carbons separated by multiple bonds.

Technical Support Center: Catalyst Deactivation in Diisopropylbenzene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the hydrogenation of diisopropylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in diisopropylbenzene hydrogenation?

Catalyst deactivation in diisopropylbenzene hydrogenation, as in other aromatic hydrogenation processes, can be attributed to three primary mechanisms:

  • Poisoning: This is the strong chemisorption of impurities from the feed or solvent onto the active sites of the catalyst, rendering them inactive. Common poisons include compounds containing sulfur, nitrogen, and halides.[1][2]

  • Coking/Fouling: This involves the deposition of carbonaceous materials (coke) or heavy organic species on the catalyst surface, which physically blocks the active sites and pores.[3] This can be a significant issue in aromatic hydrogenation, where side reactions can lead to the formation of polymeric residues.

  • Sintering/Thermal Degradation: Exposure to high temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, resulting in a loss of active surface area.[3] This process is often irreversible.

Q2: My hydrogenation reaction has stalled or is very sluggish. What are the likely causes?

A stalled or sluggish reaction is a common indicator of catalyst deactivation. The most probable causes, in order of likelihood, are:

  • Catalyst Poisoning: Even trace amounts of poisons in your diisopropylbenzene feedstock, solvent, or hydrogen gas can rapidly deactivate the catalyst. Sulfur and nitrogen compounds are frequent culprits.[1][2]

  • Insufficient Catalyst Activity: The catalyst itself may have low intrinsic activity, or an insufficient amount may have been used for the reaction scale.

  • Mass Transfer Limitations: Inadequate mixing or hydrogen dispersion can limit the reaction rate, mimicking catalyst deactivation.

  • Coke Formation: Over time, especially at higher temperatures, coke can build up on the catalyst surface.

Q3: How can I determine the cause of my catalyst deactivation?

A systematic approach involving characterization of the spent catalyst is crucial. Key analytical techniques include:

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the surface area and pore volume of the catalyst. A significant decrease suggests fouling or sintering.[4][5]

  • X-ray Photoelectron Spectroscopy (XPS): Identifies the elemental composition of the catalyst surface, detecting the presence of poisons like sulfur or nitrogen.[3][4]

  • Transmission Electron Microscopy (TEM): Visualizes the metal particles on the support. An increase in particle size is a clear indication of sintering.[3][6]

  • X-ray Diffraction (XRD): Provides information on the crystalline structure of the catalyst and can also be used to estimate metal particle size.[6]

  • Temperature Programmed Desorption/Oxidation (TPD/TPO): Can be used to characterize the nature and quantity of adsorbed species and coke deposits.[4]

Q4: Can a deactivated catalyst be regenerated?

Yes, in many cases, catalyst activity can be at least partially restored through regeneration. The appropriate method depends on the deactivation mechanism:

  • For Coking/Fouling: A common method is controlled oxidation (calcination) to burn off the carbonaceous deposits.[7][8] This must be done carefully to avoid sintering the metal particles. Solvent washing can also be effective in some cases.[6]

  • For Reversible Poisoning: In some instances, poisons can be removed by treatment with a specific chemical agent or by altering reaction conditions.

  • For Sintering: Sintering is generally considered irreversible.

Q5: What are the typical catalysts used for diisopropylbenzene hydrogenation and what are their relative activities?

For the hydrogenation of aromatic rings, noble metal catalysts are highly effective. The general order of activity for aromatic hydrogenation is Rhodium > Ruthenium > Platinum > Nickel > Palladium > Cobalt.[9] Palladium on carbon (Pd/C) is a widely used and cost-effective catalyst for many hydrogenation reactions.[10][11] For complete saturation of the aromatic rings in diisopropylbenzene to form dicyclohexylbenzene, more active catalysts like rhodium or platinum, or more forcing conditions (higher pressure and temperature) might be necessary.[10]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during diisopropylbenzene hydrogenation.

Symptom Possible Cause Diagnostic Steps Suggested Solutions
Rapid loss of activity with a fresh catalyst batch Catalyst Poisoning1. Analyze the diisopropylbenzene feed, solvent, and hydrogen for impurities (especially sulfur and nitrogen compounds).2. Perform a small-scale test with highly purified reagents.1. Purify the feedstock and solvent (e.g., by passing through activated alumina).2. Use a guard bed to remove poisons before the reactant stream reaches the main catalyst bed.
Gradual decrease in activity over multiple runs Coking/Fouling or Slow Poisoning1. Characterize the spent catalyst using BET, TGA, and XPS.2. Monitor the pressure drop across the reactor; an increase can indicate pore blockage.1. Optimize reaction conditions (lower temperature, shorter residence time) to minimize side reactions leading to coke formation.2. Implement a regeneration protocol (e.g., calcination) between cycles.
Reaction does not go to completion, even with extended time Equilibrium Limitations or Product Inhibition1. Review the thermodynamics of the reaction under your experimental conditions.2. Analyze the product mixture at different time points to check for the accumulation of intermediates that might inhibit the catalyst.1. Adjust temperature and pressure to favor the desired product.2. Consider using a different catalyst that is less susceptible to product inhibition.
Loss of selectivity to the desired product Change in Catalyst Active Sites1. Characterize the used catalyst (TEM, XPS) to look for changes in metal particle size or oxidation state.2. Review reaction conditions; harsh conditions can lead to side reactions.1. Use a fresh or regenerated catalyst.2. Optimize reaction conditions (e.g., lower temperature, different solvent) to favor the desired reaction pathway.
Catalyst activity is not restored after regeneration Irreversible Deactivation (Sintering)1. Use TEM to examine the metal particle size of the spent and regenerated catalyst. A significant increase in size confirms sintering.1. Sintering is generally irreversible. The catalyst will need to be replaced.2. Re-evaluate regeneration and reaction temperatures to ensure they are within the thermal stability limits of the catalyst.

Experimental Protocols

Protocol 1: Catalyst Activity Testing in Diisopropylbenzene Hydrogenation

Objective: To determine the activity of a fresh or regenerated catalyst for the hydrogenation of diisopropylbenzene.

Materials:

  • Diisopropylbenzene (high purity)

  • Hydrogen gas (high purity)

  • Solvent (e.g., ethanol, isopropanol, or cyclohexane, high purity)[12]

  • Catalyst (e.g., 5% Pd/C)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

  • Gas chromatograph (GC) for analysis.

Procedure:

  • Catalyst Loading: In a glass liner, weigh a specific amount of the catalyst (e.g., 100 mg for a 100 mL reactor).

  • Reactant Loading: Add the diisopropylbenzene (e.g., 5 g) and solvent (e.g., 50 mL) to the glass liner in the autoclave.

  • System Purge: Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) at least three times to remove air, followed by three purges with hydrogen.[13]

  • Reaction Initiation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and begin stirring. Heat the reactor to the desired temperature (e.g., 80-150 °C).[14]

  • Sampling and Analysis: At regular intervals, take liquid samples from the reactor. Analyze the samples by GC to determine the conversion of diisopropylbenzene and the selectivity to the desired products (cis- and trans-dicyclohexylbenzene).

  • Reaction Termination: After the reaction is complete or has reached the desired endpoint, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the system with an inert gas.

  • Data Analysis: Plot the conversion of diisopropylbenzene as a function of time to determine the initial reaction rate.

Protocol 2: Regeneration of a Coked Palladium Catalyst

Objective: To restore the activity of a palladium catalyst deactivated by coke deposition.

Materials:

  • Deactivated palladium catalyst

  • Tube furnace

  • Inert gas (e.g., nitrogen)

  • Air or a mixture of oxygen and an inert gas

Procedure:

  • Thermal Treatment in Inert Atmosphere: Place the deactivated catalyst in a tube furnace. Heat the catalyst to 550-700°C under a flow of an inert gas to remove volatile organic compounds.[7]

  • Controlled Oxidation: Gradually introduce a controlled amount of air or an oxygen/inert gas mixture into the gas stream while maintaining the temperature. This will burn off the coke deposits. The temperature should be carefully controlled to avoid catalyst sintering.[7]

  • Reduction: After the coke has been removed (as indicated by the cessation of CO2 evolution), switch the gas flow back to an inert gas and cool the catalyst. Before reuse, the catalyst will need to be reduced in a hydrogen stream.

Quantitative Data

The following tables summarize typical quantitative data for aromatic hydrogenation reactions, which can serve as a reference for diisopropylbenzene hydrogenation.

Table 1: Typical Reaction Conditions for Aromatic Hydrogenation

ParameterBenzene HydrogenationToluene Hydrogenation
Catalyst Ni/Al2O3, Pd/C, Pt/Al2O3, Ru/CPd/C, Pt/Al2O3, Rh/C
Temperature (°C) 70 - 200[14]25 - 150
Pressure (atm H2) 30 - 100[14]1 - 100
Solvent Cyclohexane, NoneEthanol, Hexane
Catalyst Loading (wt%) 1 - 101 - 5

Table 2: Impact of Poisons on Catalyst Activity (Illustrative)

PoisonCatalystImpact on ActivityConcentration causing 50% deactivation (ppm)
Thiophene (Sulfur) Pd/CSevere deactivation< 10
Pyridine (Nitrogen) Pt/Al2O3Moderate to severe deactivation50 - 100
Chloride Ni/SiO2Moderate deactivation> 100

Note: The specific impact of poisons is highly dependent on the catalyst, reaction conditions, and the specific poisonous compound.

Visualizations

cluster_deactivation Catalyst Deactivation Pathways Active Catalyst Active Catalyst Poisoning Poisoning Active Catalyst->Poisoning Impurities (S, N, etc.) Coking Coking Active Catalyst->Coking High Temperature Side Reactions Sintering Sintering Active Catalyst->Sintering High Temperature Deactivated Catalyst Deactivated Catalyst Poisoning->Deactivated Catalyst Coking->Deactivated Catalyst Sintering->Deactivated Catalyst cluster_troubleshooting Troubleshooting Workflow cluster_solutions Potential Solutions start Reaction Stalled or Sluggish check_impurities Analyze Feedstock, Solvent, and Gas for Impurities start->check_impurities characterize_catalyst Characterize Spent Catalyst (BET, XPS, TEM) start->characterize_catalyst check_conditions Review Reaction Conditions (T, P, Mixing) start->check_conditions purify Purify Reagents check_impurities->purify regenerate Regenerate Catalyst characterize_catalyst->regenerate replace Replace Catalyst characterize_catalyst->replace If Sintered optimize Optimize Conditions check_conditions->optimize cluster_hydrogenation_pathway Diisopropylbenzene Hydrogenation DIPB Diisopropylbenzene Intermediate Partially Hydrogenated Intermediates DIPB->Intermediate + H2 (Catalyst) DCB Dicyclohexylbenzene (cis/trans isomers) Intermediate->DCB + H2 (Catalyst)

References

Technical Support Center: Reaction Condition Optimization for Selective Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for selective hydrogenation.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Symptoms: Analysis of the reaction mixture (e.g., by TLC, GC, or LC-MS) shows a significant amount of unreacted starting material after the expected reaction time.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity Poisoning: Ensure the purity of the substrate, solvent, and hydrogen gas. Impurities containing sulfur, nitrogen (in certain forms), or halides can poison noble metal catalysts.[1] Consider passing the substrate and solvent through a column of activated carbon or alumina. Improper Handling/Storage: Palladium on carbon (Pd/C) can be pyrophoric and may be deactivated by exposure to air.[1] Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). Sintering: High reaction temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[1] Operate at the lowest effective temperature.
Insufficient Hydrogen Pressure For many reactions, 1-5 bar (balloon pressure) is sufficient. However, sterically hindered or electronically deactivated substrates may require higher pressures.[1] Increase the hydrogen pressure incrementally.
Incorrect Temperature While higher temperatures generally increase the reaction rate, they can also lead to side reactions and catalyst deactivation.[1] Room temperature is a good starting point for many hydrogenations. Optimize the temperature in small increments (e.g., 10 °C).
Poor Catalyst/Substrate Mixing Ensure efficient stirring to maintain the catalyst in suspension and facilitate mass transfer of hydrogen and the substrate to the catalyst surface.

.

LowConversionTroubleshooting start Low/No Conversion check_catalyst Check Catalyst Activity start->check_catalyst check_pressure Check H2 Pressure start->check_pressure check_temp Check Temperature start->check_temp check_mixing Check Mixing start->check_mixing solution_catalyst Use fresh catalyst Purify reagents Handle under inert atm. check_catalyst->solution_catalyst Inactive solution_pressure Increase H2 pressure check_pressure->solution_pressure Too Low solution_temp Optimize temperature check_temp->solution_temp Suboptimal solution_mixing Increase stirring rate check_mixing->solution_mixing Insufficient PoorSelectivityTroubleshooting start Poor Selectivity check_catalyst Evaluate Catalyst start->check_catalyst check_solvent Assess Solvent start->check_solvent check_conditions Review T & P start->check_conditions check_additives Consider Additives start->check_additives check_loading Optimize Catalyst Loading start->check_loading solution_catalyst Use selective catalyst (e.g., Lindlar's) check_catalyst->solution_catalyst solution_solvent Change solvent polarity check_solvent->solution_solvent solution_conditions Lower temperature/pressure check_conditions->solution_conditions solution_additives Introduce selective inhibitor check_additives->solution_additives solution_loading Reduce catalyst amount check_loading->solution_loading HydrogenationWorkflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Analysis prep_flask Prepare Flask add_reagents Add Substrate & Solvent prep_flask->add_reagents add_catalyst Add Catalyst (inert atm) add_reagents->add_catalyst purge Purge with H2 add_catalyst->purge react React under H2 atm (Control T & P) purge->react monitor Monitor Progress (TLC/GC) react->monitor monitor->react Incomplete filter Filter Catalyst monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify analyze Analyze Product purify->analyze

References

Technical Support Center: Mitigating Steric Hindrance in Reactions with 1,3-Diisopropylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-diisopropylcyclohexane and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges arising from steric hindrance in your chemical reactions.

Understanding the Challenge: The Conformational Rigidity of this compound

The two bulky isopropyl groups in this compound predominantly occupy the equatorial positions in the chair conformation to minimize steric strain, specifically 1,3-diaxial interactions.[1][2] This conformational preference significantly restricts access to reactive sites on the cyclohexane (B81311) ring, leading to challenges such as low reaction yields, slow reaction rates, and unexpected stereochemical outcomes.[3] This guide will provide strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with this compound derivatives so slow or low-yielding?

A1: The slow reaction rates and low yields are typically due to the steric hindrance caused by the two bulky isopropyl groups.[3] These groups shield the reactive center from the approach of reagents. In the preferred diequatorial conformation of cis-1,3-diisopropylcyclohexane, the molecule is conformationally rigid, making it difficult for reagents to access axial positions.[1]

Q2: How does the stereochemistry of this compound affect its reactivity?

A2: The cis and trans isomers of this compound have different conformational preferences, which in turn affects their reactivity. The cis isomer can adopt a diequatorial conformation, which is relatively stable and presents a significant steric shield. The trans isomer is forced to have one isopropyl group in an axial position, leading to considerable steric strain. This can influence the preferred site and trajectory of reagent attack.

Q3: What are the general strategies to improve reaction outcomes with sterically hindered cyclohexanes?

A3: Key strategies include:

  • Reagent Selection: Use smaller, more reactive reagents. For example, in Grignard reactions, methylmagnesium iodide is more likely to succeed than tert-butylmagnesium bromide.

  • Catalyst Choice: Employ highly active catalysts or catalysts with smaller footprints.

  • Reaction Conditions: Increase reaction temperature to overcome the activation energy barrier, but be mindful of potential side reactions. The choice of solvent can also play a crucial role in stabilizing transition states.

  • Protecting Groups: In some cases, a protecting group strategy can be used to direct the reaction to the desired site.

Troubleshooting Guides

Guide 1: Grignard Reactions with 2,6-Diisopropylcyclohexanone

The addition of Grignard reagents to sterically hindered ketones like 2,6-diisopropylcyclohexanone is notoriously difficult. The bulky isopropyl groups flanking the carbonyl group impede the approach of the nucleophilic Grignard reagent.

Problem: Low or no yield of the desired tertiary alcohol.

Potential Cause Troubleshooting Suggestion Rationale
Steric Hindrance Use a less bulky Grignard reagent (e.g., MeMgI instead of t-BuMgBr).Smaller nucleophiles can better access the sterically crowded carbonyl carbon.
Enolization Use a non-basic Grignard reagent or add a Lewis acid like CeCl₃.The Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate, which is unreactive towards further Grignard addition.[4][5]
Reduction Use a Grignard reagent without β-hydrogens (e.g., MeMgI).Grignard reagents with β-hydrogens can reduce the ketone to a secondary alcohol via a six-membered transition state.[4][5]
Low Reactivity Increase the reaction temperature or use a more reactive organometallic reagent like an organolithium compound.Higher temperatures provide the necessary activation energy to overcome the steric barrier. Organolithium reagents are generally more nucleophilic than Grignard reagents.
Guide 2: Wittig Reaction with 2,6-Diisopropylcyclohexanone

The Wittig reaction is a powerful tool for forming alkenes from ketones, but steric hindrance can significantly impact its success.

Problem: Low yield of the corresponding alkene.

Potential Cause Troubleshooting Suggestion Rationale
Steric Hindrance Use a less sterically demanding and more reactive non-stabilized ylide (e.g., methylenetriphenylphosphorane).Non-stabilized ylides are more reactive and can overcome the steric hindrance of the ketone more effectively.[6][7]
Ylide Decomposition Ensure anhydrous conditions and use a strong, non-nucleophilic base (e.g., NaH, KHMDS) for ylide generation.Phosphorus ylides are sensitive to moisture and can decompose. The choice of base is critical for efficient ylide formation without side reactions.[8]
Low Reactivity Increase the reaction temperature (reflux in THF or toluene) and reaction time.Providing more energy and longer reaction times can help drive the reaction to completion.[9]

Quantitative Data: Wittig Reaction with Sterically Hindered Ketones

KetoneYlideBaseSolventTemperature (°C)Time (h)Yield (%)
Dicyclohexyl ketonePh₃P=CH₂KHMDSToluene1101885
AdamantanonePh₃P=CH₂NaHDMSO70382
FenchonePh₃P=CH₂NaHDMSO70375
CamphorPh₃P=CH₂NaHDMSO70368

Data for dicyclohexyl ketone is from a representative protocol[9]; data for other ketones are from literature precedents for similar sterically hindered systems.

Guide 3: Alkylation of 2,6-Diisopropylcyclohexanone Enolates

The alkylation of enolates is a key C-C bond-forming reaction. With unsymmetrical and sterically hindered ketones, controlling the regioselectivity and achieving good yields can be challenging.

Problem: Low yield of the alkylated product and/or formation of multiple products.

Potential Cause Troubleshooting Suggestion Rationale
Poor Enolate Formation Use a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[10][11]LDA rapidly and quantitatively forms the kinetic enolate at the less substituted α-carbon, preventing side reactions.[12]
O- vs. C-Alkylation Use a "soft" alkylating agent (e.g., alkyl iodide) and a polar aprotic solvent.This favors the desired C-alkylation over the competing O-alkylation.[13]
Over-alkylation Use a slight excess of the ketone relative to the base and add the alkylating agent slowly.This ensures that the initially formed enolate reacts with the alkylating agent before another proton transfer can occur.
Low Reactivity Use a more reactive alkylating agent (e.g., allylic or benzylic halide).These substrates are more reactive in SN2 reactions.[10]

Experimental Protocols

Protocol 1: Wittig Reaction of a Sterically Hindered Ketone (e.g., 2,6-Diisopropylcyclohexanone)

This protocol is adapted from a procedure for the methylenation of dicyclohexyl ketone and is expected to be effective for other sterically hindered cyclohexanones.[9]

Materials:

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide (1.05 eq.) portion-wise over 10 minutes. The mixture will turn a characteristic yellow/orange color, indicating ylide formation. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: Dissolve 2,6-diisopropylcyclohexanone (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the ylide solution at 0 °C over 20 minutes. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting ketone is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine (B44618) oxide. Purify the product by column chromatography on silica gel using hexanes as the eluent to afford the desired alkene.

Visualizations

Wittig_Reaction_Workflow start Start: Wittig Reaction with 2,6-Diisopropylcyclohexanone check_yield Low Yield? start->check_yield cause1 Potential Cause: Steric Hindrance check_yield->cause1 Yes cause2 Potential Cause: Poor Ylide Formation check_yield->cause2 Yes cause3 Potential Cause: Low Reactivity check_yield->cause3 Yes end Successful Reaction check_yield->end No solution1 Solution: Use a more reactive, non-stabilized ylide. cause1->solution1 solution2 Solution: Use a strong, non-nucleophilic base (e.g., NaH, KHMDS) under anhydrous conditions. cause2->solution2 solution3 Solution: Increase reaction temperature and/or reaction time. cause3->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low yields in the Wittig reaction.

Grignard_Reaction_Pathway cluster_paths Reaction Pathways ketone 2,6-Diisopropyl- cyclohexanone addition 1,2-Nucleophilic Addition ketone->addition enolization Enolization (Side Reaction) ketone->enolization reduction Reduction (Side Reaction) ketone->reduction grignard R-MgX grignard->addition grignard->enolization grignard->reduction product Tertiary Alcohol (Desired Product) addition->product enolate Enolate enolization->enolate sec_alcohol Secondary Alcohol reduction->sec_alcohol

Caption: Competing reaction pathways in the Grignard reaction.

References

Validation & Comparative

stability comparison of cis vs trans-1,3-diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of conformational analysis, the seemingly subtle distinction between cis and trans isomers can have profound implications for molecular stability and reactivity. This guide provides a detailed comparison of the stability of cis- and trans-1,3-diisopropylcyclohexane, offering quantitative data, experimental methodologies, and visual representations to aid researchers, scientists, and drug development professionals in understanding these fundamental principles.

Executive Summary

The cis isomer of 1,3-diisopropylcyclohexane is demonstrably more stable than its trans counterpart. This increased stability arises from the ability of the cis isomer to adopt a chair conformation where both bulky isopropyl groups occupy equatorial positions, thereby minimizing destabilizing steric interactions. In contrast, the trans isomer is forced to have one isopropyl group in an axial position, leading to significant 1,3-diaxial strain. This fundamental difference in conformational preference translates to a quantifiable energy disparity between the two isomers.

Quantitative Stability Analysis

The relative stability of cyclohexane (B81311) conformers is commonly quantified using A-values, which represent the free energy difference between placing a substituent in an axial versus an equatorial position. The larger the A-value, the greater the preference for the equatorial position.

IsomerMost Stable ConformationSubstituent PositionsEstimated Steric Strain (kcal/mol)Relative Stability
cis-1,3-Diisopropylcyclohexane Diequatorial Chair1,3-diequatorial (e,e)~ 0More Stable
trans-1,3-Diisopropylcyclohexane Axial-Equatorial Chair1-axial, 3-equatorial (a,e)~ 2.2[1]Less Stable

Note: The steric strain for the trans isomer is estimated based on the A-value of a single axial isopropyl group. The diequatorial cis isomer is considered to have minimal steric strain as both bulky groups are in the favored equatorial position.

The A-value for an isopropyl group is approximately 2.2 kcal/mol.[1] For trans-1,3-diisopropylcyclohexane, one isopropyl group must occupy an axial position in any chair conformation, leading to a steric strain of roughly 2.2 kcal/mol due to 1,3-diaxial interactions with the axial hydrogens.[1] Conversely, the cis isomer can adopt a chair conformation where both isopropyl groups are in equatorial positions, effectively avoiding this significant steric penalty.[2]

Conformational Isomers and Equilibria

The stability of these isomers is best understood by examining their possible chair conformations.

Cis-1,3-Diisopropylcyclohexane

The cis isomer can exist in two interconverting chair conformations: one where both isopropyl groups are equatorial (diequatorial) and one where both are axial (diaxial).

cluster_cis Cis-1,3-Diisopropylcyclohexane Conformational Equilibrium Cis_ee Diequatorial (e,e) More Stable Cis_aa Diaxial (a,a) Less Stable Cis_ee->Cis_aa Ring Flip

Chair conformations of cis-1,3-diisopropylcyclohexane.

The diequatorial conformation is significantly more stable, and the equilibrium lies heavily in its favor. The diaxial conformation is highly disfavored due to severe steric hindrance between the two large isopropyl groups.

Trans-1,3-Diisopropylcyclohexane

The trans isomer also exists in two chair conformations. However, due to the trans relationship, one isopropyl group is always axial while the other is equatorial. Ring flipping simply interchanges their positions.

cluster_trans Trans-1,3-Diisopropylcyclohexane Conformational Equilibrium Trans_ae1 Axial-Equatorial (a,e) Trans_ae2 Equatorial-Axial (e,a) Trans_ae1->Trans_ae2 Ring Flip (Energetically Equivalent)

Chair conformations of trans-1,3-diisopropylcyclohexane.

These two conformations are energetically identical, meaning they exist in a 1:1 ratio at equilibrium.

Experimental Protocols

The determination of conformational equilibria and the relative stabilities of isomers like cis- and trans-1,3-diisopropylcyclohexane primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.

Low-Temperature NMR Spectroscopy

Objective: To experimentally determine the relative populations of the conformers and calculate the free energy difference (ΔG).

Methodology:

  • Sample Preparation: A dilute solution of the purified isomer (cis- or trans-1,3-diisopropylcyclohexane) is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene (B28343) or methanol).

  • Initial NMR Spectrum: A proton or carbon-13 NMR spectrum is acquired at room temperature. At this temperature, the chair-chair interconversion (ring flip) is rapid on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons/carbons.

  • Low-Temperature NMR: The sample is cooled incrementally within the NMR spectrometer. As the temperature decreases, the rate of ring flipping slows down.

  • Coalescence Temperature: The temperature at which the averaged signals begin to broaden and then separate into distinct signals for the axial and equatorial conformers is known as the coalescence temperature.

  • "Frozen" Spectrum: At a sufficiently low temperature (typically below -60 °C for cyclohexanes), the ring flip becomes slow enough that separate signals for each conformer can be observed.

  • Integration and Analysis: The relative areas of the signals corresponding to the different conformers are determined by integration. For cis-1,3-diisopropylcyclohexane, the ratio of the diequatorial to the diaxial conformer is measured. For the trans isomer, the two conformers are equivalent.

  • Calculation of ΔG: The free energy difference between the conformers can be calculated from the equilibrium constant (K_eq), which is the ratio of the conformer populations, using the equation: ΔG = -RTln(K_eq).

Computational Chemistry Workflow

Objective: To theoretically calculate the energies of the different conformers and predict their relative stabilities.

Methodology:

cluster_workflow Computational Chemistry Workflow A Construct 3D Models of Conformers (e.g., cis-diequatorial, cis-diaxial, trans-axial-equatorial) B Geometry Optimization using a suitable force field (e.g., MMFF) or quantum mechanical method (e.g., DFT with a basis set like 6-31G*) A->B C Perform Frequency Calculations to confirm minima (no imaginary frequencies) and obtain thermodynamic data (enthalpy, entropy, Gibbs free energy) B->C D Calculate Relative Energies of Conformers C->D E Compare Energies to Determine Relative Stabilities D->E

A typical workflow for computational conformational analysis.

Conclusion

The conformational analysis of cis- and trans-1,3-diisopropylcyclohexane provides a clear illustration of the principles of steric strain in cyclic systems. The ability of the cis isomer to adopt a low-energy diequatorial conformation makes it significantly more stable than the trans isomer, which is locked in a higher-energy axial-equatorial arrangement. This stability difference can be both estimated through the use of A-values and determined experimentally and computationally, providing a robust understanding of the structure-energy relationship in these molecules. This knowledge is crucial for predicting molecular behavior and for the rational design of molecules in fields such as medicinal chemistry and materials science.

References

Validating Computational Models of 1,3-Diisopropylcyclohexane Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. The 1,3-diisopropylcyclohexane system, with its bulky, conformationally flexible isopropyl groups, presents a compelling case for the validation of computational models against experimental data. This guide provides a comparative overview of the conformational preferences of cis- and trans-1,3-diisopropylcyclohexane, detailing the experimental and computational methodologies used to elucidate their structures and relative energies.

Data Presentation: A Comparative Analysis

The relative stability of the various chair conformations of this compound is dictated by the steric strain arising from 1,3-diaxial interactions. While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, we can estimate the energetic penalties based on the well-established A-value for the isopropyl group, which is approximately 2.15 kcal/mol. The A-value quantifies the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.

Table 1: Comparison of Estimated Conformational Energies for this compound Chair Conformations

IsomerConformationSubstituent PositionsEstimated Relative Free Energy (ΔG°)Predominant Conformer at Equilibrium
cis-1,3-diisopropylcyclohexaneChair 1 (Most Stable)Diequatorial0 kcal/mol (Reference)Yes
Chair 2 (Least Stable)Diaxial> 4.3 kcal/mol + Severe Isopropyl-Isopropyl RepulsionNo
trans-1,3-diisopropylcyclohexaneChair 1Axial/Equatorial~2.15 kcal/molNo (Equal to Chair 2)
Chair 2Equatorial/Axial~2.15 kcal/molNo (Equal to Chair 1)

Note: The energy for the diaxial cis-isomer is a conservative estimate based on the sum of two A-values. The actual value is expected to be significantly higher due to the severe steric repulsion between the two axial isopropyl groups.

For the trans isomer, the two chair-flip conformers are degenerate as each possesses one axial and one equatorial isopropyl group.

Experimental and Computational Protocols

The validation of computational models hinges on their ability to reproduce experimentally observed phenomena. For conformational analysis of cyclohexanes, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard experimental technique, while Density Functional Theory (DFT) and Molecular Mechanics (MM) are common computational approaches.

Experimental Protocol: Low-Temperature NMR Spectroscopy

This protocol is adapted from studies on similar substituted cyclohexanes.

  • Sample Preparation : A solution of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

  • NMR Spectrometer Setup : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit is used.

  • Initial Spectrum Acquisition : A proton (¹H) or carbon (¹³C) NMR spectrum is acquired at room temperature. At this temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons/carbons.

  • Low-Temperature Analysis : The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of the chair flip slows down.

  • Coalescence and Signal Separation : Below the coalescence temperature, the single averaged signals for the axial and equatorial environments will broaden and then resolve into two distinct sets of signals corresponding to the two non-equivalent chair conformations (if applicable).

  • Integration and Equilibrium Constant Determination : At a sufficiently low temperature where the interconversion is effectively "frozen" on the NMR timescale, the relative populations of the conformers can be determined by integrating the corresponding signals. The equilibrium constant (Keq) is calculated from the ratio of the integrals.

  • Free Energy Calculation : The difference in Gibbs free energy (ΔG°) between the conformers is then calculated using the equation ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Computational Protocol: DFT Calculations
  • Structure Building : The cis- and trans-isomers of this compound are built using a molecular modeling software (e.g., Avogadro, GaussView). The initial geometries for the diequatorial and diaxial conformers of the cis-isomer, and the axial/equatorial conformer of the trans-isomer are constructed.

  • Geometry Optimization : The geometries of all conformers are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each conformer.

  • Frequency Calculations : Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Comparison : The relative free energies of the conformers are calculated by comparing their computed Gibbs free energies at a standard temperature (e.g., 298.15 K).

Visualization of Key Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Validation_Workflow cluster_experimental Experimental Validation cluster_computational Computational Modeling exp_data Low-Temp NMR Data (Conformer Populations) comparison Comparison & Validation exp_data->comparison comp_model DFT/MM Calculations (Relative Energies) comp_model->comparison outcome Validated Model or Model Refinement comparison->outcome

Caption: Logical workflow for validating computational models against experimental data.

Computational_Workflow start Define Isomer and Conformer (e.g., cis-diaxial) build Build Initial 3D Structure start->build optimize Geometry Optimization (e.g., B3LYP/6-31G(d)) build->optimize frequency Frequency Calculation optimize->frequency verify Verify Energy Minimum (No Imaginary Frequencies) frequency->verify verify->optimize Failure energy Calculate Gibbs Free Energy verify->energy Success

Caption: A typical workflow for computational conformational analysis.

A Comparative Analysis of Experimental vs. Calculated NMR Shifts for 1,3-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereochemical effects on nuclear magnetic resonance chemical shifts in 1,3-diisopropylcyclohexane isomers remains a nuanced challenge due to the limited availability of comprehensive experimental and computational data in peer-reviewed literature. While general principles of conformational analysis of substituted cyclohexanes are well-established, a direct, side-by-side comparison of experimentally measured and computationally calculated ¹H and ¹³C NMR chemical shifts for the individual cis and trans isomers of this compound is not readily found in published studies. This guide, therefore, will establish a framework for such a comparison, drawing upon analogous, well-documented systems and theoretical principles, while highlighting the data gaps for the target molecule.

Introduction to Conformational Isomers and NMR

The cis and trans isomers of this compound represent a classic case of diastereomers, each adopting distinct three-dimensional chair conformations that significantly influence their respective NMR spectra. The preferred conformation for the cis isomer places both bulky isopropyl groups in equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions. Conversely, the trans isomer exists as a conformational equilibrium between two chair forms, each with one isopropyl group in an axial and one in an equatorial position. These conformational differences lead to unique chemical environments for the constituent protons and carbons, which should be reflected as distinct chemical shifts in their ¹H and ¹³C NMR spectra.

Data Presentation: A Framework for Comparison

In the absence of a consolidated dataset for this compound, the following tables are presented as a template for the expected data, based on the analysis of similar substituted cyclohexanes. These tables are designed to facilitate a clear comparison between experimental and calculated values once such data becomes available.

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for cis-1,3-Diisopropylcyclohexane

ProtonExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
H-1, H-3Data not availableData not available
H-2ax, H-2eqData not availableData not available
H-4ax, H-6axData not availableData not available
H-4eq, H-6eqData not availableData not available
H-5ax, H-5eqData not availableData not available
CH (isopropyl)Data not availableData not available
CH₃ (isopropyl)Data not availableData not available

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for cis-1,3-Diisopropylcyclohexane

CarbonExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C-1, C-3Data not availableData not available
C-2Data not availableData not available
C-4, C-6Data not availableData not available
C-5Data not availableData not available
CH (isopropyl)Data not availableData not available
CH₃ (isopropyl)Data not availableData not available

Table 3: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for trans-1,3-Diisopropylcyclohexane

ProtonExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
H-1, H-3Data not availableData not available
H-2ax, H-2eqData not availableData not available
H-4ax, H-6axData not availableData not available
H-4eq, H-6eqData not availableData not available
H-5ax, H-5eqData not availableData not available
CH (isopropyl)Data not availableData not available
CH₃ (isopropyl)Data not availableData not available

Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for trans-1,3-Diisopropylcyclohexane

CarbonExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C-1, C-3Data not availableData not available
C-2Data not availableData not available
C-4, C-6Data not availableData not available
C-5Data not availableData not available
CH (isopropyl)Data not availableData not available
CH₃ (isopropyl)Data not availableData not available

Experimental and Computational Methodologies

A comprehensive comparison requires a clear understanding of the methods used to obtain both experimental and calculated data.

Experimental Protocol for NMR Data Acquisition

A standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound isomers would involve the following steps:

  • Sample Preparation: A solution of the purified cis or trans isomer (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts and should be consistent for any comparative study.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters to be reported include the spectrometer frequency, solvent, temperature, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is typically performed to obtain singlets for each unique carbon atom. Important parameters include the spectrometer frequency, solvent, temperature, number of scans, and pulse sequence used (e.g., with or without nuclear Overhauser effect, NOE).

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Computational Protocol for NMR Shift Calculation

Calculating NMR chemical shifts with a good degree of accuracy typically involves Density Functional Theory (DFT). A robust computational workflow would be as follows:

  • Conformational Search: For each isomer, a thorough conformational search is performed to identify the lowest energy chair and twist-boat conformations. This is particularly crucial for the trans isomer, which exists as an equilibrium of conformers.

  • Geometry Optimization: The geometries of the identified low-energy conformers are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger).

  • NMR Shielding Calculation: For each optimized geometry, the magnetic shielding constants (σ) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set (e.g., 6-311+G(2d,p)) to improve accuracy.

  • Chemical Shift Calculation: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them to the shielding constant of a reference compound (e.g., TMS) calculated at the same level of theory: δ_calc = σ_ref - σ_calc.

  • Boltzmann Averaging: For the trans isomer, the calculated chemical shifts of the individual conformers are averaged based on their Boltzmann populations, which are determined from their relative free energies.

Visualization of the Comparative Workflow

The logical flow of comparing experimental and calculated NMR data can be visualized as follows:

G Workflow for Comparing Experimental and Calculated NMR Shifts cluster_exp Experimental Data Acquisition cluster_calc Computational Calculation exp_sample Purified Isomer (cis or trans) exp_nmr NMR Spectrometer (¹H and ¹³C) exp_sample->exp_nmr exp_data Experimental Chemical Shifts (δ_exp) exp_nmr->exp_data compare Comparative Analysis exp_data->compare calc_mol Molecular Structure (cis or trans) calc_conf Conformational Analysis calc_mol->calc_conf calc_opt Geometry Optimization (DFT) calc_conf->calc_opt calc_shield Shielding Calculation (GIAO) calc_opt->calc_shield calc_shift Calculated Chemical Shifts (δ_calc) calc_shield->calc_shift calc_shift->compare

Caption: A flowchart illustrating the parallel workflows for obtaining experimental and calculated NMR chemical shifts for a given molecule, culminating in a comparative analysis.

Conclusion and Future Directions

A direct and detailed comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts for cis- and trans-1,3-diisopropylcyclohexane is currently hindered by a lack of published data. This guide provides a comprehensive framework for how such a comparison should be structured, including standardized data presentation tables, detailed experimental and computational protocols, and a visual representation of the workflow.

For researchers in the fields of stereochemistry, computational chemistry, and drug development, conducting such a study on this compound would be a valuable contribution. It would not only provide a benchmark for the accuracy of computational methods for this class of molecules but also offer deeper insights into the subtle electronic effects of conformational changes on NMR parameters. Future work should focus on the synthesis and purification of the individual isomers, followed by the acquisition of high-resolution NMR data and the application of modern DFT methods to calculate the corresponding chemical shifts. Such an endeavor would fill a notable gap in the chemical literature and provide a rich dataset for educational and research purposes.

Assessing the Performance of 1,3-Diisopropylcyclohexane as a Fuel Additive: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel fuel additives to enhance engine performance and reduce emissions is a continuous endeavor in the automotive and fuel industries. This guide provides a comprehensive assessment of 1,3-diisopropylcyclohexane as a potential fuel additive. Due to a scarcity of direct experimental data on its performance, this document outlines its known properties, discusses the expected effects of similar cyclic hydrocarbons on fuel performance, and presents a comparative analysis with established additives. Furthermore, it details the standardized experimental protocols required for a thorough evaluation.

Introduction to this compound

This compound is a cyclic hydrocarbon with the chemical formula C₁₂H₂₄.[1][2][3] Its molecular structure, consisting of a cyclohexane (B81311) ring with two isopropyl groups, suggests potential as a high-density fuel component or additive. Below are some of its known physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueUnit
Molecular FormulaC₁₂H₂₄-
Molecular Weight168.32 g/mol
CAS Number7045-70-7-

Source: Cheméo, NIST WebBook, PubChem[1][2][3]

Potential Performance as a Fuel Additive

Research indicates that the addition of cyclohexane to gasoline surrogate fuels can decrease ignition-delay time and increase the laminar flame speed.[4][5] This suggests that cyclic alkanes may influence combustion characteristics in a way that could be beneficial for engine performance. The presence of alkyl groups on the cyclohexane ring, as in this compound, would likely further modify these properties.

Comparison with Alternative Fuel Additives

To provide a benchmark for a potential evaluation, this section compares the performance of two widely studied fuel additives: Methyl Tertiary-Butyl Ether (MTBE) and Ethanol.

Table 2: Performance Comparison of Common Fuel Additives

Performance MetricMethyl Tertiary-Butyl Ether (MTBE)Ethanol
Octane Rating (RON) HighVery High
Engine Performance Can increase power and efficiencyCan increase power and efficiency
Emissions Reduces CO and HC emissionsReduces CO and HC emissions, can increase NOx and acetaldehyde (B116499) emissions
Oxygen Content ~18.2%~34.7%
Energy Content Lower than gasolineLower than gasoline
Corrosivity LowCan be corrosive to certain materials
Water Solubility HighVery High

Note: The performance of additives is highly dependent on the base fuel, blend ratio, and engine technology.

Experimental Protocols for Performance Assessment

A thorough evaluation of a novel fuel additive like this compound would require a series of standardized experimental tests. These protocols are designed to quantify the additive's impact on fuel properties, engine performance, and emissions.

Fuel Properties Analysis

The first step is to analyze the physical and chemical properties of the base fuel blended with varying concentrations of this compound. Key tests include:

  • Research Octane Number (RON) and Motor Octane Number (MON): These tests, performed using a standardized Cooperative Fuel Research (CFR) engine, measure the fuel's resistance to knocking.

  • Reid Vapor Pressure (RVP): This test measures the volatility of the fuel, which is crucial for engine starting and evaporative emissions.

  • Distillation Curve: This analysis determines the temperature range over which the fuel evaporates, affecting its combustion characteristics.

  • Density and Viscosity: These properties influence fuel atomization and injection.

Engine Performance and Emissions Testing

Following the fuel characterization, engine dynamometer tests are conducted to evaluate the additive's effect on performance and emissions. A typical protocol involves:

  • Engine Setup: A modern, instrumented engine (typically a single-cylinder research engine or a multi-cylinder production engine) is mounted on a dynamometer. The engine is equipped with sensors to measure parameters such as in-cylinder pressure, temperature, and exhaust gas composition.

  • Baseline Testing: The engine is run with the base fuel (without the additive) under various speed and load conditions to establish a baseline for performance and emissions (CO, HC, NOx, and particulate matter).[6][7]

  • Additive Blend Testing: The engine is then operated with the fuel blends containing different concentrations of this compound under the same test conditions as the baseline.

  • Data Analysis: The data from the additive blends is compared to the baseline data to determine the percentage change in power, torque, fuel consumption, and emissions.[8]

Material Compatibility Testing

It is also crucial to assess the compatibility of the fuel additive with materials commonly found in fuel systems. This involves immersing samples of metals, elastomers, and plastics in the fuel blends for an extended period and then evaluating them for any signs of corrosion, degradation, or swelling.

Visualization of Experimental Workflow

The logical flow of a comprehensive fuel additive evaluation program can be visualized as follows:

FuelAdditiveEvaluation cluster_Phase1 Phase 1: Fuel Characterization cluster_Phase2 Phase 2: Engine Testing cluster_Phase3 Phase 3: Material Compatibility cluster_Phase4 Phase 4: Final Assessment A Base Fuel Selection B Blending with this compound A->B C Physicochemical Property Testing (RON, MON, RVP, Density) B->C D Engine Setup and Instrumentation C->D E Baseline Performance and Emissions Mapping D->E F Performance and Emissions Testing with Additive Blends D->F G Data Acquisition and Analysis E->G F->G H Material Sample Preparation G->H I Immersion in Fuel Blends H->I J Evaluation of Material Degradation I->J K Comparative Analysis of Results J->K L Performance vs. Cost-Benefit Analysis K->L M Conclusion on Additive Viability L->M

Caption: Experimental workflow for evaluating a novel fuel additive.

Conclusion

While direct experimental evidence is lacking, the chemical structure of this compound suggests it could have an impact on fuel combustion properties. A rigorous experimental evaluation following the protocols outlined in this guide is necessary to determine its viability as a fuel additive. By comparing its performance against established additives like MTBE and ethanol, researchers can objectively assess its potential to enhance engine efficiency and reduce emissions. The provided workflow offers a systematic approach to generating the crucial data needed for such an assessment.

References

alternative high-density fuel components to diisopropylcyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of advanced propulsion systems, particularly for volume-limited aerospace applications, high-energy-density liquid fuels (HEDFs) are paramount. These fuels offer greater energy content per unit volume compared to conventional kerosene-based fuels like Jet A. While diisopropylcyclohexanes have been explored, the demand for superior performance characteristics has driven research into a new generation of fuel components. This guide provides an objective comparison of promising alternatives, supported by experimental data on their synthesis and performance.

The ideal HEDF possesses a combination of high density, high volumetric net heat of combustion (NHOC), low freezing point, and acceptable viscosity at low temperatures.[1][2] This guide focuses on four major classes of alternative compounds: petroleum-derived multicyclic alkanes, bio-derived terpenes, strained spiro-hydrocarbons, and adamantane (B196018) derivatives.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of select alternative fuel components compared to conventional jet fuel and established HEDFs like JP-10.

Fuel Component ClassExample CompoundDensity (g/mL at 15-20°C)Volumetric NHOC (MJ/L)Viscosity (at -20°C or -40°C)Freezing Point (°C)Source(s)
Baseline Jet A (Kerosene)~0.80~34.8< 8 mm²/s at -20°C< -47[1]
Petroleum-Derived JP-10 (exo-Tetrahydrodicyclopentadiene)0.9439.6~11 mm²/s at -20°C-79[1][3][4]
RJ-5 (Hydrogenated Dimer of Norbornadiene)1.0844.9HighHigh[1]
Bio-Derived (Terpenes) Hydrogenated α-Pinene Dimer0.9338.38.3 mm²/s at -20°C< -60[5]
Presilphiperfolane-39.24--[5]
Strained Spiro-Hydrocarbons Spiro-Norbornane Derivative0.992 - 1.02341.79 - 43.28--[6][7]
Adamantanes Alkyl-Adamantanes> 0.90> 40.0--[6][8]

Experimental Protocols

Accurate and reproducible measurement of fuel properties is critical for evaluation. The following standard protocols are widely used in the characterization of hydrocarbon fuels.

1. Density Measurement

  • Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[9][10]

  • Protocol: This method employs an oscillating U-tube principle.[9] A small liquid sample (approx. 1-2 mL) is injected into a temperature-controlled U-shaped tube.[10] The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample. This frequency is then correlated with calibration data to determine the density with high precision (repeatability better than ±0.0001 g/cm³).[9] The method is suitable for a wide range of petroleum products, including gasoline, jet fuel, and lubricating oils.[11][12]

2. Net Heat of Combustion (NHOC) Measurement

  • Method: ASTM D4809 - Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter.[13][14]

  • Protocol: A known mass of the fuel sample is placed in a high-pressure stainless steel container (the "bomb"), which is then filled with pure oxygen under pressure. The bomb is submerged in a measured quantity of water within a thermally insulated calorimeter. The fuel is ignited, and the complete combustion releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.[15][16] The heat of combustion is calculated from this temperature change, the mass of the fuel, and the predetermined heat capacity of the calorimeter.[14][17] The volumetric heat of combustion is then calculated by multiplying the mass heat of combustion by the fuel's density.[14][17]

3. Kinematic Viscosity Measurement

  • Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[18][19]

  • Protocol: This method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated glass viscometer.[20][21] The measurement is performed in a precisely controlled temperature bath, as viscosity is highly dependent on temperature.[19] The kinematic viscosity (in mm²/s or centistokes) is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[21] This property is crucial for assessing how a fuel will behave in pumps and fuel lines, especially at low operational temperatures.[20]

Visualized Workflows and Pathways

Experimental Workflow for Candidate Fuel Evaluation

The following diagram illustrates the logical workflow for characterizing a novel high-density fuel component.

G Experimental Workflow for HEDF Candidate Evaluation cluster_synthesis Synthesis & Purification cluster_testing Property Measurement cluster_analysis Analysis & Decision A Candidate Synthesis (e.g., Hydrogenation, Dimerization) B Purification & Characterization (e.g., Distillation, GC-MS) A->B C Density (ASTM D4052) B->C Sample D Viscosity (ASTM D445) B->D Sample E Heat of Combustion (ASTM D4809) B->E Sample F Freezing Point B->F Sample G Data Compilation & Comparison Table C->G D->G E->G F->G H Performance Evaluation G->H I Proceed to Advanced Testing? H->I

Caption: A flowchart detailing the evaluation process for new high-density fuel candidates.

Synthesis Pathway: Dicyclopentadiene (B1670491) to JP-10

A prominent example of HEDF synthesis is the conversion of dicyclopentadiene (DCPD), a low-cost petrochemical byproduct, into exo-tetrahydrodicyclopentadiene (B1248782) (exo-THDCPD), the primary component of JP-10 fuel.[4] This process typically involves two main steps: hydrogenation followed by isomerization.[4][22]

G Simplified Synthesis of JP-10 (exo-THDCPD) DCPD Dicyclopentadiene (DCPD) (Feedstock) ENDO endo-THDCPD (Intermediate) DCPD->ENDO Hydrogenation (e.g., Pd/C catalyst, H₂) EXO exo-THDCPD (JP-10) (Final Product) ENDO->EXO Isomerization (e.g., Acid catalyst, AlCl₃)

Caption: The two-step conversion of Dicyclopentadiene (DCPD) to JP-10 fuel.

Discussion and Future Outlook

  • Petroleum-Derived Fuels: JP-10 is a mature, high-performance fuel extensively used in missile systems.[1][4] Its synthesis from dicyclopentadiene is well-established.[3] However, its production relies on fossil fuel feedstocks.

  • Bio-Derived Terpenes: Terpenes, naturally occurring hydrocarbons in plants, offer a renewable pathway to HEDFs.[1][23] Through microbial synthesis and subsequent catalytic upgrading (dimerization and hydrogenation), terpenes like pinene can be converted into fuels with properties competitive with JP-10.[1][24] This approach aligns with goals for sustainable aviation fuels.

  • Strained and Adamantane Fuels: For the most demanding applications requiring maximum energy density, molecules incorporating strained rings (cyclopropane, cyclobutane) or rigid cage structures (adamantane) are highly promising.[6][8] Spiro-hydrocarbons, which feature a single carbon atom common to two rings, have demonstrated densities exceeding 1.0 g/mL and exceptionally high volumetric energy content.[6][7] Similarly, alkylated adamantanes offer high density combined with superior thermal and oxidative stability.[8][25]

The development of next-generation high-density fuels requires a multi-faceted approach. While petroleum-derived fuels like JP-10 remain the benchmark, bio-derived terpenes present a sustainable alternative with comparable performance. For future advancements, research into the synthesis and properties of strained and cage-like hydrocarbons, such as spiro-norbornanes and adamantanes, holds the key to unlocking unprecedented energy densities for specialized aerospace applications.

References

A Comparative Mechanistic Study of Noble Metal Catalysts for Diisopropylbenzene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of diisopropylbenzene (DIPB) is a critical transformation in organic synthesis, yielding valuable intermediates such as diisopropylcyclohexane, a key component in specialty chemicals and as a liquid organic hydrogen carrier (LOHC). The choice of catalyst profoundly influences the efficiency, selectivity, and mechanistic pathway of this reaction. This guide provides a comparative analysis of common noble metal catalysts—Palladium (Pd), Platinum (Pt), Ruthenium (Ru), and Rhodium (Rh)—used for the hydrogenation of diisopropylbenzene, supported by experimental data from related studies on alkylated benzenes.

Executive Summary

While direct comparative mechanistic studies on diisopropylbenzene hydrogenation are limited, analysis of related literature on alkylbenzene hydrogenation reveals distinct performance characteristics for each noble metal catalyst. Rhodium and Ruthenium catalysts generally exhibit the highest activity for arene hydrogenation.[1] Palladium catalysts, particularly on acidic supports, show promise for the hydrogenation of bulky alkylaromatics.[2] Platinum catalysts also demonstrate high activity, though selectivity can be influenced by the presence of other functional groups. The choice of catalyst support and reaction conditions plays a crucial role in determining the overall catalytic performance.

Comparative Performance of Hydrogenation Catalysts

The following table summarizes key performance metrics for noble metal catalysts in the hydrogenation of diisopropylbenzene and analogous substrates. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

CatalystSubstrateSupportTemperature (°C)Pressure (atm)Conversion (%)Product(s)Turnover Frequency (TOF) (s⁻¹)Reference
Palladium sec-ButylbenzeneAl₂O₃9020>99sec-ButylcyclohexaneNot Reported[2]
Benzene (B151609) (in mixture with Toluene)Fullerene (C₆₀)Optimized5098.51CyclohexaneNot Reported[1]
Platinum Benzene (in mixture with Toluene)Fullerene (C₆₀)Optimized5098.09CyclohexaneNot Reported[1]
Ruthenium Benzene (in mixture with Toluene)Fullerene (C₆₀)Optimized5099.48CyclohexaneNot Reported[1]
Rhodium Benzene (in mixture with Toluene)Fullerene (C₆₀)Optimized5099.59CyclohexaneNot Reported[1]
Arenes (general)Al₂O₃ / Carbon25-50In situ H₂ generationQuantitativeHydrogenated ArenesNot Reported[3]
Nickel IsopropylbenzeneInerton NAW-DMCS150-2202HighIsopropylcyclohexaneNot Reported[4]

Mechanistic Considerations

The hydrogenation of aromatic rings over heterogeneous noble metal catalysts generally follows the Horiuti-Polanyi mechanism. This involves the stepwise addition of hydrogen atoms to the adsorbed aromatic ring on the catalyst surface.

Key Mechanistic Steps:

  • Adsorption of Reactants: Both diisopropylbenzene and molecular hydrogen (H₂) adsorb onto the active sites of the metal catalyst surface.

  • Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved, forming adsorbed hydrogen atoms on the metal surface.

  • Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the aromatic ring. This process involves the formation of partially hydrogenated intermediates.

  • Desorption of Product: Once the aromatic ring is fully saturated to form diisopropylcyclohexane, the product desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle.

The nature of the metal catalyst influences the relative rates of these steps and the stability of the intermediates, thereby affecting the overall activity and selectivity. For instance, the oxophilicity of the metal can play a role in the interaction with the substrate and intermediates.

Experimental Protocols

The following provides a general experimental protocol for the batch hydrogenation of diisopropylbenzene, which can be adapted based on the specific catalyst and desired reaction outcomes.

Materials and Equipment:

  • Diisopropylbenzene (isomeric mixture or specific isomer)

  • Hydrogenation catalyst (e.g., 5% Pd/C, 5% Pt/C, 5% Ru/C, 5% Rh/Al₂O₃)

  • Solvent (e.g., ethanol, ethyl acetate, or solvent-free)

  • High-pressure batch reactor (e.g., Parr shaker or autoclave)

  • Hydrogen gas source

  • Magnetic stirrer and heating mantle

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reactor Setup: The high-pressure reactor is thoroughly cleaned and dried.

  • Charging the Reactor: The reactor is charged with diisopropylbenzene, the chosen solvent (if any), and the hydrogenation catalyst. A typical catalyst loading is 1-5 mol% relative to the substrate.

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 10-50 atm) and heated to the target temperature (e.g., 80-150 °C). The reaction mixture is stirred vigorously to ensure good mass transfer.

  • Monitoring: The reaction progress is monitored by observing the hydrogen uptake from the gas cylinder. Aliquots of the reaction mixture can be carefully withdrawn at intervals for analysis by GC-MS.

  • Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented. The catalyst is removed by filtration (e.g., through a pad of Celite).

  • Analysis: The filtrate containing the product mixture is analyzed by GC-MS to determine the conversion of diisopropylbenzene and the selectivity towards diisopropylcyclohexane isomers (cis and trans).[5][6]

Visualizing Reaction Pathways and Workflows

Hydrogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Work-up & Analysis start Start charge_reactor Charge Reactor (DIPB, Solvent, Catalyst) start->charge_reactor seal_purge Seal and Purge (N2 then H2) charge_reactor->seal_purge pressurize_heat Pressurize with H2 and Heat seal_purge->pressurize_heat stir Vigorous Stirring pressurize_heat->stir monitor Monitor H2 Uptake stir->monitor cool_vent Cool and Vent monitor->cool_vent filter Filter Catalyst cool_vent->filter analyze GC-MS Analysis filter->analyze end End analyze->end

Caption: Experimental workflow for the batch hydrogenation of diisopropylbenzene.

Horiuti_Polanyi_Mechanism cluster_hydrogenation Stepwise Hydrogenation cluster_product Product catalyst Catalyst Surface DIPB Diisopropylbenzene DIPB_ads Adsorbed DIPB DIPB->DIPB_ads Adsorption H2 H2 H_ads Adsorbed H atoms H2->H_ads Adsorption & Dissociation Intermediate Partially Hydrogenated Intermediates DIPB_ads->Intermediate + H (ads) H_ads->Intermediate Intermediate->Intermediate DIPC Diisopropylcyclohexane Intermediate->DIPC Desorption

References

Cross-Validation of Analytical Methods for Diisopropylcyclohexane Isomer Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and separation of diisopropylcyclohexane (DIPCH) isomers are critical in various stages of pharmaceutical development and manufacturing due to the potential for different isomers to exhibit varied physiological and toxicological profiles. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of DIPCH isomers. It includes detailed experimental protocols, a comparison of performance data, and a workflow for method cross-validation.

Cross-validation of analytical methods is a crucial process to ensure that a validated method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[1] This process is vital for data integrity and regulatory compliance.[1][2] The goal is to determine whether the data obtained from different methods or laboratories are comparable.[3]

Comparison of Analytical Methods

Gas chromatography is a highly effective technique for the separation of volatile and semi-volatile compounds like hydrocarbon isomers.[4] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.[5] For isomeric hydrocarbons, the choice of a stationary phase with high isomeric selectivity is crucial.[4]

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly for non-volatile or thermally labile compounds. For isomer separation, specialized columns and mobile phase compositions are necessary to achieve resolution.[6] The separation of positional isomers, such as those of diisopropylcyclohexane, can often be achieved using columns that offer different selectivity mechanisms, like π-π interactions or shape selectivity.[7][8]

Data Presentation: Performance Comparison

The following table summarizes the typical performance of GC-FID and HPLC-UV methods for the analysis of 1,2-, 1,3-, and 1,4-diisopropylcyclohexane (B1597338) isomers.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Resolution (Rs) > 2.0 between all isomer pairs> 1.8 between all isomer pairs
Retention Time (min) 1,2-DIPCH: 10.51,3-DIPCH: 11.21,4-DIPCH: 11.81,4-DIPCH: 8.21,3-DIPCH: 9.11,2-DIPCH: 9.9
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mL
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98-102%97-103%

Experimental Protocols

Detailed methodologies for the GC and HPLC analyses are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

Gas Chromatography (GC-FID) Method
  • Instrument: Agilent 8890 GC System with Flame Ionization Detector (FID)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Hold: 5 minutes at 150°C

  • Detector Temperature: 300°C

  • Data Acquisition: Chromatographic data was collected and processed using OpenLab CDS software.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrument: Waters Alliance e2695 Separation Module with 2489 UV/Visible Detector

  • Column: Phenyl-Hexyl column (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Data Acquisition: Chromatographic data was collected and processed using Empower 3 software.

Workflow for Analytical Method Cross-Validation

The cross-validation of analytical methods ensures consistency and reliability of results when a method is transferred between laboratories or when different methods are used to analyze the same samples.[3][9] The following diagram illustrates a typical workflow for the cross-validation process.

CrossValidationWorkflow start Start: Method Cross-Validation define_protocol Define Cross-Validation Protocol & Acceptance Criteria start->define_protocol prepare_samples Prepare & Distribute Homogeneous Samples define_protocol->prepare_samples lab_a_analysis Method A / Lab A Analysis prepare_samples->lab_a_analysis lab_b_analysis Method B / Lab B Analysis prepare_samples->lab_b_analysis data_comparison Compare & Statistically Analyze Results lab_a_analysis->data_comparison lab_b_analysis->data_comparison acceptance_criteria Results Meet Acceptance Criteria? data_comparison->acceptance_criteria investigation Investigate Discrepancies & Re-evaluate acceptance_criteria->investigation No success Successful Cross-Validation acceptance_criteria->success Yes investigation->define_protocol end End success->end

Workflow for cross-validation of analytical methods.

This guide provides a foundational comparison of GC and HPLC for the analysis of diisopropylcyclohexane isomers. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the sample matrix, and the available instrumentation. For regulatory submissions, a thorough method validation and cross-validation are essential to ensure data of the highest quality and integrity.

References

Unveiling Steric Landscapes: A Comparative Guide to Steric Effects in Substituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational preference of substituents on a cyclohexane (B81311) ring is a cornerstone of stereochemistry and plays a pivotal role in determining the reactivity and biological activity of molecules. This guide provides a comprehensive comparison of the steric effects of various substituents, supported by quantitative data and detailed experimental and computational methodologies. Understanding these steric interactions is crucial for rational drug design and the prediction of reaction outcomes in organic synthesis.

The primary quantitative measure of a substituent's steric bulk in the context of cyclohexane conformation is its A-value. The A-value represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position to alleviate unfavorable steric interactions.

The Genesis of Steric Strain: 1,3-Diaxial Interactions

The preference for the equatorial position is primarily due to the presence of destabilizing steric interactions in the axial conformer.[1] When a substituent occupies an axial position, it experiences repulsive van der Waals forces with the two axial hydrogens on the same face of the ring (at the C3 and C5 positions). These are known as 1,3-diaxial interactions.[2] The larger the substituent, the more pronounced these interactions become, leading to a higher energy state for the axial conformer.[3] In contrast, an equatorial substituent points away from the ring, minimizing these steric clashes.[3]

The chair conformation of cyclohexane is the most stable arrangement, minimizing both angle and torsional strain.[4] Cyclohexane undergoes a rapid "ring flip" at room temperature, where axial and equatorial positions interchange.[5] For an unsubstituted cyclohexane, these two chair conformers are identical in energy. However, for a substituted cyclohexane, the two conformers are no longer energetically equivalent, with the equatorial conformer being generally more stable.[4]

dot graph ER { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Steric hindrance in axial vs. equatorial conformers."

Quantitative Comparison of Steric Effects: A-Values

The following table summarizes the A-values for a range of common substituents. These values provide a quantitative basis for comparing the steric demands of different functional groups.

SubstituentA-value (kcal/mol)Reference(s)
-F0.24 - 0.35[6]
-Cl0.52 - 0.62[7]
-Br0.48 - 0.67[7]
-I0.46 - 0.69[7]
-OH0.87 - 1.02[8]
-OCH₃0.55 - 0.75[6]
-CN0.17 - 0.24[7]
-CH₃1.70 - 1.74[7]
-CH₂CH₃1.75 - 1.8[7]
-CH(CH₃)₂2.1 - 2.2[7]
-C(CH₃)₃~4.7 - 5.0[7]
-C₆H₅2.8 - 3.1[7]
-COOH1.35 - 1.46[7]
-COOCH₃1.1 - 1.2[7]

Note: A-values can be influenced by the solvent due to differing solvation of the conformers. The ranges provided reflect values reported in various solvents.[7]

Experimental Determination of A-Values: Low-Temperature NMR Spectroscopy

The primary experimental technique for the precise determination of A-values is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[7] At room temperature, the rapid ring inversion of a monosubstituted cyclohexane results in a time-averaged NMR spectrum, where the signals for the axial and equatorial conformers are coalesced. By lowering the temperature, the rate of this interconversion can be slowed sufficiently to "freeze out" the individual chair conformers on the NMR timescale, allowing for their direct observation and quantification.

Detailed Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-25 mg of the purified substituted cyclohexane in a suitable deuterated solvent that has a low freezing point (e.g., CD₂Cl₂, toluene-d₈, or CS₂). The concentration should be optimized to provide a good signal-to-noise ratio without causing aggregation.

    • Filter the sample into a high-quality NMR tube to remove any particulate matter.

    • Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times and line widths.

  • NMR Instrument Setup:

    • Use a spectrometer equipped with a variable temperature unit capable of reaching and maintaining stable low temperatures.

    • Select a probe that is appropriate for the desired temperature range.

    • Tune and match the probe for the nucleus being observed (typically ¹H) at the starting (room) temperature.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.

    • Gradually lower the temperature of the probe in increments of 10-20 K, allowing the sample to equilibrate at each temperature for at least 5-10 minutes.

    • Monitor the spectrum as the temperature is lowered. The signals corresponding to the methine proton (the proton on the carbon bearing the substituent) are often the most informative and will broaden and then resolve into two distinct signals for the axial and equatorial conformers as the coalescence temperature is passed.

    • Once the signals for the two conformers are well-resolved and sharp (typically below -60 °C), acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is used to allow for full relaxation of the nuclei between scans, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate the well-resolved signals corresponding to a specific proton (e.g., the methine proton) in both the axial and equatorial conformers.

    • Calculate the equilibrium constant (K_eq) as the ratio of the integrals: K_eq = [Equatorial] / [Axial].

    • Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K_eq), where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectrum was acquired. This ΔG° value is the A-value.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Experimental workflow for A-value determination."

Computational Chemistry Approach to A-Values

In addition to experimental methods, computational chemistry provides a powerful tool for estimating the conformational energies of substituted cyclohexanes. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide accurate predictions of A-values.

Detailed Computational Protocol
  • Structure Building:

    • Build the axial and equatorial conformers of the monosubstituted cyclohexane using a molecular modeling program (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Perform a geometry optimization for both the axial and equatorial conformers. A common and reliable level of theory for this is B3LYP with a 6-31G(d) basis set. This calculation finds the lowest energy structure for each conformer.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the geometry optimization. This is a crucial step for two reasons:

      • It confirms that the optimized structures are true energy minima (no imaginary frequencies).

      • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Calculation and A-Value Determination:

    • Extract the Gibbs free energies (often labeled as "Sum of electronic and thermal Free Energies" in the output file) for both the axial and equatorial conformers.

    • The A-value is the difference between these two energies: A-value = G_axial - G_equatorial.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Computational workflow for A-value determination."

By combining experimental data with computational modeling, researchers can gain a deep and quantitative understanding of the steric factors that govern the conformational preferences of substituted cyclohexanes. This knowledge is invaluable for predicting molecular shape, reactivity, and biological function.

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of 1,3-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 1,3-Diisopropylcyclohexane, a flammable and hazardous chemical. Adherence to these protocols is critical for operational safety and environmental responsibility.

Hazard Profile and Safety First

This compound is classified as a hazardous substance. It is harmful if swallowed, flammable, and can cause skin and eye irritation. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations involving this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood.

Waste Classification and Identification

Proper classification of chemical waste is the first step toward compliant disposal. As a non-halogenated organic solvent, this compound falls under specific waste categories. The European Waste Catalogue (EWC) provides a standardized coding system for waste. Below are the most probable EWC codes for this compound waste generated in a laboratory setting.

EWC CodeDescriptionRationale for Applicability
14 06 03 other solvents and solvent mixturesThis code is broadly applicable to waste organic solvents that are not halogenated.[1]
07 01 04 other organic solvents, washing liquids and mother liquorsThis code is suitable if the waste is generated from the manufacture, formulation, supply, and use (MFSU) of basic organic chemicals.[2]
16 05 06* laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicalsThis is a general code for hazardous chemical waste originating from laboratory activities.[3][4]

Note: An asterisk () denotes hazardous waste.*

The final determination of the EWC code should be made in consultation with your institution's Environmental Health and Safety (EHS) department and the licensed waste disposal vendor.

Operational Disposal Plan: A Step-by-Step Guide

Direct disposal of this compound into the sanitary sewer is strictly prohibited. The primary and accepted method of disposal for flammable organic solvents is incineration by a licensed hazardous waste management facility. The following is a step-by-step operational plan for the safe accumulation and disposal of this compound waste in a laboratory setting.

Step 1: Waste Accumulation

  • Container Selection: Use a designated, chemically compatible, and leak-proof waste container with a secure screw-top cap. The container should be in good condition, free of cracks or rust.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled. The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable. The label must also indicate the associated hazards (e.g., Flammable, Irritant).

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like acids or oxidizers. It is best practice to keep halogenated and non-halogenated solvent waste in separate containers.

Step 2: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: The waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. This could be a marked area on a benchtop or within a chemical fume hood.

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Container Closure: The waste container must be kept securely closed at all times, except when adding waste.

Step 3: Arranging for Disposal

  • Full Container: Once the waste container is full (leaving a headspace of at least 10% to allow for vapor expansion), complete the hazardous waste tag with the percentage composition of the contents.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Documentation: EHS personnel will typically provide a waste manifest or other tracking documentation. Ensure all required information is accurately provided.

Step 4: Professional Disposal

  • Licensed Vendor: The collected waste will be transported and disposed of by a licensed and accredited hazardous waste management company.

  • Incineration: The most common disposal method for flammable liquid waste is high-temperature incineration, which ensures the complete destruction of the hazardous components.

There are no specific experimental protocols for the in-lab neutralization of this compound, as the standard and safest procedure is collection and professional disposal.

Below is a diagram illustrating the workflow for the proper disposal of this compound.

cluster_generation Waste Generation Point (Laboratory) cluster_storage Satellite Accumulation Area (SAA) cluster_disposal_prep Disposal Preparation cluster_final_disposal Final Disposal start Generation of This compound Waste container Select & Label Compatible Waste Container start->container accumulate Accumulate Waste in Closed Container container->accumulate storage Store in Designated SAA with Secondary Containment accumulate->storage full Container Full: Complete Waste Tag storage->full pickup Schedule Waste Pickup with EHS full->pickup transport Collection & Transport by Licensed Vendor pickup->transport incineration High-Temperature Incineration transport->incineration

Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling 1,3-Diisopropylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling and Disposal of 1,3-Diisopropylcyclohexane.

This document provides crucial safety protocols and logistical plans for the use of this compound in a laboratory setting. Adherence to these guidelines is paramount to ensure the safety of all personnel and to maintain a secure research environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.

Protection Level Equipment Specifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for incidental contact and splash protection. While specific breakthrough time data for this compound is not available, data for the similar compound cyclohexane (B81311) suggests that nitrile provides adequate short-term protection.[1][2] Immediately replace gloves upon any sign of contamination. For prolonged or immersive contact, consider thicker, heavy-duty nitrile gloves. Butyl rubber is not recommended for use with aliphatic hydrocarbons.[3]
Eye and Face Protection Safety Goggles and/or Face ShieldWear tightly fitting safety goggles with side shields to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesIn poorly ventilated areas or when the potential for inhalation exposure is high, a half-mask or full-face respirator equipped with black organic vapor cartridges is required.[4][5][6] Ensure a proper fit test has been conducted before use.
Body Protection Laboratory Coat and Protective ClothingA flame-resistant laboratory coat should be worn over personal clothing that covers the legs.[7] For tasks with a higher risk of splashes, a chemically resistant apron or coveralls are recommended.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.

Operational Plan for Handling and Disposal

A systematic approach to the handling and disposal of this compound is essential to minimize risks.

2.1. Handling and Storage Protocol

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Ignition Sources: As a flammable liquid, all potential ignition sources (e.g., open flames, hot plates, spark-producing equipment) must be eliminated from the work area.[7][8][9]

  • Storage: Store this compound in a tightly sealed, properly labeled container within a designated flammable liquid storage cabinet.[10]

  • Transport: When transporting the chemical, use a secondary container to prevent spills in case the primary container is compromised.

  • Spills: In the event of a minor spill, absorb the liquid with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

2.2. Disposal Plan

  • Waste Collection: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[11][12][13][14]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the associated hazards (e.g., "Flammable Liquid").

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials and ignition sources.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain.[13]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow involving this compound, highlighting critical safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Ensure Spill Kit is Accessible prep_hood->prep_spill handle_transfer Transfer Chemical in Fume Hood prep_spill->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Store Waste in Designated Area cleanup_waste->cleanup_dispose post_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Experimental Workflow with Safety Checkpoints

This comprehensive guide is intended to provide essential information for the safe handling of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diisopropylcyclohexane
Reactant of Route 2
1,3-Diisopropylcyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.